Methyl 4-bromo-3-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDKHRGIJWOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561758 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
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Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17100-63-9 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-bromo-3-methoxybenzoate
Introduction
Methyl 4-bromo-3-methoxybenzoate is a polysubstituted aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its strategic arrangement of a bromine atom, a methoxy group, and a methyl ester on a benzene ring provides a versatile platform for constructing complex molecular architectures. The distinct electronic nature and reactivity of each functional group allow for a high degree of synthetic control, making it an invaluable intermediate in the fields of medicinal chemistry and materials science. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical experimental insights for research and development professionals.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical reagent is the foundational step for any successful synthetic endeavor. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical structure.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17100-63-9 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₃ | [1][2][3] |
| Molecular Weight | 245.07 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid / Crystalline Powder | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via electrophilic aromatic substitution on its precursor, methyl 3-methoxybenzoate. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity—the selective bromination at the C4 position.
The directing effects of the substituents on the aromatic ring govern the outcome. The methoxy group (-OCH₃) at C3 is a powerful ortho-, para-directing activator due to its ability to donate electron density through resonance. The methyl ester group (-COOCH₃) is a meta-directing deactivator. The activating -OCH₃ group's influence dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it (C2, C4, and C6). Steric hindrance from the adjacent ester group at C3 disfavors substitution at the C2 position. The C4 position is para to the methoxy group and is therefore highly activated and sterically accessible, making it the primary site of bromination.
Caption: Synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity to serve as a versatile scaffold in multi-step syntheses. The aryl bromide functionality is particularly important, as it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, creating biaryl structures common in pharmaceuticals.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.
The ester group provides another reactive handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings or other transformations. Alternatively, the ester can be reduced to a primary alcohol, opening up further synthetic pathways. This multi-functionality allows for sequential, controlled modifications of the molecule.
Caption: Key cross-coupling reactions of the title compound.
Application in Drug Discovery: A Building Block for Bioactive Molecules
The structural motifs accessible from this compound are prevalent in many biologically active compounds. Its use as an intermediate allows medicinal chemists to rapidly generate libraries of novel compounds for screening. For instance, the biaryl structures formed via Suzuki coupling are a cornerstone of many kinase inhibitors used in oncology. The ability to introduce diverse substituents at the 4-position through various coupling reactions makes it an ideal starting material for structure-activity relationship (SAR) studies. While specific drug synthesis pathways are often proprietary, the utility of similar bromo-benzoate derivatives is well-documented in the synthesis of antagonists for leukotrienes, anti-inflammatory agents, and inhibitors for enzymes like testosterone 5α-reductase.[4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, self-validating methodology for a Suzuki coupling reaction, a common application for this substrate. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize Methyl 3-methoxy-4-phenylbenzoate from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Methodology:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Causality: The catalyst used is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere (nitrogen or argon) is crucial for catalytic efficiency and reaction success. Flame-drying removes adsorbed water from the glassware.
-
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Add this catalyst solution to the Schlenk flask.
-
Causality: Palladium(II) acetate is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand, stabilizing the Pd(0) catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
-
Solvent Addition and Degassing: Add dioxane and water (typically a 4:1 to 5:1 ratio) to the flask. Degas the mixture thoroughly by subjecting it to three cycles of vacuum followed by backfilling with nitrogen/argon.
-
Causality: A mixed solvent system is often required; dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃). Degassing removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heat provides the necessary activation energy for the reaction to proceed at a reasonable rate. Progress should be monitored to determine the point of completion and avoid potential side reactions from prolonged heating.
-
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Causality: The work-up procedure is designed to remove the inorganic base, boronic acid byproducts, and catalyst residues. Ethyl acetate is the extraction solvent, while brine helps to break up emulsions and dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Causality: Column chromatography separates the desired product from any remaining starting materials, byproducts, and residual catalyst, yielding the pure compound.
-
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting. It is classified as harmful and an irritant.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-utility synthetic intermediate whose value is derived from the orthogonal reactivity of its functional groups. The aryl bromide provides a reliable handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, while the ester and methoxy groups can be used for subsequent modifications or to tune the electronic properties of the final molecule. A thorough understanding of its properties, reactivity, and handling is essential for any scientist aiming to leverage this powerful tool in the synthesis of novel compounds for drug discovery and beyond.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
Sources
A Technical Guide to Methyl 4-bromo-3-methoxybenzoate: Structure, Synthesis, and Applications
Executive Summary: Methyl 4-bromo-3-methoxybenzoate is a halogenated aromatic ester of significant interest to the chemical and pharmaceutical industries. Its trifunctional nature—featuring a reactive bromine atom, an electron-donating methoxy group, and a versatile methyl ester—makes it a valuable intermediate for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical structure, explores strategic and regioselective synthetic routes with detailed protocols, and discusses its applications as a key building block in modern medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions. A critical distinction is made between this compound and its commonly confused isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate, to ensure clarity in synthetic planning and execution.
Compound Profile and Physicochemical Properties
This compound is a solid organic compound whose utility is defined by the precise arrangement of its functional groups on the benzene ring.[1]
1.1 Nomenclature and Chemical Identifiers
A consistent identification of this chemical entity is crucial for procurement, regulatory compliance, and scientific communication.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 17100-63-9 | [2] |
| Molecular Formula | C₉H₉BrO₃ | [2][3] |
| Molecular Weight | 245.07 g/mol | [2] |
| InChI Key | XLKDKHRGIJWOSN-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OC)Br | [2] |
| Synonyms | 4-bromo-3-methoxy-benzoic acid methyl ester, Methyl 4-Bromo-m-anisate | [2] |
1.2 Chemical Structure
The structure of this compound is depicted below, highlighting the substitution pattern on the aromatic ring.
Caption: Structure of this compound (CAS: 17100-63-9).
1.3 A Critical Distinction: Isomeric Impurity and Synthesis Pitfalls
It is imperative for researchers to distinguish this compound from its structural isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS: 70264-94-7).[4]
-
This compound (Topic of this Guide): The bromine atom is directly attached to the aromatic ring (an aryl halide). This requires an electrophilic aromatic substitution reaction for its synthesis.
-
Methyl 4-(bromomethyl)-3-methoxybenzoate: The bromine atom is on the methyl group attached to the ring (a benzylic halide). Its synthesis involves a free-radical chain reaction on the benzylic carbon.[5]
This structural difference dictates entirely different synthetic strategies and chemical reactivity. The benzylic halide is a potent alkylating agent, while the aryl halide is primarily used in metal-catalyzed cross-coupling reactions. Protocols for the synthesis of the bromomethyl isomer, often involving N-Bromosuccinimide (NBS) with a radical initiator or UV light, will not yield the desired aryl bromide.[5][6]
Strategic Synthesis and Mechanistic Insights
The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice between them depends on the availability of starting materials, desired purity, and control over regioselectivity.
2.1 Route A: Electrophilic Aromatic Bromination of Methyl 3-methoxybenzoate
This route involves the direct bromination of the aromatic ring. The primary challenge is achieving high regioselectivity.
2.1.1 Mechanistic Rationale and Regioselectivity The outcome of the electrophilic bromination is governed by the directing effects of the substituents already present on the ring:
-
Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group due to resonance electron donation.[7] It strongly favors substitution at the C2, C4, and C6 positions.
-
Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group due to inductive electron withdrawal. It directs incoming electrophiles to the C5 position.
The strongly activating methoxy group dominates the directing effects. Therefore, the bromine electrophile (Br⁺) will preferentially add to the positions activated by the methoxy group. The target C4 position is para to the methoxy group, making it a highly favored site of substitution. The C2 and C6 positions, being ortho to the methoxy group, are also potential sites, which may lead to the formation of isomeric byproducts like Methyl 2-bromo-3-methoxybenzoate. Careful control of reaction conditions is necessary to maximize the yield of the desired 4-bromo isomer.
2.1.2 General Protocol: Bromination A typical laboratory procedure involves reacting methyl 3-methoxybenzoate with a brominating agent, such as N-bromosuccinimide or elemental bromine, often in the presence of a catalyst in a suitable solvent.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 4. 70264-94-7 CAS MSDS (METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy Methyl 3-bromo-5-methoxybenzoate | 56709-70-7 [smolecule.com]
An In-depth Technical Guide to Methyl 4-bromo-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in the synthesis of complex organic molecules, methyl 4-bromo-3-methoxybenzoate holds significant importance for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory work. The information presented herein is curated to support the design and execution of synthetic strategies that leverage the unique reactivity of this versatile compound.
Compound Identification and Nomenclature
This compound is a substituted aromatic ester. A clear understanding of its nomenclature is crucial for unambiguous communication in a research and development setting.
Systematic and Common Names:
The primary identifier for this compound is its IUPAC name: This compound .[1] It is also commonly referred to by various synonyms, which are often encountered in chemical supplier catalogs and literature databases.
A comprehensive list of synonyms and identifiers is provided in the table below to facilitate literature searches and material procurement.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 17100-63-9[1] |
| Molecular Formula | C₉H₉BrO₃[1] |
| Synonyms | 4-Bromo-3-methoxybenzoic acid methyl ester, Benzoic acid, 4-bromo-3-methoxy-, methyl ester, Methyl 4-bromo-m-anisate, 2-Bromo-5-(methoxycarbonyl)anisole[2] |
It is imperative to distinguish this compound from its isomers, such as methyl 4-(bromomethyl)-3-methoxybenzoate (CAS 70264-94-7) and methyl 3-bromo-4-methoxybenzoate (CAS 35450-37-4), as their distinct structures lead to different chemical reactivity and applications.[3][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | Colorless or white to yellow or pale-red solid or liquid | [2] |
| Melting Point | 58-61 °C | |
| Boiling Point | 172-173 °C | |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [2] |
Spectroscopic Data:
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Key spectral features are summarized below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): While a publicly available spectrum image is not readily accessible, the expected signals would include a singlet for the methoxy protons (-OCH₃), a singlet for the ester methyl protons (-COOCH₃), and distinct aromatic proton signals corresponding to the trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the methoxy carbon, the ester methyl carbon, and the aromatic carbons, including the carbon atom attached to the bromine.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[5] Characteristic absorptions for the C-O bonds of the ether and ester, as well as aromatic C-H and C=C stretching vibrations, would also be present.
-
MS (Mass Spectrometry): The mass spectrum would exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from 3-methoxybenzoic acid. The causality behind this synthetic route lies in the directing effects of the substituents on the aromatic ring.
Synthetic Pathway Overview:
Caption: General synthetic route for this compound.
Step 1: Fischer Esterification of 3-Methoxybenzoic Acid
The initial step involves the conversion of the carboxylic acid group of 3-methoxybenzoic acid into a methyl ester. The Fischer esterification is a classic and efficient method for this transformation.[5]
-
Protocol:
-
Dissolve 3-methoxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours to drive the equilibrium towards the product.
-
After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product, methyl 3-methoxybenzoate, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography if necessary.
-
Step 2: Regioselective Electrophilic Bromination
The second step is the selective introduction of a bromine atom at the C-4 position of the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is dictated by the electronic effects of the existing methoxy (-OCH₃) and methyl ester (-COOCH₃) groups. The methoxy group is a strongly activating ortho-, para-director, while the methyl ester group is a deactivating meta-director. The powerful activating effect of the methoxy group directs the incoming electrophile (bromine) to the positions ortho and para to it. The para position (C-4) is sterically more accessible and is the major product.[5]
-
Protocol:
-
Dissolve methyl 3-methoxybenzoate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise at a controlled temperature (often at or below room temperature). The use of a radical initiator like AIBN may be necessary when using NBS.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aryl bromide and the methyl ester.
Reactivity Profile:
Caption: Key reactions of this compound.
A Versatile Intermediate in Pharmaceutical Synthesis:
The bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are fundamental in modern organic synthesis for the construction of complex molecular scaffolds found in many pharmaceutical agents.
While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in the readily available literature, its structural motifs are present in various biologically active compounds. Its utility lies in its role as a versatile starting material for the synthesis of more complex intermediates. For instance, related brominated benzoic acid derivatives are key components in the synthesis of kinase inhibitors and other therapeutic agents.
The ester group can be easily hydrolyzed to the corresponding carboxylic acid, providing a handle for further modifications, such as amide bond formation, which is a cornerstone of medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: The compound is generally considered to have some level of toxicity. It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier for detailed hazard information.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a strategic starting material for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. Dayang Chem (Hangzhou) Co.,Ltd. [Link]
- This compound | C9H9BrO3 | CID 14570117. PubChem. [Link]
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A Technical Guide to the Spectral Analysis of Methyl 4-bromo-3-methoxybenzoate
This in-depth technical guide provides a comprehensive analysis of the spectral data for Methyl 4-bromo-3-methoxybenzoate (CAS No: 17100-63-9), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.
Introduction: The Molecular Blueprint
This compound, with the molecular formula C₉H₉BrO₃, is a substituted aromatic ester.[1][2] Its structure is characterized by a benzene ring functionalized with a bromine atom, a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃).[3] The precise arrangement of these substituents is critical to its chemical reactivity and its utility as a building block in the synthesis of more complex molecules. Spectroscopic analysis provides an unambiguous confirmation of this arrangement, offering a molecular-level "fingerprint."
This guide moves beyond a simple listing of spectral peaks. It aims to provide a deeper understanding of why the spectra appear as they do, grounding the interpretation in the fundamental principles of chemical structure and electronic effects. Understanding the causality behind spectral features is paramount for troubleshooting, method development, and the confident identification of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the protons of the two methyl groups. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. Electron-withdrawing groups, such as the bromine atom and the ester functionality, will deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). Conversely, the electron-donating methoxy group will shield adjacent protons, shifting their signals upfield.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-5 | ~7.6-7.8 | d | 1H |
| H-2 | ~7.5-7.7 | d | 1H |
| H-6 | ~7.1-7.3 | dd | 1H |
| -OCH₃ (ester) | ~3.9 | s | 3H |
| -OCH₃ (methoxy) | ~3.9 | s | 3H |
Note: Predicted values are based on established substituent effects in benzene rings. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.
Interpretation of the Aromatic Region:
The three protons on the benzene ring are chemically distinct and will therefore have different chemical shifts and coupling patterns.
-
H-5: This proton is ortho to the bromine atom and meta to the ester group. It is expected to be a doublet due to coupling with H-6.
-
H-2: This proton is ortho to the ester group and meta to the methoxy group. It is expected to be a doublet due to coupling with H-6.
-
H-6: This proton is situated between H-2 and H-5 and is ortho to both the methoxy and bromo substituents. It will be split by both neighboring protons, resulting in a doublet of doublets (dd).
Interpretation of the Aliphatic Region:
-
Methyl Ester (-COOCH₃) and Methoxy (-OCH₃) Protons: Both the methyl ester and the methoxy group protons are isolated from other protons in the molecule and will therefore appear as sharp singlets. Their chemical shifts are expected to be very similar, potentially overlapping, around 3.9 ppm.[3] High-resolution NMR may be able to distinguish between these two singlets.
A European Patent document provides textual ¹H NMR data for a compound with the same CAS number (17100-63-9).[4] However, the description of the aromatic region in the patent is inconsistent with the expected splitting patterns for the structure of this compound, and it only lists one singlet for the methyl groups. This discrepancy highlights the importance of cross-verifying data from multiple sources.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.[3]
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165-170 |
| C-3 (C-OCH₃) | ~155-160 |
| C-1 (C-COOCH₃) | ~130-135 |
| C-5 | ~125-130 |
| C-6 | ~115-120 |
| C-4 (C-Br) | ~110-115 |
| C-2 | ~110-115 |
| -OCH₃ (ester) | ~52-55 |
| -OCH₃ (methoxy) | ~56-60 |
Note: These are predicted chemical shift ranges.
Interpretation:
-
Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon and will appear furthest downfield.[3]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electron-donating methoxy group (C-3) will be significantly deshielded. The carbon bearing the bromine atom (C-4) will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the expected aromatic region.
-
Methyl Carbons: The carbons of the two methoxy groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Key Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Methyl (-CH₃) |
| ~1720-1740 | C=O stretch | Ester |
| ~1580-1600 & ~1450-1500 | C=C stretch | Aromatic Ring |
| ~1250-1300 | C-O stretch | Aryl ether |
| ~1000-1250 | C-O stretch | Ester |
| ~550-650 | C-Br stretch | Aryl bromide |
Interpretation:
The IR spectrum of this compound will be dominated by a strong, sharp absorption band in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester group. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and ester groups will appear in the fingerprint region (below 1500 cm⁻¹), as will the C-Br stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure.
Molecular Weight and Isotopic Pattern:
The molecular weight of this compound is 245.07 g/mol .[2] A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at m/z 244 and the other at m/z 246, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom.
Predicted Fragmentation Pattern:
Electron ionization (EI) is a common technique that leads to the fragmentation of the molecule. The fragmentation pattern can be rationalized by considering the stability of the resulting carbocations and neutral losses.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of a methoxy radical (-•OCH₃): This would result in a fragment ion at m/z 213/215.
-
Loss of the carbomethoxy radical (-•COOCH₃): This would lead to a fragment at m/z 185/187.
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Signal averaging (e.g., 16-32 scans) will improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to produce the final spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the characterization of this compound. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the compound's structure and purity. This guide has provided a framework for understanding and interpreting the key spectral features of this important synthetic intermediate, grounded in the principles of chemical structure and spectroscopic theory.
References
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An In-depth Technical Guide to Methyl 4-bromo-3-methoxybenzoate for Advanced Research Applications
This guide provides a comprehensive overview of Methyl 4-bromo-3-methoxybenzoate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet to offer practical insights into its chemical properties, safe handling protocols, and applications in modern synthesis, grounded in established scientific principles.
Section 1: Compound Profile and Strategic Importance
This compound (CAS No. 17100-63-9) is a trifunctional solid organic compound featuring a benzene ring substituted with a bromine atom, a methoxy group, and a methyl ester group.[1][2] This specific arrangement of functional groups makes it a valuable and versatile building block, particularly in the synthesis of complex molecular architectures.[1] The bromine atom provides a reactive site for cross-coupling reactions, the electron-donating methoxy group influences the reactivity of the aromatic ring, and the methyl ester can be readily hydrolyzed to a carboxylic acid for further derivatization.[1] Its primary utility is as an intermediate in the creation of more complex molecules for various research applications, including the development of potential therapeutic agents.[1]
Table 1: Core Physicochemical & Identification Data
| Property | Value | Source |
| CAS Number | 17100-63-9 | [2][3][4][5] |
| Molecular Formula | C₉H₉BrO₃ | [3][4] |
| Molecular Weight | 245.07 g/mol | [3] |
| Appearance | Solid | [4] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 4-bromo-3-methoxy-benzoic acid methyl ester, Methyl 4-Bromo-m-anisate | [4] |
| InChI Key | XLKDKHRGIJWOSN-UHFFFAOYSA-N | [2][3] |
Section 2: Hazard Analysis and Risk Mitigation Framework
The effective use of this compound hinges on a thorough understanding of its potential hazards and the implementation of a robust safety framework. This is not merely about following rules, but about understanding the chemical's reactivity and potential physiological effects to create a self-validating system of safety.
2.1 GHS Hazard Profile & Mechanistic Insight
The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. Understanding the basis of these warnings is critical for safe handling.
Table 2: GHS Hazard Classification
| GHS Hazard Code | Description | Implication & Causality |
| H302 | Harmful if swallowed | Oral ingestion can lead to systemic toxicity. The compound's metabolism may release harmful substances. |
| H312 | Harmful in contact with skin | Dermal absorption can occur, leading to systemic effects. The lipophilic nature of the aromatic ring may facilitate skin penetration. |
| H315 | Causes skin irritation | As an irritant, the compound can cause a reversible inflammatory effect on the skin upon direct contact.[6][7][8] This is a common property of functionalized aromatic compounds. |
| H319 | Causes serious eye irritation | Direct contact with the eyes can cause significant, potentially damaging, reversible inflammation.[6][7] The powdered nature of the solid increases the risk of aerosolization and eye contact. |
| H332 | Harmful if inhaled | Inhalation of the dust can lead to respiratory tract irritation and potential systemic toxicity. |
| H335 | May cause respiratory irritation | The fine particulate nature of the solid can act as a mechanical and chemical irritant to the respiratory system.[3][6][7] |
(Data synthesized from PubChem GHS classifications)[3]
2.2 The Logic of Safe Handling: A Workflow Approach
Safe handling is a dynamic process, not a static checklist. The following workflow is designed to mitigate the risks identified above at each stage of use, from preparation to disposal.
Figure 1: A workflow diagram illustrating the key stages and decision points for mitigating the specific hazards associated with this compound.
Section 3: Application in Synthetic Protocols
The strategic value of this compound is most evident in its application as a precursor in C-C bond-forming reactions, such as the Suzuki-Miyaura coupling.
3.1 Core Reactivity: The Suzuki-Miyaura Coupling
The aryl bromide moiety of this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions. This reaction is fundamental for constructing biaryl structures, which are common motifs in pharmaceuticals.[1] The general principle involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base.[1][9]
Figure 2: A simplified relationship diagram outlining the key components of a Suzuki-Miyaura cross-coupling reaction using this compound.
3.2 Example Protocol: Synthesis of a Biaryl Compound
This protocol is a representative example and should be adapted and optimized based on the specific boronic acid used and laboratory conditions.
Objective: To synthesize a methyl 3-methoxy-4-arylbenzoate via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Toluene, anhydrous
-
Ethanol
-
Water, deionized
Methodology:
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and allow it to cool under an inert atmosphere (e.g., Nitrogen or Argon). Causality: This step is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Briefly remove the inert atmosphere inlet and add the tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Causality: The catalyst is added last to minimize its exposure to air.
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Section 4: Waste Management and Decontamination
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.
4.1 Waste Segregation
As a halogenated aromatic compound, all waste streams containing this compound or its byproducts must be segregated.[10]
-
Halogenated Organic Waste: Collect all liquid waste, including reaction mother liquors and chromatography solvents, in a clearly labeled, dedicated container for halogenated waste.[10][11]
-
Solid Waste: Contaminated solid materials (e.g., used silica gel, filter paper, gloves) should be collected in a separate, sealed, and clearly labeled hazardous waste bag.[12]
Causality: Separating halogenated from non-halogenated waste is crucial because the disposal methods differ significantly.[13] Incineration of halogenated compounds requires special scrubbers to neutralize the resulting acidic gases (e.g., HBr), making the process more complex and costly.[13]
4.2 Decontamination Procedures
-
Glassware: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) in a fume hood. Collect the rinsate as halogenated waste.[10]
-
Work Surfaces: Decontaminate the fume hood and any other potentially contaminated surfaces by wiping with a cloth wetted with a suitable solvent, followed by a wipe with a detergent solution. All wipes should be disposed of as solid hazardous waste. Never use a dry brush, as this can aerosolize the powder.[14]
References
- GHS Hazard Statements. (n.d.). Wikipedia.
- This compound. (n.d.). PubChem.
- List of GHS Hazard and Precautionary Statements. (n.d.). Chem-Space.
- GHS Label for Irritant: Requirements Symbols & Buying Guide. (2025). Safety Decals.
- WORKING SAFELY WITH TOXIC POWDERS. (n.d.). Duke University Safety.
- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (1997). Google Patents.
- Hazard statements. (n.d.). MSDS Europe.
- Irritant Chemicals. (n.d.). University of Michigan-Dearborn.
- Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley EHS.
- This compound. (n.d.). PubChem.
- This compound (C9H9BrO3). (n.d.). PubChemLite.
- Methyl 4-(bromomethyl)-3-methoxybenzoate. (n.d.). PubChem.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). MDPI.
- Halogenated Solvents in Laboratories. (n.d.). Temple University EHRS.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Wuppertal.
- Handling Laboratory Waste. (2016). Tokyo Metropolitan University.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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Topic: A Technical Guide to the Solubility of Methyl 4-bromo-3-methoxybenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-bromo-3-methoxybenzoate (CAS: 17100-63-9), a key intermediate in pharmaceutical and agrochemical synthesis. The document elucidates the theoretical principles governing its solubility based on molecular structure and intermolecular forces. While quantitative solubility data is not readily published, this guide presents a predicted solubility profile across a range of common organic solvents, categorized by polarity. Furthermore, it offers detailed, field-proven experimental protocols for both rapid qualitative assessment and precise quantitative determination of solubility via UV-Vis spectroscopy. This guide is intended to equip researchers and development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems, ensuring procedural safety and optimizing experimental outcomes.
Compound Profile: this compound
This compound is an aromatic ester that serves as a versatile building block in organic synthesis.[1] Understanding its physical and chemical properties, particularly its solubility, is paramount for its effective use in reaction design, purification processes like recrystallization, and formulation development.
Chemical Identity:
-
IUPAC Name: this compound[2]
-
CAS Number: 17100-63-9[2]
-
Molecular Formula: C₉H₉BrO₃[2]
-
Molecular Weight: 245.07 g/mol [2]
-
Appearance: Typically a white to light orange solid.[3]
The solubility of this compound dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of its purification by crystallization. An informed selection of solvents prevents issues such as poor yields, difficult isolations, and impurities in the final product.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the chemical principle "like dissolves like," which underscores the importance of matching intermolecular forces between the solute and solvent molecules.[4][5]
Molecular Structure Analysis: The structure of this compound contains both polar and non-polar regions, resulting in a nuanced solubility profile.
-
Polar Moieties:
-
Ester Group (-COOCH₃): This group is highly polar and can act as a hydrogen bond acceptor. It contributes to dipole-dipole interactions.
-
Methoxy Group (-OCH₃): The ether linkage is also polar and can accept hydrogen bonds.
-
-
Non-Polar Moieties:
-
Benzene Ring: The aromatic ring is large and non-polar, contributing to van der Waals forces (specifically, London dispersion forces).
-
Bromine Atom (-Br): While bromine is electronegative, its contribution to overall polarity is less significant than the ester and methoxy groups. It primarily adds to the molecular weight and van der Waals interactions.
-
Predicted Solubility Behavior: Based on this structure, this compound is expected to be:
-
Poorly soluble in highly non-polar solvents (e.g., hexanes), as the polar ester and methoxy groups will not be effectively solvated.
-
Sparingly soluble to insoluble in water , as the large, non-polar aromatic ring dominates, making the molecule insufficiently polar to overcome the strong hydrogen bonding network of water.
-
Readily soluble in moderately polar aprotic solvents (e.g., ethyl acetate, acetone, dichloromethane), which can engage in dipole-dipole interactions with the ester and methoxy groups. Ethyl acetate is often a good solvent for esters.[6]
-
Soluble in polar protic solvents (e.g., methanol, ethanol), which can engage in dipole-dipole interactions and may have favorable interactions with the polar functional groups.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in common organic solvents, categorized by solvent class. This profile is derived from theoretical principles and should be confirmed experimentally for specific applications.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexane, Cyclohexane | Poorly Soluble / Insoluble | Insufficient polarity to solvate the ester and methoxy groups. Van der Waals forces are the primary interaction. |
| Toluene | Sparingly to Moderately Soluble | The aromatic ring of toluene can interact favorably with the compound's benzene ring via π-stacking, but solvation of polar groups is weak. | |
| Moderately Polar Aprotic | Dichloromethane (DCM) | Soluble | Good balance of polarity to solvate the entire molecule. |
| Diethyl Ether | Moderately Soluble | Lower polarity than other aprotic solvents may limit its capacity. | |
| Ethyl Acetate | Soluble to Very Soluble | The solvent's ester functionality is an excellent match for the solute's polar groups ("like dissolves like").[6] | |
| Acetone | Soluble | The polar ketone group effectively solvates the solute's polar regions. | |
| Tetrahydrofuran (THF) | Soluble | The cyclic ether structure provides good solvation for both polar and non-polar parts of the molecule. | |
| Polar Aprotic | Acetonitrile (MeCN) | Moderately Soluble | High polarity may not be perfectly matched to the large non-polar region of the solute. |
| Dimethylformamide (DMF) | Soluble | Highly polar solvent capable of strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A very strong polar aprotic solvent, often used for compounds with poor solubility.[7] | |
| Polar Protic | Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can interact with the solute's ester and methoxy groups, while its alkyl chain interacts with the non-polar ring. |
| Water | Insoluble | The large non-polar benzene ring cannot be sufficiently solvated by water's hydrogen-bonding network.[8] |
Experimental Protocols for Solubility Determination
Verifying the solubility of a compound is a critical step in process development. The following protocols describe methods for both a rapid qualitative check and a precise quantitative measurement.
Protocol: Rapid Qualitative Solubility Assessment
This method provides a quick, visual determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.[8][9]
Materials:
-
This compound
-
A selection of test solvents
-
Small, dry test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[8]
-
Add 0.75 mL of the selected solvent to the test tube in three 0.25 mL portions.[8]
-
After each addition, cap the test tube and vortex vigorously for 30 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, transparent solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain visible. The solution may appear cloudy.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent tested.
Expert Insight: This method is a foundational screening step. A compound deemed "soluble" here (approx. 33 mg/mL) is a good candidate for use as a reaction solvent or for purification by recrystallization.
Protocol: Quantitative Determination via UV-Vis Spectroscopy
This method determines the thermodynamic solubility limit by measuring the concentration of a saturated solution. It relies on the principle that the absorbance of a solution is directly proportional to its concentration (Beer-Lambert Law) up to the point of saturation.[10]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Scintillation vials or small glass containers with screw caps
-
Orbital shaker or magnetic stirrer
Procedure:
Part A: Preparation of Standard Curve
-
Prepare a Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent (one in which it is highly soluble, e.g., Methanol) in a 100 mL volumetric flask. This creates a 100 µg/mL stock solution.
-
Create Serial Dilutions: Prepare a series of standards (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL) by diluting the stock solution.
-
Measure Absorbance: Determine the wavelength of maximum absorbance (λ_max) for the compound by scanning a mid-range standard. Measure the absorbance of all standards at this λ_max.
-
Plot the Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a reliable standard curve.
Part B: Preparation and Measurement of Saturated Solution
-
Create a Slurry: Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing 2-3 mL of the test solvent. This ensures undissolved solid remains.
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar. Allow the slurry to equilibrate for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure the solution is fully saturated.[5]
-
Isolate the Supernatant: Allow the slurry to stand undisturbed for 1-2 hours for the excess solid to settle.
-
Filter the Solution: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter directly into a clean vial.
-
Causality: Filtering is critical to remove any microscopic solid particles, which would scatter light and cause an erroneously high absorbance reading.[7]
-
-
Dilute and Measure: Accurately dilute the filtered, saturated solution with the same solvent so that its absorbance falls within the linear range of the standard curve. Measure the absorbance of the diluted sample at λ_max.
-
Calculate Solubility: Use the standard curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility limit in units of µg/mL or mg/mL.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
This compound exhibits a solubility profile characteristic of a moderately polar organic solid. Its structural features—a non-polar aromatic core functionalized with polar ester and methoxy groups—predict good solubility in moderately polar aprotic and protic organic solvents, and poor solubility in highly non-polar solvents and water. While this guide provides a robust theoretical framework and predicted profile, experimental verification is crucial for any specific application. The detailed qualitative and quantitative protocols provided herein offer reliable, self-validating systems for researchers to accurately determine the solubility of this compound, thereby facilitating more efficient process development, purification, and formulation in their scientific endeavors.
References
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- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Wofford, C. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Texas at Dallas.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- Gollnick, K., & Griebel, R. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing.
- Pan, L., Ho, Q., & Tsutsui, K. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937–944.
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781–1787.
- Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.
- Kluge, M., et al. (1996). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Fandrick, D. R., et al. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents.
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Methyl 4-bromo-3-methoxybenzoate: A Versatile Building Block for Advanced Organic Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Scaffolding
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Methyl 4-bromo-3-methoxybenzoate, a trifunctional aromatic compound, represents a highly valuable and versatile building block. Its utility is derived from the orthogonal reactivity of its constituent functional groups: a reactive aryl bromide poised for cross-coupling, an electron-donating methoxy group influencing regioselectivity, and a methyl ester amenable to further transformations.
This guide provides a comprehensive overview of the chemical properties, synthesis, and extensive applications of this compound. It is designed to equip researchers and drug development professionals with the technical insights and practical protocols necessary to effectively leverage this reagent in the construction of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a building block is the bedrock of its effective application.
| Property | Value | Reference |
| CAS Number | 17100-63-9 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [1] |
Spectroscopic Characterization:
The structural integrity of this compound can be confirmed through standard spectroscopic methods. While specific spectra are proprietary to various suppliers, representative data can be found in databases such as ChemicalBook.[3]
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the two aromatic protons, the methoxy protons, and the methyl ester protons, with splitting patterns and chemical shifts influenced by their positions on the substituted ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the nine carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.[3]
-
Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will show key absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, and C-Br stretch, as well as aromatic C-H and C=C vibrations.[3]
Synthesis of this compound
The most common and regioselective synthesis of this compound involves the electrophilic aromatic substitution of its precursor, methyl 3-methoxybenzoate.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Expert Insights into the Synthesis:
The regiochemical outcome of the bromination is directed by the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director, while the methyl ester group (-COOCH₃) is a deactivating, meta-director. The para-position relative to the strongly activating methoxy group is the most nucleophilic and, therefore, the primary site of bromination.[2] Careful control of reaction conditions, such as temperature and the choice of brominating agent (e.g., bromine or N-bromosuccinimide), is crucial to ensure high regioselectivity and yield.[2]
Core Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from its aryl bromide moiety, which is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental pillars of modern organic chemistry for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals.[4]
Illustrative Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring (e.g., to 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][6]
Illustrative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides:
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II) complex (1) | KOH | Water | 100 | 94 |
| 4-Silyl-bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 80 | High |
| 3-Bromophenyltrifluoroborate | 4-Ethylphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | EtOH/H₂O | 25 | High |
Data is illustrative and sourced from reactions of similar aryl bromides to indicate typical conditions and outcomes.[5][6][7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in drug discovery.[8]
Illustrative Protocol for Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., tetrahydrofuran or dimethylformamide) followed by an amine base (e.g., triethylamine or diisopropylethylamine). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.
Illustrative Data for Copper-Free Sonogashira Coupling of Analogous Aryl Bromides:
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile | Phenylacetylene | Pd precatalyst (2.5 mol%) | TMP | DMSO | RT | 92 |
| Methyl 4-bromobenzoate | Phenylacetylene | Pd precatalyst (2.5 mol%) | TMP | DMSO | RT | 85 |
| 4'-Bromoacetophenone | Phenylacetylene | Pd precatalyst (2.5 mol%) | TMP | DMSO | RT | 88 |
Data is illustrative and sourced from reactions of similar aryl bromides to indicate typical conditions and outcomes.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[9]
Illustrative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and a phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a base.
-
Choice of Base: The choice of base is critical, especially with the ester functionality present. While strong bases like sodium tert-butoxide are common, milder inorganic bases such as cesium carbonate (Cs₂CO₃) are often preferred to prevent ester hydrolysis.[10]
-
Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[9][11]
Illustrative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides:
| Aryl Bromide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC (0.5) | tBuOK | Toluene | 85 | High |
| 2-Bromo-6-methylpyridine | 1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) / BINAP (4) | NaOBuᵗ | Toluene | 80 | 60 |
| Bromobenzene | Carbazole | Pd precatalyst / TrixiePhos | t-BuOLi | Toluene | - | 97 |
Data is illustrative and sourced from reactions of similar aryl bromides to indicate typical conditions and outcomes.[9][11][12]
Catalytic Cycles in Palladium Cross-Coupling
Caption: Generalized catalytic cycles for key cross-coupling reactions.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are essential for the construction of complex molecular frameworks. This guide has provided an in-depth overview of its properties, synthesis, and key applications, along with illustrative protocols. By understanding the principles of its reactivity and the practical considerations for its use, researchers and drug development professionals can effectively employ this versatile reagent to accelerate their synthetic programs and advance the discovery of new chemical entities.
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The Strategic Application of Methyl 4-bromo-3-methoxybenzoate and Its Isomers in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Isomers in Medicinal Chemistry
In the landscape of pharmaceutical development, the precise arrangement of functional groups on a small molecule scaffold is paramount, dictating not only its chemical reactivity but also its ultimate biological utility. This guide delves into the chemistry and potential pharmaceutical applications of Methyl 4-bromo-3-methoxybenzoate, a versatile aromatic building block. However, a comprehensive understanding of its role necessitates a comparative analysis with its structurally similar yet functionally distinct isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate. While both molecules share the same elemental composition, the placement of the bromine atom—either directly on the aromatic ring or on the methyl substituent—fundamentally alters their synthetic applications and, consequently, their prominence in the synthesis of established therapeutic agents. This guide will first explore the synthetic utility of this compound as a scaffold for creating novel compounds through modern cross-coupling reactions. Subsequently, it will illuminate the well-established role of its benzylic bromide isomer as a crucial intermediate in the industrial synthesis of prominent pharmaceuticals, most notably the anti-asthma medication Zafirlukast.
Part 1: this compound: A Versatile Scaffold for Drug Discovery
This compound (CAS 17100-63-9) is a substituted aromatic ester whose synthetic value lies primarily in the reactivity of its aryl bromide functionality.[1] This functional group serves as a key handle for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the assembly of complex drug molecules.
Chemical Properties and Synthesis
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 17100-63-9 | [1] |
The synthesis of this compound is typically achieved through two primary routes:
-
Electrophilic Aromatic Bromination: This approach involves the direct bromination of methyl 3-methoxybenzoate. The methoxy (-OCH₃) and methyl ester (-COOCH₃) groups on the benzene ring direct the electrophilic substitution of bromine to the C-4 position.[2] Careful control of reaction conditions is essential to ensure high regioselectivity.
-
Fischer Esterification: Alternatively, 4-bromo-3-methoxybenzoic acid can be esterified with methanol in the presence of an acid catalyst to yield the desired product.[2]
Core Pharmaceutical Applications: A Gateway to Novel Scaffolds
The aryl bromide moiety of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools in medicinal chemistry for the synthesis of diverse molecular libraries.
The Suzuki-Miyaura coupling reaction is a robust method for forming a carbon-carbon bond between an aryl halide and an organoboron compound.[3] In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzene ring, leading to the generation of biaryl and related structures that are prevalent in many classes of therapeutic agents.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water, to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature typically ranging from 80-100°C.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[4]
The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, providing access to a wide array of N-aryl compounds. These motifs are integral to the structure of numerous pharmaceuticals, including kinase inhibitors and central nervous system agents.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the vessel, followed by an anhydrous solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture with stirring to a temperature typically between 80-110°C.
-
Monitoring and Work-up: Monitor the reaction's progress. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue via column chromatography to isolate the N-arylated product.[6]
Part 2: Methyl 4-(bromomethyl)-3-methoxybenzoate: A Clinically Validated Intermediate
In contrast to its isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS 70264-94-7) has a well-documented and significant role in the synthesis of commercially successful pharmaceuticals.[7] The key structural difference is the presence of a benzylic bromide (-CH₂Br), which is a highly reactive functional group that readily undergoes nucleophilic substitution reactions.
Chemical Properties and Synthesis
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | [7] |
| Molecular Weight | 259.10 g/mol | [7] |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 70264-94-7 | [7] |
The synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate is achieved through the side-chain bromination of methyl 3-methoxy-4-methylbenzoate. This reaction typically employs a radical initiator and a brominating agent like N-bromosuccinimide (NBS) or elemental bromine.[8][9]
Experimental Protocol: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate
-
Reaction Setup: A solution of methyl 3-methoxy-4-methylbenzoate and a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), in a solvent like carbon tetrachloride or ethyl acetate is prepared in a reaction vessel.[10]
-
Bromination: The solution is heated to reflux, and bromine or NBS is added portion-wise.[10]
-
Reaction Execution: The reaction mixture is maintained at reflux for a specified period to ensure complete conversion.
-
Work-up: After cooling, the reaction mixture is washed with water. The organic layer is then dried over sodium sulfate.
-
Purification: The solvent is removed by evaporation, and the crude product can be further purified by recrystallization to yield Methyl 4-(bromomethyl)-3-methoxybenzoate.[10]
Core Pharmaceutical Application: Synthesis of Zafirlukast
The most prominent application of Methyl 4-(bromomethyl)-3-methoxybenzoate is as a key intermediate in the synthesis of Zafirlukast, an oral leukotriene receptor antagonist used for the maintenance treatment of asthma.[11]
Zafirlukast functions by competitively and selectively blocking the cysteinyl leukotriene 1 (CysLT1) receptor.[11][12] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that, upon binding to CysLT1 receptors in the airways, cause bronchoconstriction, increased mucus secretion, and airway inflammation—the hallmark symptoms of asthma.[13] By antagonizing the CysLT1 receptor, Zafirlukast effectively inhibits these downstream effects, leading to improved asthma control.[12]
In the synthesis of Zafirlukast, Methyl 4-(bromomethyl)-3-methoxybenzoate is utilized to introduce the methoxy-substituted benzoic acid moiety to the indole core of the drug molecule. The highly reactive benzylic bromide is susceptible to nucleophilic attack by an appropriate intermediate, forming a key carbon-carbon bond in the Zafirlukast structure.
Experimental Protocol: Key Condensation Step in Zafirlukast Synthesis
-
Reaction Setup: A solution of the appropriately substituted indole intermediate (e.g., 1-methyl-5-nitro-1H-indole) is prepared in a suitable solvent, such as dichloromethane.[14]
-
Condensation: Methyl 4-(bromomethyl)-3-methoxybenzoate is added to the indole solution, often in the presence of a catalyst such as diethyl aluminum chloride, under anhydrous and anaerobic conditions.[14]
-
Reaction Execution: The reaction is stirred at a controlled temperature (e.g., 30-40°C) for several hours until completion.[14]
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The resulting intermediate is then carried forward through subsequent reduction and amidation steps to yield Zafirlukast.[15][16]
Conclusion: Strategic Selection of Isomeric Building Blocks
The case of this compound and its isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate, provides a compelling illustration of how a subtle change in molecular architecture can profoundly influence synthetic strategy and pharmaceutical relevance. While this compound offers significant potential as a versatile scaffold for generating novel chemical entities through modern cross-coupling chemistry, its benzylic bromide counterpart has a proven track record as an indispensable intermediate in the manufacture of an important therapeutic agent. For researchers and drug development professionals, a clear understanding of the distinct reactivity and applications of such isomeric building blocks is crucial for the efficient design and execution of synthetic routes to new and existing medicines.
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A-In-depth Technical Guide on Methyl 4-bromo-3-methoxybenzoate as a Synthetic Intermediate
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, the strategic use of well-functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 4-bromo-3-methoxybenzoate, a trifunctional aromatic compound, has emerged as a highly valuable and versatile intermediate in the synthesis of a wide array of organic molecules, particularly in the realms of pharmaceuticals and materials science.[1] Its structure, featuring a bromine atom, a methoxy group, and a methyl ester on a benzene ring, provides a powerful platform for a diverse range of chemical transformations.[1] This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The strategic positioning of the functional groups on the aromatic ring dictates its reactivity and utility. The bromine atom at the 4-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The methoxy group at the 3-position and the methyl ester at the 1-position are electron-donating and electron-withdrawing groups, respectively, which influence the regioselectivity of further electrophilic aromatic substitutions and the overall reactivity of the molecule. The ester functionality can also be readily hydrolyzed to the corresponding carboxylic acid, opening up another avenue for synthetic diversification.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem[2] |
| Molecular Weight | 245.07 g/mol | PubChem[2] |
| Appearance | Solid | Benchchem[1] |
| CAS Number | 17100-63-9 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | COC1=C(C=CC(=C1)C(=O)OC)Br | PubChem[2] |
Safety Profile:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Synthetic Routes: A Tale of Two Strategies
The synthesis of this compound can be efficiently achieved through two primary and logically sound strategies: electrophilic bromination of a substituted benzoate precursor or esterification of a pre-brominated benzoic acid. The choice of route often depends on the availability and cost of the starting materials.
Route 1: Electrophilic Aromatic Bromination
This approach leverages the directing effects of the substituents on the benzene ring to achieve regioselective bromination.
Workflow: Electrophilic Bromination of Methyl 3-methoxybenzoate
Caption: Electrophilic bromination of methyl 3-methoxybenzoate.
The methoxy group is an ortho-, para-director, while the methyl ester is a meta-director. The combined directing effects of these two groups strongly favor the introduction of the bromine atom at the C-4 position, para to the methoxy group and meta to the ester group.[1]
Step-by-Step Protocol: Bromination of Methyl 3-methoxybenzoate
-
Dissolution: Dissolve methyl 3-methoxybenzoate in a suitable solvent such as ethyl acetate or the historically used but more hazardous carbon tetrachloride.[1] The move towards greener solvents like ethyl acetate is a notable improvement in synthetic methodology.[1]
-
Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution.[1] Careful control of the stoichiometry is crucial to prevent over-bromination.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Route 2: Fischer Esterification
This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid.
Workflow: Fischer Esterification of 4-bromo-3-methoxybenzoic acid
Caption: Fischer esterification of 4-bromo-3-methoxybenzoic acid.
Step-by-Step Protocol: Esterification of 4-bromo-3-methoxybenzoic acid
-
Reaction Setup: Suspend 4-bromo-3-methoxybenzoic acid in a large excess of methanol.[1]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product.
-
Work-up and Isolation: After cooling, the excess methanol can be removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried and concentrated to yield the crude product, which can be purified by recrystallization.
The Cornerstone of Synthesis: Cross-Coupling Reactions
The true power of this compound as a synthetic intermediate is most evident in its application in palladium-catalyzed cross-coupling reactions. The aryl bromide moiety is a reliable and reactive partner in these transformations, allowing for the construction of complex molecular frameworks.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in many biologically active compounds.[1][3] this compound readily participates in this reaction with a wide range of boronic acids and their derivatives.[1]
General Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Key Mechanistic Considerations and Protocol Insights:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[3]
Step-by-Step Protocol: A Representative Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dry reaction vessel, add this compound, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents). The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired biaryl product.
Other Notable Cross-Coupling Reactions
Beyond the Suzuki-Miyaura coupling, this compound is a competent substrate for a variety of other important cross-coupling reactions:
-
Heck Coupling: For the formation of C-C bonds with alkenes.[1]
-
Sonogashira Coupling: For the synthesis of aryl alkynes.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Ullmann Condensation: A copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.
The principles and general protocols for these reactions are analogous to the Suzuki-Miyaura coupling, involving a metal catalyst, a base, and an appropriate coupling partner under an inert atmosphere.
Functional Group Interconversions: Expanding Synthetic Possibilities
The ester and methoxy groups of this compound offer further opportunities for synthetic manipulation, adding another layer of versatility to this intermediate.
Hydrolysis of the Ester
The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid, under basic or acidic conditions.[1] This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other carbonyl derivatives.
Step-by-Step Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound in a suitable solvent mixture, such as methanol and water.
-
Base Addition: Add an excess of a base, such as sodium hydroxide or lithium hydroxide.
-
Heating: Heat the mixture to facilitate the hydrolysis.
-
Acidification: After the reaction is complete, cool the mixture and carefully acidify it with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: The solid product can be collected by filtration, washed with water, and dried.
Applications in Drug Discovery and Development
The structural motifs accessible from this compound are of significant interest in medicinal chemistry. Its use as a key intermediate has been reported in the synthesis of various biologically active molecules. For instance, related brominated methoxybenzoate structures are precursors in the synthesis of peptidoleukotriene antagonists, anti-inflammatory agents, and testosterone 5α-reductase inhibitors.[4] While direct synthesis of major drugs from this specific isomer is less documented in readily available literature, its utility as a scaffold for generating libraries of compounds for high-throughput screening is undeniable. The ability to systematically modify the 4-position through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
This compound stands out as a powerful and versatile intermediate in organic synthesis. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to readily form C-C and C-heteroatom bonds, coupled with the potential for further functional group manipulation, makes it an invaluable building block for the construction of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The well-established synthetic routes to this compound and its predictable reactivity provide a reliable and efficient starting point for a wide range of synthetic endeavors. As the demand for novel and complex organic molecules continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's toolbox is set to increase.
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Biological activity of "Methyl 4-bromo-3-methoxybenzoate" derivatives
An In-Depth Technical Guide to the Biological Activity of Methyl 4-bromo-3-methoxybenzoate Derivatives
Abstract
This compound is a trifunctionalized benzene ring that has emerged as a highly versatile scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a bromine atom amenable to cross-coupling reactions, an electron-donating methoxy group, and a modifiable methyl ester—makes it an ideal starting point for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the biological activities exhibited by derivatives of this core structure. We will explore the key synthetic strategies used to elaborate the scaffold, delve into the specific therapeutic areas where its derivatives have shown promise—including enzyme inhibition, anticancer, and antimicrobial applications—and analyze the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own research endeavors.
Part 1: The this compound Scaffold: A Privileged Starting Point
Introduction to the Core Structure
This compound, with the chemical formula C₉H₉BrO₃, is a solid organic compound whose value lies in its synthetic potential.[1] The arrangement of its three functional groups is key to its utility:
-
The Methyl Ester (-COOCH₃): Located at position 1, this group can be readily hydrolyzed to the corresponding carboxylic acid. This transformation opens the door to a vast array of subsequent reactions, most notably amide bond formation, allowing for the introduction of diverse chemical moieties to probe interactions with biological targets.[1]
-
The Methoxy Group (-OCH₃): Positioned at the 3-position, this electron-donating group influences the electronic properties of the aromatic ring and can play a role in hydrogen bonding or steric interactions within a target's binding site.[1]
-
The Bromine Atom (Br): The bromine at position 4 is the scaffold's primary reactive handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures.[2][3]
The Strategic Role of Bromine in Drug Design
The inclusion of a bromine atom is a deliberate and strategic choice in medicinal chemistry.[4] Introducing bromine into a molecular structure can profoundly influence its pharmacokinetic and pharmacodynamic properties.[5]
-
Increased Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[4]
-
Metabolic Stability: Halogenation can block sites of metabolism, increasing the metabolic stability and half-life of a drug.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. This can contribute to higher binding affinity and selectivity.[5]
These characteristics make brominated scaffolds like this compound particularly attractive for developing new therapeutic agents.
Part 2: Synthetic Pathways to Novel Derivatives
The true power of the this compound scaffold is realized through its synthetic versatility. A few key reaction classes allow for the systematic and efficient generation of large libraries of derivatives for biological screening.
Overview of Synthetic Strategies
The primary synthetic transformations revolve around the bromine atom and the methyl ester. Palladium-catalyzed cross-coupling reactions at the 4-position and amide bond formation at the 1-position are the most common and powerful strategies employed.
Caption: Conceptual difference between reversible and irreversible enzyme inhibition.
The inhibitory potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀).
| Compound Class | Modification from Core Scaffold | Inhibition Type | Reported IC₅₀ (nM) |
| Irreversible Inhibitor | Biaryl-thiazole-carbamate derivative | Irreversible | ~0.3 - 3 |
| Reversible Inhibitor | Biaryl-thiazole-amide derivative | Reversible | Varies based on amide |
| Data synthesized from pharmacological studies on MAGL inhibitors derived from the scaffold.[2] |
Anticancer and Antimetastatic Potential
The structural motifs present in this compound derivatives are commonly found in compounds with anticancer activity. [6]The presence of methoxy groups on an aromatic ring is a feature of known antimetastatic agents like Combretastatin A4. [6]While direct studies on simple derivatives are limited, the scaffold has been used as an intermediate in the synthesis of more complex macrocyclic bisbibenzyls, which have shown potent anticancer activity by targeting lysosomes or acting as anti-tubulin agents. [7] Furthermore, structure-activity relationship (SAR) studies on related compounds suggest that the bromo-methoxy-benzoate core can serve as a foundation for molecules that interact with key signaling proteins involved in cell growth and proliferation, such as the TGF-β receptor kinase I domain. [1]
Antimicrobial Properties
Benzoic acid and its derivatives are well-known antimicrobial agents, widely used as preservatives. [8][9]Their mechanism of action is multifaceted but primarily involves disrupting the integrity and function of the microbial cell. [10]
Caption: General antimicrobial mechanism of action for benzoate compounds.
While specific antimicrobial data for derivatives of this compound is not extensively published, the general principles of benzoate activity suggest that novel derivatives could be rationally designed and tested for antibacterial and antifungal properties. [11][12]The lipophilicity conferred by the bromine atom and other synthetic modifications could enhance their ability to penetrate microbial cell walls.
Part 4: Structure-Activity Relationship (SAR) Insights
The causality behind experimental choices in medicinal chemistry is driven by the desire to understand and optimize the relationship between a molecule's structure and its biological activity.
-
Probing the 4-Position: The decision to perform Suzuki couplings at the 4-position is a direct strategy to probe a specific region of a target's binding pocket. By systematically varying the aryl or heteroaryl group attached at this position, researchers can identify which substituents provide the best fit and optimal interactions (e.g., hydrophobic, pi-stacking, or hydrogen bonding), thereby increasing potency and selectivity. [2]* Modifying the 1-Position: Hydrolyzing the ester to a carboxylic acid and then forming various amides is a tactic to modulate several properties at once. The amide unit can introduce new hydrogen bond donors and acceptors, which can anchor the molecule in the active site. Furthermore, changing the amine component of the amide can alter the molecule's overall size, shape, and polarity, affecting its solubility, cell permeability, and metabolic stability. [2][3] The self-validating nature of this process comes from iterative design. If adding a pyridine ring at the 4-position increases activity, the next logical step is to test other nitrogen-containing heterocycles. If a small amide is effective, a larger, more rigid one might be synthesized to see if it further constrains the molecule into an active conformation. This logical progression is the essence of lead optimization in drug discovery.
Part 5: Key Experimental Methodologies
The following protocols are representative of the key transformations and evaluations performed on derivatives of this scaffold.
Synthesis Protocol: Suzuki Coupling and Saponification
This protocol describes the synthesis of a [1,1'-biaryl]-4-carboxylic acid, a common intermediate for further derivatization. [2][3]
-
Step 1: Suzuki Coupling.
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl boronic acid (1.1 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a solvent mixture of toluene and water, followed by an inorganic base such as K₂CO₃ (2.0 eq.).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the methyl [1,1'-biaryl]-4-carboxylate derivative.
-
-
Step 2: Saponification (Ester Hydrolysis).
-
Dissolve the purified biaryl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (approx. 3.0-5.0 eq.).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product, which can often be used without further purification.
-
Biological Assay Protocol: In-Vitro Enzyme Inhibition Assay
This is a generalized protocol for determining the IC₅₀ of a compound against a target enzyme (e.g., a hydrolase).
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (inhibitor) in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., Tris-HCl buffer at physiological pH) to achieve a range of final concentrations. Ensure the final DMSO concentration is low (<1%) in all wells.
-
Prepare a solution of the target enzyme in assay buffer at a fixed concentration.
-
Prepare a solution of the enzyme's substrate in assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add a small volume of each inhibitor dilution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C). This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate for a fixed time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by the detection method itself).
-
Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence) with a plate reader.
-
-
Data Analysis:
-
Subtract the background reading ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "vehicle control" activity to 100%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 6: Future Directions and Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of biologically active molecules, particularly in the realm of enzyme inhibitors. The synthetic accessibility and the strategic placement of its functional groups provide an ideal platform for medicinal chemists to apply modern synthetic methods to generate novel chemical entities.
Future research should focus on expanding the diversity of the derivatives by exploring a wider range of cross-coupling partners and amine building blocks. There is significant potential in screening these novel compounds against other therapeutic targets, such as kinases, GPCRs, and ion channels, where the biaryl and amide motifs are known to be effective. Furthermore, investigating the antimicrobial and anticancer potential of simpler, more direct derivatives could yield promising new leads. As our understanding of structure-activity relationships continues to grow, this versatile scaffold will undoubtedly remain a valuable tool in the ongoing quest for new medicines.
References
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- Università di Siena. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena AIR.
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- Google Patents. (2015). US 2015/0210683 A1 - Substituted Triazolopyridine Compounds and their Use as TTK Inhibitors. Google Patents.
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Methyl 4-bromo-3-methoxybenzoate: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
Methyl 4-bromo-3-methoxybenzoate is a strategically functionalized aromatic building block that offers significant utility in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-donating methoxy group and a versatile bromine atom ortho to it, combined with a methyl ester, provides a powerful platform for the synthesis of complex molecular architectures. The aryl bromide functionality serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. This guide provides a comprehensive overview of the synthesis, key chemical transformations, and strategic applications of this compound, positioning it as a valuable tool for the generation of novel chemical entities with therapeutic potential.
Introduction: The Strategic Value of a Polysubstituted Benzene Ring
In the landscape of drug discovery, the rational design of small molecule therapeutics often hinges on the availability of versatile chemical scaffolds. These core structures provide a framework upon which molecular complexity and diversity can be built to optimize pharmacological properties. This compound (Figure 1) is one such scaffold, belonging to the family of halogenated aromatic esters.[1] Its trifunctional nature makes it a valuable starting material for the synthesis of a wide range of biologically active molecules.[1]
The key to its utility lies in the orthogonal reactivity of its functional groups:
-
The Aryl Bromide: The bromine atom at the C-4 position is the primary anchor for synthetic diversification. It readily participates in a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[2] This allows for the strategic introduction of aryl, heteroaryl, alkyl, and amino groups, which are crucial for modulating a compound's interaction with biological targets.
-
The Methoxy Group: The electron-donating methoxy group at the C-3 position influences the electronic properties of the aromatic ring, which can be critical for molecular recognition and binding affinity. Its presence also directs the regioselectivity of further electrophilic aromatic substitution reactions, should they be desired.
-
The Methyl Ester: The ester at the C-1 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. This provides a handle for attaching larger fragments, improving solubility, or introducing hydrogen bond donors and acceptors to fine-tune a molecule's pharmacokinetic profile.
This guide will explore the practical synthesis of this compound, delve into its reactivity profile, and present its application in the context of medicinal chemistry research, particularly as a scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17100-63-9 | [3] |
| Molecular Formula | C₉H₉BrO₃ | [3] |
| Molecular Weight | 245.07 g/mol | [3] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | COC1=C(C=CC(=C1)C(=O)OC)Br | [3] |
| InChIKey | XLKDKHRGIJWOSN-UHFFFAOYSA-N | [3] |
Characterization of this compound is typically performed using standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from chemical suppliers and databases.[4]
Synthesis of this compound
There are two primary and reliable synthetic routes to this compound, starting from commercially available precursors. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Route 1: Electrophilic Bromination of Methyl 3-methoxybenzoate
This route involves the direct bromination of Methyl 3-methoxybenzoate. The regioselectivity of this electrophilic aromatic substitution is controlled by the directing effects of the existing substituents. The methoxy group is a strong activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. The powerful activating effect of the methoxy group directs the incoming bromine to the positions ortho and para to it (C2, C4, and C6). Steric hindrance from the adjacent ester group disfavors substitution at the C2 position, and the C4 position is electronically favored, leading to the desired product.[1]
Caption: Synthesis via bromination of Methyl 3-methoxybenzoate.
Route 2: Fischer Esterification of 4-bromo-3-methoxybenzoic Acid
An alternative and often cleaner route is the Fischer esterification of 4-bromo-3-methoxybenzoic acid.[1] This acid-catalyzed reaction with methanol is a straightforward and high-yielding method to obtain the desired methyl ester.[1]
Caption: Synthesis via Fischer esterification.
Detailed Protocol: Synthesis via Fischer Esterification
This protocol describes a representative lab-scale synthesis of this compound from the corresponding carboxylic acid.
Materials:
-
4-bromo-3-methoxybenzoic acid (1.0 eq)
-
Methanol (reagent grade, used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methoxybenzoic acid (e.g., 10.0 g, 40.8 mmol).
-
Reagent Addition: Add an excess of methanol (e.g., 100 mL) to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (e.g., 150 mL).
-
Transfer the organic solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by flash column chromatography on silica gel to afford this compound as a solid.
Applications in Medicinal Chemistry: A Scaffold for SAR Exploration
While a direct line from this compound to a marketed drug is not prominently documented, its true value in medicinal chemistry lies in its role as a versatile building block for generating novel analogs and exploring structure-activity relationships (SAR). The ability to readily modify the C-4 position via cross-coupling reactions makes it an ideal starting point for library synthesis.
Case Study: A Gateway to Kinase Inhibitor Scaffolds
Many small molecule kinase inhibitors, which are a cornerstone of modern oncology, feature a biaryl or heteroaryl-aryl core structure.[5] The synthesis of such compounds frequently relies on Suzuki-Miyaura coupling to construct this key structural motif. While the synthesis of the approved drug Bosutinib starts from a related analog (methyl 4-hydroxy-3-methoxybenzoate), the synthetic logic is directly applicable to this compound to create novel chemical entities for kinase screening.[6]
The workflow below illustrates how this compound can be used as a starting point for the synthesis of a library of biaryl compounds, which are common cores in kinase inhibitors.
Caption: Workflow for library synthesis from this compound.
By coupling this compound with a diverse set of aryl or heteroaryl boronic acids, a library of biaryl esters can be rapidly generated. Subsequent hydrolysis to the carboxylic acids or conversion to amides provides further diversification, yielding a collection of related compounds that can be screened for biological activity. This approach allows medicinal chemists to systematically probe the SAR of the newly introduced substituent, optimizing for potency, selectivity, and pharmacokinetic properties.
Key Reactions and Transformations: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is arguably the most important reaction for leveraging the synthetic potential of this compound.[7][8] This palladium-catalyzed reaction forms a new carbon-carbon bond between the aryl bromide and an organoboron species (typically a boronic acid or ester).[9]
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids, making it a workhorse in drug discovery.[9]
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 eq)
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the medicinal chemist's toolbox. While it may not be a direct precursor to a well-known drug, its strategic arrangement of functional groups provides an ideal platform for the synthesis of compound libraries aimed at discovering and optimizing new therapeutic agents. Its utility in robust and reliable transformations, particularly the Suzuki-Miyaura cross-coupling, ensures its continued relevance in modern drug discovery programs. As the demand for novel chemical matter continues to grow, the strategic application of such well-designed scaffolds will remain a critical component of successful research and development in the pharmaceutical industry.
References
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- Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
- Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266.
- (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules.
- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
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- methyl 4-methoxybenzoate Proton Full Spectrum - Wired Chemist.
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- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid - NINGBO INNO PHARMCHEM CO.,LTD.
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The Strategic Synthesis and Application of Methyl 4-bromo-3-methoxybenzoate: A Technical Guide for Chemical Researchers
Foreword: Unveiling the Utility of a Versatile Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the efficiency with which it can be incorporated into complex molecular architectures. Methyl 4-bromo-3-methoxybenzoate, a seemingly unassuming substituted aromatic ester, has emerged as a pivotal building block, particularly in the realm of pharmaceutical development. Its trifunctional nature—bearing a reactive bromine atom, an electron-donating methoxy group, and a modifiable methyl ester—provides a rich chemical scaffold for the construction of a diverse array of bioactive molecules. This guide aims to provide an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its critical role as a precursor in the synthesis of targeted therapeutics.
Historical Context and Emergence in Synthesis
While a singular "discovery" of this compound is not prominently documented, its appearance and utility in the scientific literature coincide with the advancements in synthetic methodologies in the latter half of the 20th century. The development of robust halogenation techniques and a deeper understanding of the directing effects of substituents on aromatic rings laid the groundwork for the reliable synthesis of polysubstituted benzene derivatives.
The true significance of this molecule came to the forefront with the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions transformed the way complex molecules were synthesized, and versatile building blocks like this compound became highly sought-after commodities in the synthetic chemist's toolbox. Its presence in numerous patents for pharmaceutical agents from the late 20th century onwards underscores its established role as a key intermediate in drug discovery and development.[1]
Physicochemical and Spectroscopic Profile
This compound is typically a white to off-white or pale yellow crystalline solid at room temperature.[2] A comprehensive understanding of its physical and spectral properties is essential for its effective use in synthesis and for quality control.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₃ | [3] |
| Molecular Weight | 245.07 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 54-56 °C | |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [2] |
| CAS Number | 17100-63-9 | [3] |
Spectroscopic Characterization:
The structural features of this compound give rise to a distinct spectroscopic fingerprint.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The aromatic region will display a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The methoxy and methyl ester groups will each appear as sharp singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (with those attached to oxygen and bromine being deshielded), and the carbons of the methoxy and methyl ester groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations for the ester and ether linkages, and absorption bands characteristic of the substituted benzene ring.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4] Fragmentation patterns will likely involve the loss of the methoxy and methyl ester groups.
Synthesis Methodologies: A Tale of Two Routes
The preparation of this compound is primarily achieved through two reliable synthetic pathways. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Route A: Esterification of 4-bromo-3-methoxybenzoic acid
This is a direct and commonly employed method that involves the Fischer esterification of the corresponding carboxylic acid.
Figure 1: Esterification of 4-bromo-3-methoxybenzoic acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromo-3-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol to act as both the solvent and the reactant.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Causality in Experimental Choices: The use of excess methanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.
Route B: Regioselective Bromination of Methyl 3-methoxybenzoate
This approach leverages the directing effects of the substituents on the aromatic ring to introduce the bromine atom at the desired position.
Figure 2: Regioselective Bromination of Methyl 3-methoxybenzoate.
Experimental Protocol: Electrophilic Aromatic Bromination
-
Reaction Setup: Dissolve Methyl 3-methoxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Reagent Addition: Slowly add the brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the reaction mixture at a controlled temperature (often at or below room temperature).
-
Reaction: Stir the mixture for a specified period, monitoring the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Dilute the mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified, typically by recrystallization.
Causality in Experimental Choices: The methoxy group is a strong activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. Steric hindrance from the adjacent ester group disfavors substitution at the 2-position, leading to preferential bromination at the 4-position.[4] The use of milder brominating agents like NBS can offer better control and selectivity compared to liquid bromine.
Pivotal Role in Drug Development and Advanced Synthesis
The trifunctional nature of this compound makes it an exceptionally valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Figure 3: Role as a versatile building block in synthesis.
Applications as a Key Intermediate:
-
Kinase Inhibitors: this compound is a documented starting material in some synthetic routes for tyrosine kinase inhibitors. For instance, it has been utilized in the synthesis of precursors to Bosutinib , a drug used to treat chronic myelogenous leukemia.[5][6] The synthesis often involves a Suzuki coupling reaction where the bromine atom is replaced with a larger, functionalized aryl or heteroaryl group.
-
Gefitinib Synthesis: While various synthetic routes for the EGFR inhibitor Gefitinib exist, some approaches utilize intermediates that can be derived from precursors structurally related to this compound.[7][8]
-
Other Bioactive Molecules: Its utility extends to the synthesis of a wide range of other biologically active compounds, including MAGL (monoacylglycerol lipase) inhibitors and other receptor modulators.[5] The ability to perform sequential modifications on the bromine and ester functionalities allows for the construction of complex molecular libraries for drug screening.
Conclusion and Future Outlook
This compound represents a classic example of a strategic building block in organic synthesis. Its straightforward preparation, well-defined reactivity, and the presence of multiple functional handles have solidified its importance, particularly in the synthesis of high-value compounds like pharmaceuticals. As the demand for more complex and targeted therapeutics continues to grow, the role of such versatile intermediates will remain critical. Future research may focus on developing even more sustainable and efficient synthetic routes to this compound and its derivatives, further expanding its utility in the ever-evolving field of chemical synthesis.
References
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- Google Patents. US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors.
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"Methyl 4-bromo-3-methoxybenzoate" for beginners in organic synthesis
An In-Depth Technical Guide to Methyl 4-bromo-3-methoxybenzoate for Organic Synthesis
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its synthesis, explore the nuances of its reactivity, and demonstrate its utility as a strategic building block in the landscape of modern organic synthesis. The focus is not merely on procedural steps but on the underlying chemical principles that make this reagent a valuable tool in the synthetic chemist's arsenal.
Core Concepts: Understanding this compound
This compound (CAS No: 17100-63-9) is a trifunctional aromatic compound featuring a methyl ester, a methoxy group, and a bromine atom strategically positioned on a benzene ring.[1][2] This specific arrangement of electron-withdrawing (ester) and electron-donating (methoxy) groups, along with the versatile bromo-substituent, imparts a unique reactivity profile that is highly valuable for constructing complex molecular architectures.[1]
Its structure allows for selective manipulation of each functional group, making it a powerful intermediate in multi-step syntheses, particularly in the development of pharmaceutical agents and fine chemicals.
Physicochemical & Safety Data
Proper handling and understanding of a reagent's physical properties are paramount for successful and safe experimentation. The key data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 17100-63-9 | [2] |
| Molecular Formula | C₉H₉BrO₃ | [2] |
| Molecular Weight | 245.07 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
Safety Profile: this compound must be handled with appropriate care. It is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.
Synthesis of this compound: A Guided Protocol
The most common and logical laboratory-scale synthesis of this compound involves a two-step sequence starting from 3-methoxybenzoic acid. This approach ensures high regioselectivity for the final bromination step.
-
Fischer Esterification: Conversion of 3-methoxybenzoic acid to its corresponding methyl ester.
-
Electrophilic Aromatic Bromination: Introduction of the bromine atom at the C-4 position of the aromatic ring.[1]
Mechanistic Rationale: Directing Group Effects
The success of this synthesis hinges on the directing effects of the substituents on the aromatic ring during the bromination step.
-
Methoxy Group (-OCH₃): As a powerful electron-donating group, it is strongly activating and an ortho, para-director.
-
Methyl Ester Group (-COOCH₃): As an electron-withdrawing group, it is deactivating and a meta-director.
When both are present on the ring in methyl 3-methoxybenzoate, the powerful activating effect of the methoxy group dominates. It directs the incoming electrophile (Br⁺) to the positions ortho and para to it (C-2, C-4, and C-6). The C-4 position is sterically the most accessible and is also meta to the deactivating ester group, making it the overwhelming site of substitution. This synergy ensures a high yield of the desired 4-bromo isomer.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should always conduct their own risk assessment and optimize conditions as necessary.
Step 1: Synthesis of Methyl 3-methoxybenzoate via Fischer Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxybenzoic acid (1.0 eq).
-
Reagents: Add an excess of methanol (e.g., 10-20 eq) to act as both reactant and solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the mixture carefully with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-methoxybenzoate, which can be used in the next step, often without further purification.
Step 2: Synthesis of this compound
-
Setup: In a flask protected from light, dissolve the methyl 3-methoxybenzoate (1.0 eq) from the previous step in a suitable solvent such as glacial acetic acid.
-
Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution while stirring. Using elemental bromine is also an option, but NBS is often preferred for its ease of handling.[4]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Again, monitor the reaction's completion by TLC.
-
Work-up: Pour the reaction mixture into a beaker of ice water. The product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and succinimide. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound as a solid.
Reactivity and Synthetic Applications
The true value of this compound lies in its capacity to serve as a versatile scaffold for further molecular elaboration. The bromine atom is particularly important as a handle for modern cross-coupling reactions.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is a prime site for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] This is a cornerstone of modern drug development.
-
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl or styrenyl system.
-
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, yielding an aniline derivative.
Manipulation of the Ester Group
The methyl ester provides another point of diversification:
-
Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid.[1] This acid can then participate in amide bond formations or other carboxylate chemistry.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, providing another functional group for further synthesis.
Conclusion: A Strategic Asset in Synthesis
This compound is more than just a simple aromatic compound; it is a strategically designed intermediate that offers multiple, orthogonal reaction sites. Its predictable synthesis and versatile reactivity make it an invaluable starting material for accessing complex molecular targets. For researchers in drug discovery and materials science, mastering the use of this building block opens a direct and efficient pathway to novel structures with significant potential.
References
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- Thermo Fisher Scientific. (2010, November 29). SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate.
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
- Angene. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.
- Angene. (n.d.). Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis.
- PubChemLite. (n.d.). This compound (C9H9BrO3).
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
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- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Indo American Journal of Pharmaceutical Research. (2024, June 30). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
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Methyl 4-bromo-3-methoxybenzoate: A Comprehensive Technical Guide for Synthetic Chemists
This in-depth guide provides a comprehensive overview of Methyl 4-bromo-3-methoxybenzoate, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and critical applications, with a focus on the underlying principles that guide its use in the construction of complex molecular architectures.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is an aromatic compound featuring a trifunctionalized benzene ring, which includes a bromine atom, a methoxy group, and a methyl ester. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of an aryl bromide allows for a wide range of palladium-catalyzed cross-coupling reactions, while the ester and methoxy groups can be further manipulated or can influence the reactivity of the aromatic ring. This guide will explore the synthetic pathways to access this compound and its subsequent transformations into more complex molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₉H₉BrO₃[1][2] |
| Molecular Weight | 245.07 g/mol [1][3] |
| Appearance | Solid[4] |
| CAS Number | 17100-63-9[3] |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OC)Br[1] |
| InChI Key | XLKDKHRGIJWOSN-UHFFFAOYSA-N[1] |
Spectroscopic Characterization:
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. While a comprehensive set of spectra is available from various suppliers, a general description is as follows:
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methoxy protons (a singlet around 3.9 ppm), and the methyl ester protons (a singlet around 3.8 ppm). The coupling patterns of the aromatic protons provide information about their relative positions on the ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), the methoxy carbon, and the methyl ester carbon.
-
Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern for the presence of a bromine atom (approximately equal intensity for M and M+2 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching of the ester and ether, and C-H stretching of the aromatic and methyl groups.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves a two-step process starting from 3-methoxybenzoic acid.
Synthetic Workflow
Caption: Synthetic route to this compound.
Step-by-Step Synthesis Protocol
Step 1: Fischer Esterification of 3-Methoxybenzoic Acid [4]
The initial step is the conversion of 3-methoxybenzoic acid to its methyl ester via Fischer esterification. This acid-catalyzed reaction with an excess of methanol drives the equilibrium towards the product.
-
Reactants: 3-Methoxybenzoic acid, Methanol (excess), Sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve 3-methoxybenzoic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-methoxybenzoate.
-
Step 2: Electrophilic Aromatic Bromination
The subsequent step involves the selective bromination of the aromatic ring. The methoxy and methyl ester groups are ortho, para-directing and meta-directing, respectively. The bromine will preferentially add to the position that is para to the activating methoxy group and meta to the deactivating ester group.
-
Reactants: Methyl 3-methoxybenzoate, Bromine, Acetic acid (solvent).
-
Procedure:
-
Dissolve methyl 3-methoxybenzoate in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.
-
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[4] this compound is an excellent substrate for this reaction, enabling the synthesis of various biaryl compounds.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound, the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate |
| 4-Formylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | Methyl 4'-formyl-3-methoxy-[1,1'-biphenyl]-4-carboxylate |
| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | Methyl 3-methoxy-4-(pyridin-3-yl)benzoate |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which is a cornerstone of modern medicinal chemistry.[5][6] This reaction allows for the facile synthesis of aryl amines from aryl halides, such as this compound.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Other Synthetic Transformations
Beyond cross-coupling reactions, the functional groups of this compound can undergo other useful transformations:
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid, under basic (e.g., NaOH, H₂O/MeOH) or acidic conditions. This carboxylic acid can then be used in amide bond formations or other carboxylate-specific reactions.
-
Reduction of the Ester: The ester can be reduced to the corresponding primary alcohol, (4-bromo-3-methoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a key starting material or intermediate in the synthesis of a variety of biologically active compounds. Its trifunctional nature allows for the systematic and efficient construction of complex molecular scaffolds found in many pharmaceuticals. For instance, it can be a precursor for the synthesis of inhibitors of various enzymes or receptor antagonists. The ability to introduce diverse substituents at the 4-position via cross-coupling reactions is particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with a reliable platform for the construction of complex molecular frameworks. A thorough understanding of its synthesis and chemical transformations, as outlined in this guide, is essential for its effective utilization in the development of novel pharmaceuticals and functional materials.
References
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Nanjing Kedi Trading Co., Ltd. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.
- University of Bristol. (n.d.). Lithiation- Borylation in Synthesis.
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C9H9BrO3).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Nanjing Kedi Trading Co., Ltd. (n.d.). Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- University of Bristol. (n.d.). Standard Lithiation–Borylation A user's guide.
- The Royal Society of Chemistry. (n.d.). 4.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromobenzoate.
- University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Nanjing Ke Dite Trading Co., Ltd. (2013). This compound.
- SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid.
- PubChemLite. (n.d.). Methyl 3-bromo-4-methoxybenzoate (C9H9BrO3).
- Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).
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"Methyl 4-bromo-3-methoxybenzoate" chemical reactivity profile
An In-depth Technical Guide to the Chemical Reactivity Profile of Methyl 4-bromo-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Scaffold
This compound is a trifunctional organic compound that has emerged as a valuable and versatile building block in modern organic synthesis.[1] Its structure is characterized by a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃) at positions 4, 3, and 1, respectively.[1][2] This specific arrangement of functional groups provides multiple reactive handles, allowing for a diverse array of chemical transformations. The interplay between the electron-donating methoxy group and the electron-withdrawing ester group, combined with the synthetically useful carbon-bromine bond, makes this molecule a cornerstone intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. It serves as a key precursor for various pharmaceuticals, including peptidoleukotriene antagonists, anti-inflammatory agents, and testosterone 5α-reductase inhibitors.[1][3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and detailed reactivity profile, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₉H₉BrO₃ | [2] |
| IUPAC Name | This compound | [2] |
| Molecular Weight | 245.07 g/mol | [2] |
| CAS Number | 17100-63-9 | [2] |
| Appearance | Solid | [1] |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not consistently available | |
| SMILES | COC1=C(C=CC(=C1)C(=O)OC)Br | [2] |
| InChIKey | XLKDKHRGIJWOSN-UHFFFAOYSA-N | [2] |
Safety and Handling: According to its safety data sheet, this compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound.[4][5] All work should be conducted in a well-ventilated fume hood.[4][5] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
Strategic Synthesis of the Core Scaffold
The synthesis of this compound can be approached via two primary and logical routes, each leveraging fundamental principles of organic chemistry. The choice of route often depends on the availability of starting materials.
Route A: Regioselective Aromatic Bromination
This common approach begins with methyl 3-methoxybenzoate. The key step is the electrophilic aromatic substitution to introduce a bromine atom at the C-4 position. The regioselectivity is dictated by the directing effects of the substituents already on the ring.[1] The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. The methyl ester group (-COOCH₃) is a deactivating group and a meta-director. In this disubstituted system, the more powerful activating group—the methoxy group—controls the position of the incoming electrophile, directing the bromine to the position para to it (C-4), which is also meta to the ester group.[1]
Route B: Fischer Esterification
An alternative synthesis starts with 4-bromo-3-methoxybenzoic acid. The carboxylic acid is converted to the methyl ester via a classic Fischer esterification reaction.[1] This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol. The mechanism proceeds via protonation of the carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack by methanol, followed by the elimination of water to yield the final ester product.[1]
The Reactivity Profile: A Trifecta of Synthetic Handles
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a stepwise and controlled functionalization to build molecular complexity.
Transformations at the Carbon-Bromine Bond: The Gateway to Complexity
The aryl bromide is arguably the most versatile functional group on the molecule, serving as a linchpin for modern cross-coupling reactions.
These reactions are fundamental in contemporary organic synthesis for constructing C-C, C-N, and C-O bonds, and this compound is an excellent substrate.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[1] It is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals and functional materials.[6] The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for reaction efficiency.[7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.[8] This transformation is of paramount importance in drug discovery, as the arylamine motif is a key component of countless biologically active molecules.[8] The reaction typically requires a palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos) to facilitate the catalytic cycle.[1][8]
-
Heck Coupling: This reaction forges a C-C bond between the aryl bromide and an alkene, providing access to substituted styrenes and other vinylated aromatic compounds.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an arylethynyl scaffold, another important structure in medicinal chemistry and materials science.
The displacement of the bromine atom by a strong nucleophile via an SNAr mechanism is also a possibility. The reactivity in SNAr is governed by the electronic nature of the aromatic ring. While the methoxy group is electron-donating, the presence of the electron-withdrawing methyl ester group, particularly para to the bromine, can facilitate this reaction under certain conditions with potent nucleophiles.[1]
Reactions of the Ester Moiety: Fine-Tuning Functionality
The methyl ester group provides a secondary site for chemical modification, allowing for its conversion into other critical functional groups.
-
Hydrolysis (Saponification): The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid.[1] This is typically achieved under basic conditions using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the carboxylate salt.[1] The resulting carboxylic acid can then participate in a host of other reactions, such as amide bond formation.
-
Reduction: The ester can be reduced to a primary alcohol, (4-bromo-3-methoxyphenyl)methanol.[1] This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like THF or diethyl ether.[1]
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring a catalyst. This provides another route to introduce nitrogen-containing functional groups into the molecule.
Electrophilic Aromatic Substitution (EAS) on the Ring
The benzene ring itself can undergo further electrophilic aromatic substitution, although the existing substituents make the ring relatively electron-deficient. The directing effects of the three groups must be considered:
-
-OCH₃ (Methoxy): Strongly activating, ortho, para-director.
-
-Br (Bromo): Weakly deactivating, ortho, para-director.
-
-COOCH₃ (Ester): Moderately deactivating, meta-director.
The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho to it (C-2 and C-6). The C-4 position is already occupied by bromine. Therefore, further substitution, such as nitration or halogenation, would be expected to occur primarily at the C-2 or C-6 positions.
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Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of Methyl 4-bromo-3-methoxybenzoate from 3-Methoxybenzoic Acid
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of Methyl 4-bromo-3-methoxybenzoate, a valuable building block in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the Fischer esterification of 3-methoxybenzoic acid to yield the intermediate, methyl 3-methoxybenzoate. This is followed by a regioselective electrophilic bromination to afford the final product. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering not only a step-by-step protocol but also a detailed explanation of the underlying chemical principles, safety considerations, and characterization techniques.
Introduction and Significance
3-Methoxybenzoic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The target molecule, this compound, incorporates both a bromine atom and a methyl ester group onto the 3-methoxybenzoic acid scaffold. The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester can be readily hydrolyzed or converted to other functional groups. This bifunctionality makes it a highly versatile intermediate for constructing more complex molecular architectures.
This guide details a reliable and scalable laboratory synthesis, breaking down the process into two distinct stages:
-
Step 1: Fischer Esterification: Conversion of the carboxylic acid to a methyl ester.
-
Step 2: Electrophilic Aromatic Bromination: Regioselective introduction of a bromine atom onto the aromatic ring.
The protocols provided herein are designed to be self-validating, with clear explanations for each step and guidance on characterization to ensure the identity and purity of the synthesized compounds.
Reaction Pathway and Mechanism
The overall synthetic transformation is depicted below:
Caption: Overall two-step synthesis workflow.
Mechanism of Fischer Esterification
Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] In this first step, the carboxylic acid of 3-methoxybenzoic acid is converted to its corresponding methyl ester. The mechanism proceeds as follows:
-
Protonation of the Carbonyl: The catalytic sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or HSO₄⁻) to regenerate the acid catalyst and yield the final methyl ester product.
Mechanism and Regioselectivity of Bromination
The second step is an electrophilic aromatic substitution reaction. The regioselectivity (the position at which the bromine atom is added) is dictated by the directing effects of the substituents already on the aromatic ring: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[3]
-
Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group, which withdraws electron density from the ring.
The powerful activating and directing effect of the methoxy group dominates the reaction. It directs the incoming electrophile (Br⁺, generated from N-Bromosuccinimide) to the positions ortho and para to itself. In methyl 3-methoxybenzoate, these positions are C2, C4, and C6. The C4 position is para to the methoxy group and is the most sterically accessible and electronically favored position for substitution. The C2 and C6 positions are ortho to the methoxy group, but C2 is sterically hindered by the adjacent large ester group. Therefore, bromination occurs with high regioselectivity at the C4 position.
Experimental Protocols
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[2][3][4][5][6]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Key Hazards |
| 3-Methoxybenzoic Acid | 152.15 | 586-38-9 | Irritant.[4][7] |
| Methanol (Anhydrous) | 32.04 | 67-56-1 | Highly flammable, Toxic.[3][8] |
| Sulfuric Acid (Conc.) | 98.08 | 7664-93-9 | Severe skin/eye burns, Corrosive.[9][10] |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Oxidizer, Corrosive, Irritant.[5][6] |
| Acetic Acid (Glacial) | 60.05 | 64-19-7 | Flammable, Corrosive. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Suspected carcinogen, Irritant. |
| Sodium Bicarbonate (Sat. Soln.) | 84.01 | 144-55-8 | Minimal hazard. |
| Brine (Sat. NaCl Soln.) | 58.44 | 7647-14-5 | Minimal hazard. |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Minimal hazard. |
Protocol 1: Synthesis of Methyl 3-methoxybenzoate (Intermediate)
This protocol is adapted from standard Fischer esterification procedures.[2][6]
Caption: Workflow for the Fischer Esterification of 3-methoxybenzoic acid.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzoic acid (15.2 g, 100 mmol).
-
Add anhydrous methanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL, ~37.5 mmol) to the stirring solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing 200 mL of ice-cold water. A white precipitate or oily layer of the product may form.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers in the separatory funnel. Wash sequentially with 100 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution!) and then 100 mL of brine.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification & Characterization: The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
-
Expected Yield: 85-95%.
-
Appearance: Colorless oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J=8.0 Hz, 1H), 7.57 (d, J=4.0 Hz, 1H), 7.35 (t, J=8.0 Hz, 1H), 7.11 (dd, J=8.0, 2.0 Hz, 1H), 3.93 (s, 3H), 3.87 (s, 3H).[11]
-
Protocol 2: Synthesis of this compound (Final Product)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 3-methoxybenzoate (16.6 g, 100 mmol) in glacial acetic acid (100 mL).
-
Reagent Addition: To the stirring solution, add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) in one portion. The reaction is typically exothermic. If needed, use a water bath to maintain the temperature around 25-30°C.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up - Quenching: Pour the reaction mixture into 500 mL of ice-cold water. A white or off-white solid should precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold water to remove acetic acid and succinimide.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as white crystals.
-
Characterization:
Conclusion
The synthetic route detailed in this application note provides an efficient and reliable method for the preparation of this compound from 3-methoxybenzoic acid. The two-step process, involving a high-yielding Fischer esterification followed by a highly regioselective bromination, is well-suited for laboratory-scale synthesis. The protocols are straightforward, utilize common laboratory reagents, and yield a product of high purity after standard purification techniques. This versatile intermediate can be a key starting point for the synthesis of a wide range of target molecules in pharmaceutical and materials science research.
References
- Teck Resources Limited. (2018, December 7).
- Samanta, S., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]
- OperaChem. (2024, January 5).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- PubChem. (n.d.). Methyl 3-methoxybenzoate.
- Sciencemadness.org. (2016, January 1).
- MDPI. (2023, May 22).
- PubChem. (n.d.). 3-Methoxybenzoic Acid.
- Oriental Journal of Chemistry. (n.d.).
- PubChemLite. (n.d.).
- Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. [Link]
- Chemdad Co., Ltd. (n.d.).
- PubChem. (n.d.). This compound.
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The Strategic Application of Palladium Catalysts in the Suzuki-Miyaura Coupling of Methyl 4-bromo-3-methoxybenzoate: An In-Depth Guide
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. This guide provides a detailed exploration of palladium catalysts and their application in the Suzuki-Miyaura coupling of a key building block, Methyl 4-bromo-3-methoxybenzoate. The insights and protocols herein are designed to empower scientists to achieve high-yield, reproducible results in the synthesis of complex biaryl compounds, which are prevalent in pharmacologically active molecules and advanced materials.
The substrate in focus, this compound, presents a unique electronic profile. The presence of an electron-donating methoxy group and an electron-withdrawing methyl ester group on the aromatic ring influences the reactivity of the aryl bromide. This necessitates a careful selection of the palladium catalyst system to ensure efficient oxidative addition and subsequent steps in the catalytic cycle.
Understanding the Catalytic Landscape for Substituted Aryl Bromides
The success of a Suzuki-Miyaura coupling is fundamentally dictated by the interplay between the palladium catalyst, its coordinating ligands, the base, and the solvent system. For an electron-rich aryl bromide like this compound, the choice of ligand is particularly critical. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the Pd(0) to the aryl bromide, which is a key step in the catalytic cycle.
Two highly effective and commonly utilized palladium catalyst systems for this class of substrate are:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-stable, commercially available Pd(0) complex is a workhorse in Suzuki couplings. The triphenylphosphine ligands, while not the most electron-rich, provide a good balance of stability and reactivity, making it particularly effective for coupling with standard arylboronic acids.[1]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)): This precatalyst, upon reduction in situ to the active Pd(0) species, features the bidentate dppf ligand. The dppf ligand's large bite angle and electron-donating properties enhance the stability and activity of the catalyst, proving especially beneficial for more challenging couplings, such as those involving heteroarylboronic acids.[1]
The choice between these catalysts is often dictated by the nature of the boronic acid coupling partner. For standard phenylboronic acids, the readily available Pd(PPh₃)₄ often provides excellent results. However, for more complex or sensitive heteroarylboronic acids, the robustness of the PdCl₂(dppf) catalyst system can lead to superior yields.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The intricate dance of the palladium catalyst through the Suzuki-Miyaura reaction can be visualized as a catalytic cycle. This cycle illustrates the key transformations the palladium center undergoes to facilitate the carbon-carbon bond formation.
Sources
Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of Methyl 4-bromo-3-methoxybenzoate
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the success of this reaction is critically dependent on the judicious selection of reaction parameters, most notably the base. This is particularly true for substrates bearing base-sensitive functional groups. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on selecting the optimal base for the Suzuki-Miyaura coupling of Methyl 4-bromo-3-methoxybenzoate. This substrate presents a specific challenge due to its base-labile methyl ester functionality. We will explore the mechanistic role of the base, analyze the substrate's unique chemical properties, compare a range of common bases, and provide detailed, field-proven protocols to maximize product yield while ensuring functional group integrity.
The Foundational Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling is not a mere spectator or acid scavenger; it is an active and essential participant in the catalytic cycle. A misunderstanding of its role can lead to failed reactions or the generation of significant impurities. The base has three primary functions in the reaction mechanism[1].
-
Activation of the Organoboron Species: The most critical role of the base is to activate the boronic acid. It reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R²-B(OH)₃]⁻)[2][3][4]. This activation enhances the polarization of the organic ligand on the boron atom, making it competent for the subsequent transmetalation step[2].
-
Facilitation of Transmetalation: The newly formed organoborate transfers its organic group (R²) to the palladium(II) center, displacing the halide or other ligand. This step, known as transmetalation, forms the crucial diorganopalladium(II) intermediate[1][5].
-
Regeneration of the Catalyst: In some mechanistic pathways, the base can also react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide, which can then react with the neutral boronic acid[5]. It also plays a role in accelerating the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst[1].
Substrate Analysis: The Challenge of this compound
The choice of base is dictated by the specific substrate's electronic and functional group characteristics. This compound possesses two key features that must be considered:
-
Electronic Profile: The aryl bromide is substituted with a methoxy group (-OCH₃), which is electron-donating, and a methyl ester group (-COOCH₃), which is electron-withdrawing. The net effect is a relatively electron-neutral to slightly electron-rich aromatic ring, which is generally well-suited for Suzuki couplings.
-
Functional Group Lability: The methyl ester is the critical feature. It is susceptible to saponification (base-mediated hydrolysis) to form the corresponding carboxylate. This is a highly undesirable side reaction that will consume the starting material and complicate purification. Therefore, strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) should be avoided or used with extreme caution[2][6].
Beyond ester hydrolysis, other base-influenced side reactions can diminish the yield of the desired product.
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom. This side reaction is often promoted by the formation of palladium-hydride species, which can arise from reactions with the base or solvent[7][8].
-
Homo-coupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often linked to the presence of oxygen in the reaction mixture but can also be influenced by the choice of base and palladium source[9][10][11].
A Comparative Guide to Common Bases for Ester-Containing Substrates
Given the need to activate the boronic acid without promoting side reactions, the ideal base for this substrate is one with sufficient strength but low nucleophilicity.
| Base | Type / Strength | Suitability for this Substrate | Key Considerations |
| K₂CO₃ | Inorganic Carbonate / Moderate | High | A reliable "workhorse" base. Excellent balance of reactivity and functional group tolerance. Cost-effective and widely used. May require aqueous co-solvents for solubility[12][13][14]. |
| Na₂CO₃ | Inorganic Carbonate / Moderate | High | Very similar to K₂CO₃. Commonly used in biphasic solvent systems (e.g., Toluene/Water). An excellent and economical choice[15][16][17]. |
| Cs₂CO₃ | Inorganic Carbonate / Moderate | High | Often provides superior results due to higher solubility in organic solvents (the "caesium effect"). Less hygroscopic than K₂CO₃. The primary drawback is significantly higher cost[18][19][20]. |
| K₃PO₄ | Inorganic Phosphate / Strong | Very High | A strong, yet poorly nucleophilic base. Excellent for challenging or sterically hindered couplings. Often used under anhydrous conditions and can lead to higher yields and faster reaction times. A top-tier choice for this substrate[13][21][22][23]. |
| KOtBu | Alkoxide / Very Strong | Low | High risk of rapid ester saponification. Its use is strongly discouraged for this substrate unless under highly specialized, anhydrous, and low-temperature conditions[24]. |
| Et₃N | Organic Amine / Weak | Medium | Can be effective, particularly in ligand-free systems or where it also serves as the solvent. Generally less efficient at promoting the catalytic cycle than inorganic bases for this type of substrate[25][26]. |
| DIPEA | Organic Amine / Weak | Medium | A non-nucleophilic, sterically hindered base. Primarily acts as an acid scavenger. Less likely to cause hydrolysis, but may not be basic enough to efficiently drive the reaction to completion[27][28]. |
Recommended Protocols and Optimization Strategies
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents to minimize side reactions like homo-coupling[9][11].
Protocol 1: General Screening with Potassium Carbonate (K₂CO₃)
This protocol is a reliable and cost-effective starting point for initial trials.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and K₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture via syringe. A common choice is a biphasic mixture such as Toluene/Water (4:1) or Dioxane/Water (4:1). The total solvent volume should create a ~0.1 M solution with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Yield Protocol with Potassium Phosphate (K₃PO₄)
This protocol often provides higher yields and is suitable for more challenging coupling partners. It is typically run under anhydrous conditions.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (1-2 mol%) with a ligand like SPhos or XPhos (2-4 mol%)), and anhydrous K₃PO₄ (2.0-3.0 equiv.). The use of bulky, electron-rich phosphine ligands can help suppress hydrodehalogenation[8].
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent such as Dioxane, Toluene, or THF.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress. Reactions with K₃PO₄ are often faster than with carbonate bases.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficiently active catalyst; Base too weak; Low temperature. | 1. Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos). 2. Switch from K₂CO₃ to the stronger K₃PO₄[13]. 3. Increase the reaction temperature in 10 °C increments. |
| Ester Hydrolysis | Base is too strong or nucleophilic; Presence of excess water with a strong base. | 1. Ensure a non-nucleophilic base is used (K₂CO₃, K₃PO₄). 2. If using K₃PO₄, ensure anhydrous conditions. 3. Lower the reaction temperature. |
| Hydrodehalogenation | Formation of Pd-H species; Base or solvent acting as a hydride source. | 1. Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄). 2. Switch to a bulkier, more electron-rich ligand[8]. 3. Ensure the solvent is not a hydride donor (e.g., avoid alcohols). |
| Boronic Acid Homo-coupling | Presence of oxygen; Use of a Pd(II) precatalyst without efficient reduction. | 1. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere[11]. 2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound hinges on a base selection strategy that balances catalytic efficiency with functional group preservation. Due to the presence of a base-labile methyl ester, strongly nucleophilic bases must be avoided. Moderately strong, non-nucleophilic inorganic bases represent the optimal choice. Potassium Carbonate (K₂CO₃) serves as an excellent, cost-effective starting point, while Potassium Phosphate (K₃PO₄) is often superior for achieving higher yields and accommodating more challenging coupling partners, particularly under anhydrous conditions. By carefully selecting the base and other reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize the desired biaryl products while maintaining the integrity of the ester functionality.
References
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?
- Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Common Organic Chemistry. (n.d.). Sodium Carbonate.
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DIPEA: The Ideal Accelerator for Diverse Cross-Coupling Reactions.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Li, X., et al. (2018). A simple and mild Suzuki reaction protocol using triethylamine as base and solvent.
- Taylor & Francis Online. (2018). A simple and mild Suzuki reaction protocol using triethylamine as base and solvent.
- American Chemical Society. (2022). A basic switch leads to big changes in Suzuki coupling.
- Li, X., et al. (2019). A simple and mild Suzuki reaction protocol using triethylamine as base and solvent.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions...
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Organic Letters. (2019).
- Chegg.com. (2020). Solved 5) Discuss briefly why the addition of base (Na2CO3)...
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Journal of Medicinal and Chemical Sciences. (2018). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid.
- American Chemical Society. (2007).
- University of Northern Iowa. (n.d.).
- Taylor & Francis Online. (2009).
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling reaction in K2CO3 : EG(1 : 10).
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to...
- Royal Society of Chemistry. (2013).
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- ResearchGate. (2019). Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH?
- ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- PubMed. (2013).
- University of York. (n.d.).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low...
- Molecules. (2025).
- MDPI. (2021).
- ACS Omega. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry...
- Journal of the American Chemical Society. (2022).
- Common Organic Chemistry. (n.d.).
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- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Sodium Carbonate [commonorganicchemistry.com]
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- 17. www1.udel.edu [www1.udel.edu]
- 18. quora.com [quora.com]
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- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
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- 26. tandfonline.com [tandfonline.com]
- 27. nbinno.com [nbinno.com]
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Application Notes and Protocols for the Heck Reaction of Methyl 4-bromo-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the construction of carbon-carbon bonds, offering a powerful tool for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's ability to form substituted alkenes with high stereoselectivity makes it an indispensable transformation in the synthetic chemist's arsenal.[2]
This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for Methyl 4-bromo-3-methoxybenzoate . This substrate, possessing both an electron-donating methoxy group and an electron-withdrawing methyl ester group on the aromatic ring, presents an interesting case for optimizing reaction parameters. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, making this compound a valuable building block in medicinal chemistry and materials science.[3]
Mechanistic Underpinnings: A Guide to Rational Condition Selection
A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states.[1]
The Catalytic Cycle of the Heck Reaction
The reaction commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II)-aryl complex. Subsequent coordination of the alkene and migratory insertion of the alkene into the palladium-carbon bond forms a new carbon-carbon bond. The final steps involve β-hydride elimination to release the substituted alkene product and reductive elimination of HBr, facilitated by a base, to regenerate the active Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Parameters for a Successful Heck Reaction of this compound
The success of the Heck reaction hinges on the careful selection of several key parameters. For a substrate like this compound, the electronic nature of the substituents requires a well-balanced catalytic system.
Catalyst Selection
The choice of palladium source and ligand is critical. While numerous palladium sources can be employed, Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-rich or sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[4]
Base
The base is essential for neutralizing the hydrogen halide (HBr) produced during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[1] Both organic and inorganic bases can be used.
-
Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently employed.
-
Organic bases , typically tertiary amines like triethylamine (Et₃N), are also effective.
Solvent
The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. High-boiling polar aprotic solvents are generally preferred for Heck reactions.
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
1,4-Dioxane
Alkene Coupling Partner
The nature of the alkene coupling partner also influences the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.
Experimental Protocols
The following protocols are designed as a starting point for the Heck reaction of this compound. Optimization may be required based on the specific alkene used.
Protocol 1: Heck Coupling with Ethyl Acrylate
This protocol is adapted from a procedure for a structurally similar substrate and is a good starting point for the coupling with an activated alkene like ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Table 1: Reactant and Catalyst Quantities
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 245.07 | 1.0 | 1.0 | 245 mg |
| Ethyl acrylate | 100.12 | 1.2 | 1.2 | 120 mg (133 µL) |
| Pd(OAc)₂ | 224.49 | 0.02 | 0.02 | 4.5 mg |
| P(o-tolyl)₃ | 304.37 | 0.04 | 0.04 | 12.2 mg |
| Triethylamine | 101.19 | 1.5 | 1.5 | 152 mg (209 µL) |
| DMF | - | - | - | 5 mL |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (245 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and Tri-o-tolylphosphine (12.2 mg, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add anhydrous DMF (5 mL), followed by ethyl acrylate (133 µL, 1.2 mmol) and triethylamine (209 µL, 1.5 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Conditions for Heck Coupling with Styrene
This protocol provides general conditions that have proven effective for the Heck coupling of various aryl bromides with styrene.[5]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Table 2: Reactant and Catalyst Quantities
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 245.07 | 1.0 | 1.0 | 245 mg |
| Styrene | 104.15 | 1.2 | 1.2 | 125 mg (137 µL) |
| Pd(OAc)₂ | 224.49 | 0.02 | 0.02 | 4.5 mg |
| PPh₃ | 262.29 | 0.04 | 0.04 | 10.5 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| DMF | - | - | - | 5 mL |
Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents and quantities listed in Table 2.
-
Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Perform the workup and purification as outlined in Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure the palladium precatalyst and phosphine ligand are of high purity. Consider using a different palladium source or ligand. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Ineffective base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃) or a different type of base (e.g., from inorganic to organic). | |
| Formation of Byproducts | Homocoupling of the aryl bromide | Lower the reaction temperature. Decrease the catalyst loading. |
| Isomerization of the product alkene | Add a salt additive like tetrabutylammonium bromide (TBAB) which can sometimes suppress isomerization. | |
| Reduction of the aryl bromide (dehalogenation) | Ensure the reaction is performed under a strictly inert atmosphere. |
Conclusion
The Heck reaction of this compound offers a reliable pathway to valuable substituted alkenes. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivity. The protocols provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes for applications in drug discovery and materials science.
References
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979, 12 (4), 146–151. [Link]
- Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971, 44 (2), 581. [Link]
- Wikipedia. Heck reaction. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Master Organic Chemistry.
- Littke, A. F.; Fu, G. C. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. J. Org. Chem.1999, 64 (1), 10–11. [Link]
Sources
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- 2. Heck Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Sonogashira Coupling of "Methyl 4-bromo-3-methoxybenzoate" with Alkynes
Introduction: The Strategic Importance of Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[1][3][4][5] Its utility lies in the ability to construct conjugated enynes and arylalkynes, which are crucial building blocks for a diverse array of molecular architectures, under relatively mild conditions.[1][5][6]
Methyl 4-bromo-3-methoxybenzoate is a valuable substrate in medicinal chemistry and drug development. The presence of both an electron-withdrawing ester group and an electron-donating methoxy group on the aromatic ring presents a unique electronic environment that can be strategically exploited. The Sonogashira coupling of this substrate with various alkynes opens a gateway to a library of novel compounds with potential biological activity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound, covering the underlying principles, a detailed experimental protocol, and key considerations for success.
Understanding the "Why": Mechanistic Insights and Component Roles
A successful Sonogashira coupling hinges on the synergistic interplay of several key components. A deep understanding of their individual roles is crucial for troubleshooting and optimizing the reaction for different alkyne substrates.
The Catalytic System: A Palladium and Copper Duet
The reaction is classically catalyzed by a dual-metal system: a palladium(0) complex and a copper(I) salt (typically CuI).[2][6] These two catalysts operate in distinct but interconnected catalytic cycles.
-
The Palladium Cycle (The Workhorse): This cycle is responsible for the C(sp²)-C(sp) bond formation. It begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl bromides.[7]
-
The Copper Cycle (The Activator): The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][8] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II)-aryl complex.[6]
Following transmetalation, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]
Diagram 1: The Catalytic Cycles of the Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
The Role of the Base and Solvent
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves a dual purpose.[9] It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it also acts as a scavenger for the hydrogen halide (HBr) generated during the reaction.[8] The choice and purity of the base are critical; it should be anhydrous to prevent unwanted side reactions.[9]
-
Solvent: The solvent must be capable of dissolving all reactants and catalysts.[9][10] Common choices include polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), or nonpolar solvents like toluene.[9][10] The solvent should be thoroughly degassed to prevent oxygen from decomposing the sensitive Pd(0) catalyst, which can lead to the formation of inactive palladium black.[9]
Copper-Free Sonogashira Coupling: A Noteworthy Variation
While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][11] In cases where this side reaction is problematic, or when the substrate contains functional groups that can coordinate with copper, a copper-free protocol may be advantageous.[1] These reactions often require more forcing conditions (higher temperatures) or the use of highly active palladium catalysts with specific ligands.[12]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a representative procedure for the coupling of this compound with phenylacetylene. The reaction conditions can be adapted for other terminal alkynes, with adjustments to temperature and reaction time as needed.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| This compound | C₉H₉BrO₃ | 245.07 | >98% | (e.g., Sigma-Aldrich) |
| Phenylacetylene | C₈H₆ | 102.13 | >98% | (e.g., Sigma-Aldrich) |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | >98% | (e.g., Strem) |
| Copper(I) Iodide (CuI) | CuI | 190.45 | >98% | (e.g., Acros) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | >99.5% | (e.g., Fisher) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | >99.9% | (e.g., Sigma-Aldrich) |
Reaction Setup:
Diagram 2: Experimental Workflow for Sonogashira Coupling
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Step-by-Step Procedure:
-
Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 245 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg, 2 mol%), and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times. This is crucial to remove oxygen which can deactivate the palladium catalyst.[9]
-
Solvent and Base Addition: Under a positive pressure of argon, add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe.
-
Degassing: Stir the resulting suspension and degas by bubbling argon through the mixture for 15-20 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 60 °C and stir vigorously. The reactivity of aryl bromides generally requires some heating to facilitate the initial oxidative addition step.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL). The ammonium chloride solution helps to remove the copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 4-((4-fluorophenyl)ethynyl)-3-methoxybenzoate.
Key Considerations and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) decomposition).[9]2. Impure reagents or wet solvents.[9]3. Insufficiently inert atmosphere.[9] | 1. Use fresh, high-quality catalysts. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[1]2. Use anhydrous solvents and distill the amine base if necessary.[9]3. Ensure proper degassing and maintain a positive inert gas pressure. |
| Glaser Homocoupling | 1. Presence of oxygen.2. High concentration of copper catalyst.[11] | 1. Maintain a strict inert atmosphere.[1]2. Reduce the amount of CuI or consider a copper-free protocol.[9]3. Add the alkyne slowly to the reaction mixture to keep its concentration low.[9] |
| Reaction Stalls | 1. Deactivation of the catalyst.2. Sterically hindered or electron-rich alkyne. | 1. Add a fresh portion of the palladium catalyst.2. Increase the reaction temperature or switch to a more active ligand (e.g., a bulky phosphine like XPhos or an N-heterocyclic carbene (NHC) ligand).[6][13] |
| Formation of Palladium Black | Decomposition and agglomeration of the Pd(0) catalyst.[9] | This indicates catalyst death. The primary cause is often oxygen exposure. Improve degassing techniques and ensure all reagents are pure.[9] |
Conclusion and Future Directions
The Sonogashira coupling provides a robust and versatile method for the alkynylation of this compound, enabling the synthesis of a wide range of functionalized arylalkynes. By understanding the roles of the individual reaction components and adhering to a carefully executed protocol, researchers can efficiently generate novel molecular scaffolds for applications in drug discovery and materials science. Further optimization, including the screening of different ligands, bases, and solvent systems, can lead to improved yields and broader substrate scope, particularly for challenging or sterically demanding alkynes. The exploration of copper-free conditions and the use of modern, highly active palladium precatalysts represent promising avenues for making this powerful transformation even more efficient and sustainable.[12][14]
References
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- Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ …. ResearchGate.
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- Sonogashira Coupling. (2020, July 25). YouTube.
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- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry.
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- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
- Doan, N.-D., Poujol de Molliens, M., Létourneau, M., Fournier, A., & Chatenet, D. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed.
- Sonogashira troubleshooting help needed. (2020, August 8). Reddit.
- Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. ResearchGate.
- Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- Thorand, S., & Krause, N. (n.d.). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry - ACS Publications.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
- Sonogashira coupling in natural product synthesis. ResearchGate.
- Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. RSC Publishing.
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- Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate.
- Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2020, December 31). YouTube.
- Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications (RSC Publishing).
- 1-Bromo-3-methoxybenezene (7A) as reacting partner in Sonogashira coupling to access MMPEP (2). ResearchGate.
- Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science (RSC Publishing).
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-bromo-3-methoxybenzoate
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For researchers and professionals in drug development, mastering this reaction is crucial for the rapid assembly of compound libraries and the synthesis of complex target molecules.
This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of Methyl 4-bromo-3-methoxybenzoate. This substrate presents a unique challenge due to its electron-deficient nature, influenced by the ester functionality, and the potential for steric hindrance from the ortho-methoxy group. The insights and methodologies presented herein are designed to be directly applicable in a research and development setting, emphasizing reproducibility and a deep understanding of the underlying chemical principles.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium catalytic cycle.[3][4] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (in this case, this compound). This step forms a Pd(II) intermediate. The reactivity order for the aryl halide is typically Ar-I > Ar-Br > Ar-Cl.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
An unproductive side reaction that can occur is β-hydride elimination, especially with primary amines, leading to hydrodehalogenation of the arene and formation of an imine.[1][5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Amination of this compound
This protocol provides a reliable starting point for the coupling of this compound with a generic secondary amine, such as morpholine. Optimization may be required for different amine coupling partners.
Materials and Equipment
-
Substrate: this compound
-
Amine: Morpholine (or other desired amine)
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable pre-catalyst like XPhos Pd G3.
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Reaction Vessel: Schlenk flask or sealed microwave vial
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Standard laboratory glassware, magnetic stirrer, heating mantle or oil bath, and TLC analysis equipment.
Reagent Quantities and Conditions
| Component | Stoichiometry (eq.) | Molar Amount (mmol) | Weight/Volume |
| This compound | 1.0 | 1.0 | 245.07 mg |
| Amine (e.g., Morpholine) | 1.2 | 1.2 | 104.5 µL |
| Pd₂(dba)₃ | 0.01 (1 mol % Pd) | 0.005 | 4.6 mg |
| XPhos | 0.02 (2 mol %) | 0.02 | 9.5 mg |
| NaOtBu | 1.4 | 1.4 | 134.6 mg |
| Anhydrous Toluene | - | - | 5 mL |
| Reaction Temperature | - | - | 100 °C |
| Reaction Time | - | - | 12-24 hours |
Step-by-Step Procedure
-
Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the phosphine ligand (XPhos, 0.02 mmol), and the base (NaOtBu, 1.4 mmol).
-
Degassing: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This is critical to prevent oxidation of the palladium catalyst and phosphine ligand.
-
Reagent Addition: Through the septum, add the palladium precatalyst (Pd₂(dba)₃, 0.005 mmol).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
Key Considerations and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on several factors. The following insights will aid in optimizing the reaction for the specific substrate, this compound.
Choice of Catalyst System
-
Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common and effective, modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) offer enhanced stability and activity, often allowing for lower catalyst loadings and milder reaction conditions.
-
Ligand Selection: For electron-deficient aryl bromides and potentially sterically hindered substrates, bulky, electron-rich biaryl phosphine ligands are generally preferred.[1] Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[6] The choice of ligand can significantly impact reaction rate and yield.
Base and Solvent Selection
-
Base: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] However, the ester functionality in this compound is susceptible to hydrolysis under strongly basic conditions. If ester cleavage is observed, switching to a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is recommended.[7]
-
Solvent: Toluene and 1,4-dioxane are the most frequently used solvents.[2][8] It is crucial to use anhydrous solvents, as water can deactivate the catalyst and hydrolyze the base.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Use a fresh batch of palladium catalyst and ligand. Ensure the reaction is run under a strictly inert atmosphere. Screen different solvents and increase the temperature. |
| Side Product Formation | Hydrodehalogenation, ester hydrolysis. | Switch to a milder base (e.g., Cs₂CO₃). Use a different ligand-palladium system. Lower the reaction temperature. |
| Difficulty in Purification | Formation of highly polar byproducts. | Optimize the reaction to minimize byproduct formation. Employ a more effective purification technique, such as preparative HPLC if necessary. |
| Reaction Stalls | Catalyst deactivation, substrate or product inhibition. | Increase catalyst loading. Consider a different generation of Buchwald pre-catalyst. |
Conclusion
The Buchwald-Hartwig amination of this compound provides a powerful route to valuable substituted aniline derivatives. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, high yields of the desired product can be achieved. The protocol and insights provided in this guide serve as a comprehensive starting point for researchers and scientists in drug development, enabling the efficient and reliable synthesis of key intermediates and final products.
References
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- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 9, 2026. [Link]
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- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Published February 23, 2021. [Link]
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- Help troubleshooting a Buchwald-Hartwig amination? Reddit. Posted September 6, 2018. [Link]
- Yin, J., & Buchwald, S. L. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. 2000;2(8):1101-1104. [Link]
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Accessed January 9, 2026. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Accessed January 9, 2026. [Link]
- A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci Ltd. Accessed January 9, 2026. [Link]
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. 1996;118(30):7215-7216. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
- Volyniuk, D. et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021;26(23):7357. [Link]
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Application Notes and Protocols: The Strategic Utility of Methyl 4-bromo-3-methoxybenzoate in Pharmaceutical Synthesis
Introduction: A Versatile Scaffold in Modern Drug Discovery
Methyl 4-bromo-3-methoxybenzoate (CAS No. 17100-63-9) is a trifunctional aromatic compound that has emerged as a cornerstone in the synthesis of complex pharmaceutical intermediates.[1] Its structure, featuring a strategically placed bromine atom, an electron-donating methoxy group, and a modifiable methyl ester, offers a rich platform for molecular elaboration. The bromine atom, in particular, serves as a versatile synthetic handle for modern palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the preparation of advanced pharmaceutical intermediates from this valuable starting material. We will explore the causality behind key reaction choices, provide detailed, field-proven protocols, and ground our discussion in authoritative references.
Physicochemical Properties and Structural Attributes
Understanding the inherent properties of this compound is fundamental to its effective application in synthesis. The molecule's reactivity is governed by the interplay of its three key functional groups.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem[2] |
| Molecular Weight | 245.07 g/mol | PubChem[2] |
| CAS Number | 17100-63-9 | PubChem[2] |
| Appearance | Solid | Benchchem[1] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | COC1=C(C=CC(=C1)C(=O)OC)Br | PubChem[2] |
The electronic nature of the aromatic ring is influenced by the ortho-methoxy group (electron-donating) and the meta-ester group (electron-withdrawing) relative to the bromine atom. This substitution pattern is crucial for directing the regioselectivity of further aromatic substitutions and modulating the reactivity of the aryl bromide in cross-coupling reactions.[1]
Core Synthetic Transformations: A Gateway to Molecular Diversity
The synthetic utility of this compound is most profoundly realized through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.[1][3]
Caption: Key synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks
The Suzuki-Miyaura coupling is the quintessential reaction for forming C(sp²)-C(sp²) bonds, creating biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[4] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1][5]
Mechanistic Rationale: The choice of catalyst, ligand, and base is critical for success.
-
Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. It initiates the cycle via oxidative addition into the C-Br bond.[6]
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step that forms the final product.[7]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation with the palladium complex.[5][6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Tricyclohexylphosphine [PCy₃] or similar ligand (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Water, Dioxane/Water)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, dissolve the palladium precatalyst and phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Add the remaining anhydrous solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
-
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[8] This reaction couples the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a strong, non-nucleophilic base.[9]
Causality and Optimization:
-
Substrate Reactivity: The electron-rich nature of the methoxy-substituted aryl bromide can influence the rate of oxidative addition.[8]
-
Ligand Choice: Bulky biaryl monophosphine ligands (e.g., XPhos, SPhos) are crucial for promoting the reaction with electron-rich aryl bromides and preventing catalyst decomposition.[9]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, facilitating its coordination to the palladium center. Care must be taken as ester functionalities can be sensitive to hydrolysis under these conditions; weaker bases like Cs₂CO₃ may be required for sensitive substrates.[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry reaction vessel.
-
Add the solvent, followed by the amine, this compound, and finally the base.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the target arylamine.
-
Downstream Processing: Ester Hydrolysis
The methyl ester of the parent molecule or its coupled products can be easily hydrolyzed to the corresponding carboxylic acid.[1] This transformation unlocks a new set of synthetic possibilities, such as amide bond formation or other carboxylate-based chemistries.
Protocol 3: Ester Hydrolysis to Carboxylic Acid
-
Materials:
-
Methyl 4-substituted-3-methoxybenzoate (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equiv)
-
Solvent mixture (e.g., Tetrahydrofuran (THF)/Water, Methanol/Water)
-
-
Procedure:
-
Dissolve the ester in the solvent mixture.
-
Add an aqueous solution of the base (LiOH or NaOH).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is ~2-3.
-
The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract it into an organic solvent like ethyl acetate.
-
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. Based on available data, the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical synthesis. Its true potential is unlocked through strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By understanding the mechanistic principles behind these reactions and carefully selecting catalysts, ligands, and conditions, researchers can efficiently construct complex molecular architectures. The protocols provided herein serve as a validated starting point for the synthesis of diverse biaryl and arylamine intermediates, paving the way for the discovery and development of new therapeutic agents.
References
- Ningbo Inno Pharmchem Co., Ltd. Methyl 4-(bromomethyl)-3-methoxybenzoate: Key Intermediate for Drug Synthesis.
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Ningbo Inno Pharmchem Co., Ltd. Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis.
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- PubChemLite. This compound (C9H9BrO3).
- The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides..
- RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides.
- Johnson Matthey Technology Review. oa Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions.
- Ningbo Inno Pharmchem Co., Ltd. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- National Institutes of Health. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC.
- National Institutes of Health. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC.
- YouTube. Palladium Cross-Coupling Reactions 1. An Introduction.
- Nanjing Ke Dite Trading Co., Ltd. This compound this compound.
- PubChem. This compound | C9H9BrO3 | CID 14570117.
- ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a].
- PubChemLite. Methyl 3-bromo-4-methoxybenzoate (C9H9BrO3).
- OECD Existing Chemicals Database. 2-DIETHYLAMINOETHANOL CAS N°:100-37-8.
- Ataman Kimya. DIETHYLAMINOETHANOL (CAS 100-37-8).
- Loba Chemie. 100-37-8 CAS | 2-DIETHYLAMINOETHANOL | Alcohols | Article No. 00102.
- Amerigo Scientific. Methyl 3-bromo-4-methoxybenzoate.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of Methyl 4-bromo-3-methoxybenzoate for Biological Screening
Introduction: The Versatility of the Methoxybenzoate Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the substituted benzoic acid framework is a cornerstone for the development of novel therapeutic agents. Among these, "Methyl 4-bromo-3-methoxybenzoate" emerges as a particularly valuable starting material. Its structure is adorned with three key functional groups ripe for chemical modification: a bromo substituent at the 4-position, a methoxy group at the 3-position, and a methyl ester at the 1-position. This arrangement provides a versatile platform for the synthesis of diverse compound libraries for biological screening. The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The methoxy group can influence the compound's electronic properties and metabolic stability, and its modification or demethylation can be explored to fine-tune biological activity. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for derivatization, most notably through amide bond formation.
This guide provides a comprehensive overview of the derivatization strategies for "this compound" and outlines detailed protocols for the synthesis of a focused library of derivatives. Furthermore, it details a strategic approach to the biological screening of these novel compounds against key drug target classes, such as protein kinases and G-protein coupled receptors (GPCRs), and includes protocols for assessing their general cytotoxicity.
Chemical Derivatization Strategies
The strategic diversification of the "this compound" core can be achieved through a series of well-established and robust chemical transformations. The following sections provide detailed protocols for key derivatization reactions, including palladium-catalyzed cross-coupling reactions and amide bond formation.
Core Synthetic Workflow
The overall strategy for generating a diverse library of compounds from "this compound" is depicted in the workflow diagram below. This multi-step process allows for the systematic exploration of the chemical space around the core scaffold.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols: Synthesis of Derivatives
Safety First: All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][2][3] Always consult the Safety Data Sheet (SDS) for each reagent before use.[4]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5] This protocol describes a general procedure for the coupling of "this compound" with various arylboronic acids.
Materials:
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | Starting Material | 245 mg (1.0 mmol) |
| Arylboronic acid | Coupling Partner | 1.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | 3-5 mol% (e.g., 35-58 mg) |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 mmol (276 mg) |
| 1,4-Dioxane/Water (4:1 mixture) | Solvent | 5 mL |
| Inert Gas (Argon or Nitrogen) | Atmosphere | --- |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add "this compound", the arylboronic acid, and potassium carbonate.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.[6][7]
Protocol 2: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This protocol outlines a general procedure for the amination of "this compound" with various primary and secondary amines.
Materials:
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | Starting Material | 245 mg (1.0 mmol) |
| Amine | Coupling Partner | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Pre-catalyst | 1-2 mol% (e.g., 9-18 mg) |
| XPhos | Ligand | 2-4 mol% (e.g., 9-19 mg) |
| Sodium tert-butoxide (NaOtBu) | Base | 1.4 mmol (135 mg) |
| Anhydrous Toluene or Dioxane | Solvent | 5 mL |
| Inert Gas (Argon or Nitrogen) | Atmosphere | --- |
Procedure:
-
In a glovebox or under a stream of inert gas, add "this compound", the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-aryl amine derivative.[8][9]
Protocol 3: Hydrolysis of the Methyl Ester
To enable further derivatization at the carboxylate position, the methyl ester must be hydrolyzed to the corresponding carboxylic acid.
Materials:
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | Starting Material | 245 mg (1.0 mmol) |
| Sodium Hydroxide (NaOH) | Base | 2-4 mmol (80-160 mg) |
| Methanol/Water mixture | Solvent | 5 mL |
| Hydrochloric Acid (HCl) | Acidification | As needed |
Procedure:
-
Dissolve "this compound" in a mixture of methanol and water in a round-bottom flask.
-
Add sodium hydroxide and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with hydrochloric acid.
-
The resulting precipitate of 4-bromo-3-methoxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.[10]
Protocol 4: Amide Bond Formation
The newly formed carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives.
Materials:
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| 4-Bromo-3-methoxybenzoic acid | Starting Material | 231 mg (1.0 mmol) |
| Amine | Coupling Partner | 1.1 mmol |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling Agent | 1.1 mmol (418 mg) |
| Diisopropylethylamine (DIPEA) | Base | 2.0 mmol (348 µL) |
| Anhydrous Dimethylformamide (DMF) | Solvent | 5 mL |
Procedure:
-
Dissolve 4-bromo-3-methoxybenzoic acid in anhydrous DMF in a round-bottom flask.
-
Add the amine, followed by DIPEA and HATU.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.[11][12]
Characterization of Synthesized Compounds
The identity and purity of all synthesized derivatives must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the synthesized compounds and confirming the successful incorporation of the new substituents.[9][13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.[13][15]
Biological Screening Strategy
The synthesized library of "this compound" derivatives will be subjected to a tiered screening approach to identify compounds with promising biological activity.
Primary Screening: Cell Viability Assays
A primary screen using cell viability assays is crucial to identify compounds with cytotoxic effects and to determine appropriate concentration ranges for subsequent target-based assays. The MTT or XTT assays are robust and high-throughput methods for this purpose.[10][13][16]
Protocol 5: MTT Cell Viability Assay
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized compounds (e.g., from 0.1 to 100 µM) for 24-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[17][18]
Secondary Screening: Target-Based Assays
Based on the structural motifs present in the synthesized library, secondary screening will focus on two major drug target classes: protein kinases and G-protein coupled receptors (GPCRs).
1. Kinase Inhibitor Screening:
Many small molecule kinase inhibitors feature scaffolds similar to the derivatized methoxybenzoates.[16][19][20] High-throughput screening can be performed using various assay formats, such as fluorescence-based assays that detect ADP production.[8][21][22]
Caption: Principle of a typical kinase inhibition assay.
2. GPCR Ligand Screening:
GPCRs represent another major class of drug targets.[23][24][25] The synthesized compounds can be screened for their ability to act as agonists or antagonists of specific GPCRs using cell-based assays that measure downstream signaling events, such as changes in intracellular calcium levels or cAMP production.[5][26][27]
Caption: Generalized GPCR signaling pathway and assay principle.
Conclusion
"this compound" is a highly versatile and strategically valuable starting material for the synthesis of diverse chemical libraries for biological screening. The protocols outlined in this guide provide a robust framework for the derivatization of this scaffold through key chemical transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. The proposed tiered biological screening strategy, encompassing initial cytotoxicity assessment followed by targeted assays against kinases and GPCRs, offers a clear path to identifying novel bioactive compounds. The systematic exploration of the chemical space around the methoxybenzoate core, guided by the principles of medicinal chemistry and enabled by the detailed protocols herein, holds significant promise for the discovery of new lead compounds for drug development.
References
- American Chemical Society. (n.d.). Chemical Safety.
- Assay Guidance Manual. (2019). Biochemical Assays for Screening Small-Molecule Libraries.
- Green World Group. (2023). Chemical Safety Best Practices in The Lab.
- Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hauser, A. S., et al. (2017). Trends in G protein-coupled receptor drug discovery: from virtual screening to rational design. Journal of Medicinal Chemistry, 60(19), 7949-7977.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
- Occupational Safety and Health Administration. (n.d.). Hazard Communication. United States Department of Labor.
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
- Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
- Kotha, S., et al. (2002). The Suzuki–Miyaura cross-coupling reaction: a personal account. Synlett, 2002(12), 2033-2058.
- Sriram, K., & Insel, P. A. (2018). G protein-coupled receptors as targets for approved drugs: How many targets and how many drugs?. Molecular Pharmacology, 93(4), 251-258.
- Civelli, O. (2012). G protein-coupled receptor deorphanization. Trends in Pharmacological Sciences, 33(7), 347-352.
- PubChem. (n.d.). Methyl 3-bromo-4-methoxybenzoate. National Center for Biotechnology Information.
- Kenakin, T. (2017). GPCRs: The new pharmacology. Annual Review of Pharmacology and Toxicology, 57, 1-21.
- Claridge, T. D. W. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
- ResearchGate. (2025). Amide Synthesis via Molecular Shuffling of Carboxylic Acids.
- Klebanoff, S. J. (2005). Myeloperoxidase: friend and foe. Journal of Leukocyte Biology, 77(5), 598-625.
- National Center for Biotechnology Information. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual.
- Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid.
- Molecules. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.
- National Institutes of Health. (2024). Structural basis for selectivity and antagonism in extracellular GPCR-nanobodies.
- Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
- National Center for Biotechnology Information. (2016). Pharmacological targeting of G protein-coupled receptor heteromers.
- ResearchGate. (2025). Amide Synthesis via Molecular Shuffling of Carboxylic Acids.
- PubMed. (2025). Simplified synthesis of oxidized phospholipids on alkyl-amide scaffold.
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Application Note: High-Purity Isolation of Methyl 4-bromo-3-methoxybenzoate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 4-bromo-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Leveraging fundamental principles of adsorption chromatography, this guide details an optimized flash column chromatography method. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible, high-purity yields. The methodology includes stationary phase selection, mobile phase optimization, sample loading techniques, and fraction analysis, all grounded in established scientific principles.
Introduction: The Significance of Purifying this compound
This compound is a substituted aromatic ester with the molecular formula C₉H₉BrO₃ and a molecular weight of approximately 245.07 g/mol [1]. Its structural features, including a brominated phenyl ring, a methoxy group, and a methyl ester, make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps.
Column chromatography is a powerful and widely used technique for the purification of organic compounds. This application note details a robust flash column chromatography protocol for the efficient removal of impurities from crude this compound, ensuring a high degree of purity suitable for downstream applications in medicinal chemistry and materials science.
Foundational Principles: Tailoring Chromatography for Aromatic Esters
The successful purification of this compound by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.
-
Stationary Phase: Silica gel is the stationary phase of choice for this application. Its polar surface, rich in silanol groups (Si-OH), effectively interacts with polar functional groups of the analyte.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is employed as the mobile phase. The polarity of the mobile phase is critical and can be fine-tuned to control the elution of compounds from the column. Less polar compounds will have a weaker affinity for the silica gel and will elute faster with a less polar mobile phase. Conversely, more polar compounds will adhere more strongly to the silica gel and require a more polar mobile phase to elute.
The separation is governed by the polarity of the molecules. This compound possesses moderate polarity due to the presence of the ester and methoxy groups. By carefully selecting the solvent system, it is possible to achieve a state where the target compound has an optimal retention factor (Rf) of approximately 0.35 on a Thin Layer Chromatography (TLC) plate, which is a good predictor for successful separation on a column[2].
Materials and Methods
Reagents and Consumables
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
TLC plates (silica gel 60 F₂₅₄)
-
Deuterated chloroform (CDCl₃) or other suitable NMR solvent
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Filter paper
Equipment
-
Flash chromatography system (automated or manual)
-
Chromatography column
-
Fraction collector
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
NMR spectrometer (for purity analysis)
-
Analytical balance
-
Fume hood
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale can be made as needed.
Step 1: Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
The first and most critical step is to determine the optimal mobile phase composition using TLC.
-
Prepare a dilute solution of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a sealed chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate in subsequent trials.
-
Visualize the developed plate under a UV lamp at 254 nm.
-
Identify the solvent system that provides good separation of the target compound from its impurities and results in an Rf value of approximately 0.3-0.4 for the target compound.
Table 1: Example TLC Solvent System Trials
| Trial | Hexane:Ethyl Acetate Ratio | Observed Rf of Target Compound | Observations |
| 1 | 95:5 | ~0.6 | Poor separation from non-polar impurities. |
| 2 | 90:10 | ~0.45 | Better separation, but still close to some impurities. |
| 3 | 85:15 | ~0.35 | Good separation from major impurities. Ideal for column. |
| 4 | 80:20 | ~0.25 | Good separation, but may lead to longer elution times. |
Step 2: Column Packing
A well-packed column is crucial for achieving high resolution.
-
Select an appropriate column size. For 1 gram of crude material, a column with a diameter of approximately 4 cm is suitable.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
Step 3: Sample Loading
Proper sample loading minimizes band broadening and improves separation.
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude material in the smallest possible volume of the initial mobile phase.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Step 4: Elution and Fraction Collection
A gradient elution is often most effective for separating compounds with a range of polarities.
-
Begin elution with the low-polarity mobile phase determined by TLC (e.g., 90:10 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in Table 2.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
Table 2: Suggested Solvent Gradient for Elution
| Column Volumes (CV) | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 0-2 | 90 | 10 | Elute non-polar impurities |
| 2-10 | 90 → 80 | 10 → 20 | Elute the target compound |
| 10-12 | 80 → 0 | 20 → 100 | Elute highly polar impurities |
Step 5: Fraction Analysis
Monitor the collected fractions to identify those containing the pure product.
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in the solvent system that gave a good Rf value in the initial analysis.
-
Visualize the plate under UV light.
-
Combine the fractions that contain only the pure this compound.
Step 6: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product by NMR spectroscopy to confirm its identity and purity.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Sources
Application Notes and Protocols: The Strategic Utility of Methyl 4-bromo-3-methoxybenzoate in Kinase Inhibitor Synthesis
Introduction: The Architectural Value of a Versatile Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic development. Kinases, enzymes that play a pivotal role in cellular signaling pathways, are frequently dysregulated in diseases ranging from cancer to inflammatory disorders.[1][2][3] The design of small molecules that can selectively modulate kinase activity is therefore of paramount importance. The success of such endeavors often hinges on the strategic selection of chemical building blocks—scaffolds that offer both structural rigidity and versatile handles for synthetic elaboration.
Methyl 4-bromo-3-methoxybenzoate (CAS: 17100-63-9) has emerged as a particularly valuable starting material in this context.[4][5] Its trifunctional nature makes it an exemplary scaffold for constructing complex molecular architectures.[6] The key features that underpin its utility are:
-
The Aryl Bromide: The bromine atom at the C-4 position serves as a highly reliable reactive site for a suite of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to building the core structures of many kinase inhibitors.[6]
-
The Methoxy Group: Positioned at C-3, the methoxy group (-OCH₃) is a strong electron-donating group that influences the electronic properties of the benzene ring and can direct the regioselectivity of further electrophilic aromatic substitutions.
-
The Methyl Ester: The ester group (-COOCH₃) provides a site for further functionalization. It can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation—a common feature in kinase inhibitor pharmacophores designed to interact with the hinge region of the kinase active site.[6]
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound in the synthesis of kinase inhibitor intermediates. It provides not only step-by-step protocols but also the underlying chemical logic, empowering chemists to leverage this versatile building block in their drug discovery programs.
Synthesis of the Starting Material: A Note on Preparation
Before its application, understanding the synthesis of this compound itself is instructive. The typical laboratory-scale synthesis proceeds via a two-step sequence starting from the commercially available 3-methoxybenzoic acid.
Protocol 1: Synthesis of this compound
-
Step 1: Fischer Esterification of 3-Methoxybenzoic Acid.
-
Rationale: This classic acid-catalyzed reaction converts the carboxylic acid into its corresponding methyl ester, protecting the carboxyl group and increasing solubility in organic solvents for the subsequent bromination step.[6]
-
Procedure:
-
To a solution of 3-methoxybenzoic acid (1.0 eq) in excess methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq).
-
Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 3-methoxybenzoate, which is often used directly in the next step.
-
-
-
Step 2: Regioselective Electrophilic Bromination.
-
Rationale: The regioselectivity of this bromination is controlled by the directing effects of the two substituents. The methoxy group is a powerful ortho-, para-director, while the methyl ester is a meta-director. The more strongly activating methoxy group directs the incoming electrophile (Br⁺) to the position para to it (C-4), leading to the desired product with high selectivity.[6]
-
Procedure:
-
Dissolve methyl 3-methoxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (Br₂, 1.0-1.1 eq) or N-bromosuccinimide (NBS) in the same solvent, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.
-
Extract the product with an organic solvent, wash with water and brine, and dry over Na₂SO₄.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound as a solid.
-
-
Caption: Synthetic pathway to this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The aryl bromide moiety is an excellent substrate for these transformations, enabling the construction of complex biaryl, aryl amine, and alkynyl-aryl structures that form the backbone of many kinase inhibitors.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery.[6][7] It facilitates the coupling of the aryl bromide with a boronic acid or ester, creating a biaryl linkage critical for inhibitors that target the ATP binding pocket.
-
Principle: A palladium(0) catalyst reacts with the aryl bromide (oxidative addition). A base activates the boronic acid, which then transfers its organic group to the palladium center (transmetalation). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
| Component | Example | Molar Eq. | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophilic partner |
| Boronic Acid/Ester | (4-aminophenyl)boronic acid | 1.1 - 1.5 | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 0.01 - 0.05 | Catalyst for C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | - | Solubilizes reactants and facilitates reaction |
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Conditions: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The formation of an aniline or related C-N bond is another cornerstone of kinase inhibitor synthesis. These moieties often serve as crucial hydrogen bond donors or acceptors in the kinase hinge region. The Buchwald-Hartwig amination provides a powerful method for coupling an amine with the aryl bromide of our building block.[6]
-
Principle: Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle. The key difference is the coupling partner is an amine. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. The choice of phosphine ligand is critical and often substrate-dependent.
| Component | Example | Molar Eq. | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophilic partner |
| Amine | Aniline, Morpholine, etc. | 1.1 - 1.5 | Nucleophilic partner |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | Source of active Pd(0) catalyst |
| Ligand | XPhos, SPhos, BINAP | 0.02 - 0.10 | Stabilizes Pd center, facilitates catalytic cycle |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 | Deprotonates the amine |
| Solvent | Toluene, Dioxane | - | Anhydrous, high-boiling solvent |
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOt-Bu, 1.5 eq) to a dry Schlenk tube.
-
Reactant Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture to 90-110°C. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired aryl amine.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Case Study: Synthesis of a Bisanilinopyrimidine Kinase Inhibitor Core
To illustrate the power of combining these methods, we present a hypothetical but highly plausible synthesis of a core structure found in many kinase inhibitors, such as those targeting Aurora kinases.[8] This route uses this compound as the starting point for a sequential Suzuki coupling and Buchwald-Hartwig amination.
Overall Synthetic Scheme
Caption: Multi-step synthesis of a representative kinase inhibitor core.
Protocol 2: Multi-step Synthesis
-
Step 1: Suzuki Coupling with a Heterocycle.
-
Objective: To install a key nitrogen-containing heterocycle, such as a pyrimidine, which is a common feature in ATP-competitive inhibitors.
-
Procedure: Following the General Protocol for Suzuki-Miyaura Coupling , react this compound (1.0 eq) with a suitable heterocyclic boronic acid or ester (e.g., 2-(pyrimidin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1.2 eq). Use PdCl₂(dppf) as the catalyst and K₂CO₃ as the base in a dioxane/water solvent system. After work-up and purification, this yields the key biaryl intermediate.
-
-
Step 2: Saponification of the Methyl Ester.
-
Objective: To hydrolyze the methyl ester to a carboxylic acid, preparing it for subsequent amide bond formation.
-
Procedure: Dissolve the biaryl intermediate from Step 1 in a mixture of THF/Methanol/Water. Add an excess of lithium hydroxide (LiOH, ~3.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC). Acidify the mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.
-
-
Step 3: Amide Coupling.
-
Objective: To form the final amide bond, often crucial for hinge-binding interactions.
-
Procedure: Dissolve the carboxylic acid from Step 2 (1.0 eq), a desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq), and an amide coupling agent (e.g., HATU, 1.2 eq) in an anhydrous solvent like DMF. Add a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 6-18 hours. Upon completion, perform an aqueous work-up and purify by column chromatography or preparative HPLC to yield the final kinase inhibitor core structure.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex molecules. Its well-defined reactive sites allow for the sequential and controlled introduction of functionalities essential for biological activity. The protocols outlined in this document, focusing on robust and high-yield palladium-catalyzed reactions, demonstrate the versatility of this building block. By understanding the principles behind these transformations, medicinal chemists can effectively integrate this compound into their synthetic strategies, accelerating the discovery and development of next-generation kinase inhibitors.
References
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Ningbo Inno Pharmchem Co., Ltd.
- MDPI.
- PubChem.
- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.
- PubChem. Methyl 4-(bromomethyl)
- PubChem.
- National Center for Biotechnology Information. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. [Link]
- ResearchGate. 1-Bromo-3-methoxybenezene (7A) as reacting partner in Sonogashira coupling to access MMPEP (2). [Link]
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-. [Link]
- National Center for Biotechnology Information.
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- 2. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Experimental setup for reactions involving "Methyl 4-bromo-3-methoxybenzoate"
An Application Guide for the Synthetic Utility of Methyl 4-bromo-3-methoxybenzoate
Introduction: The Versatility of a Key Aromatic Building Block
This compound is a polysubstituted aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure is primed for selective functionalization, featuring a bromine atom that is an excellent leaving group for palladium-catalyzed cross-coupling reactions, an electron-donating methoxy group, and a methyl ester. This unique combination of functional groups makes it an invaluable scaffold in medicinal chemistry and materials science for constructing highly substituted biaryl, arylamine, and aryl-alkyne systems, which are common motifs in pharmaceuticals and functional materials.[1][2]
This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound. We will delve into the mechanistic rationale behind procedural choices and present detailed, field-proven protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| CAS Number | 17100-63-9 |
| Appearance | Solid |
| IUPAC Name | This compound |
Core Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the construction of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[4] The reaction couples an organoboron species (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.
Reaction Principle & Mechanistic Insight
The catalytic cycle is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[5]
The choice of base is crucial; it must be strong enough to facilitate the transmetalation step but not so strong as to cause unwanted side reactions, such as hydrolysis of the methyl ester. Carbonates like K₂CO₃ or phosphates like K₃PO₄ are often ideal.[6]
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
Toluene and Water (e.g., 4:1 or 3:1 v/v mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base (K₂CO₃), and the palladium catalyst [Pd(PPh₃)₄].
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene and water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80–100 °C.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[6]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final biaryl product.[6]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale / Comment |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common, effective, and air-stable Pd(0) source. |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | Effective for transmetalation; mild enough to prevent ester hydrolysis. |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic system is standard; water is often necessary to dissolve the base and facilitate the reaction. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
Core Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. It has become an indispensable tool in drug development for synthesizing arylamines from aryl halides.[7][8]
Reaction Principle & Mechanistic Insight
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9]
-
Oxidative Addition: Pd(0) adds to the aryl bromide.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: This final step forms the C-N bond, releasing the arylamine product and regenerating the Pd(0) catalyst.
The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical as they promote both the oxidative addition and the final reductive elimination steps, especially with electron-rich aryl bromides like our substrate.[10] The base must be strong enough to deprotonate the amine but must be chosen carefully; strong bases like sodium tert-butoxide (NaOtBu) can cause hydrolysis of the methyl ester. Milder inorganic bases like cesium carbonate (Cs₂CO₃) are often preferred for substrates containing ester functionalities.[9]
Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.[7]
-
Reagent Addition: Add this compound, followed by the amine, and finally the anhydrous solvent via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[7]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired N-aryl amine.[10]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale / Comment |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Common and effective Pd(0) source.[10] |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands are essential for coupling electron-rich aryl bromides.[9] |
| Base | Cs₂CO₃ (1.4 eq) | Milder base recommended to prevent hydrolysis of the methyl ester.[9] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents required for the reaction. Must be anhydrous. |
| Temperature | 100 - 110 °C | Higher temperatures are generally needed to drive the reaction to completion.[10] |
Core Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the most reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for synthesizing conjugated enynes and aryl-alkynes, which are important structures in materials science and natural product synthesis.
Reaction Principle & Mechanistic Insight
The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system.[12]
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the aryl bromide to a Pd(0) species and subsequent reductive elimination to form the product.
-
Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base (like triethylamine) to form a copper acetylide intermediate. This intermediate is crucial for the next step.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
The amine base (e.g., triethylamine, diisopropylamine) serves a dual role: it deprotonates the terminal alkyne and also acts as a solvent or co-solvent. The reaction is typically run under mild conditions, often at room temperature or with gentle heating.[12]
Workflow for Sonogashira Coupling
Caption: Experimental workflow for a typical Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2-3 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Standard glassware for anhydrous/anaerobic reactions
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[12]
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (Et₃N) and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently to 40–60 °C. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts and the amine hydrohalide salt.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[12]
Table 4: Representative Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale / Comment |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | A standard and reliable catalyst for Sonogashira couplings. |
| Cu Co-catalyst | CuI (2-10 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Base | Et₃N or i-Pr₂NH (2-3 eq) | Acts as both the base and often as a co-solvent. |
| Solvent | Anhydrous THF or Toluene | Anhydrous conditions are critical for reaction success.[11] |
| Temperature | 25 - 60 °C | Reaction conditions are typically mild, avoiding high temperatures. |
Conclusion
This compound is a highly adaptable and valuable building block for modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient and selective construction of C-C and C-N bonds, providing access to a diverse array of complex molecular architectures. The protocols and principles outlined in this guide offer researchers a robust framework for leveraging this reagent in their synthetic campaigns, enabling the development of novel pharmaceuticals and advanced materials.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
- PrepChem. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate.
- ACS Publications. (n.d.). Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions.
- ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- Supporting Information. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid.
- PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-bromo-3-methoxybenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and troubleshooting common experimental issues. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.
Section 1: Common Synthetic Strategies
The synthesis of this compound can be approached from two primary, reliable starting points. The choice of route often depends on the commercial availability and cost of the necessary precursors.
Route 1: Electrophilic Aromatic Bromination of Methyl 3-methoxybenzoate
This is often the most direct route if the starting ester is readily available. The reaction hinges on the principles of electrophilic aromatic substitution (SEAr).
-
Underlying Principle: The aromatic ring of methyl 3-methoxybenzoate is activated towards electrophilic attack by the electron-donating methoxy (-OCH₃) group. This group is a strong ortho, para-director. The methyl ester (-COOCH₃) group is electron-withdrawing and a meta-director. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) primarily to the positions ortho and para to it (C2 and C4). Due to reduced steric hindrance, the para position (C4) is strongly favored, leading to the desired product.[1]
Route 2: Fischer Esterification of 4-bromo-3-methoxybenzoic Acid
This route is ideal if the corresponding carboxylic acid is your available starting material.
-
Underlying Principle: The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To maximize the yield of the ester, the equilibrium must be shifted to the right. This is typically achieved by using the alcohol (in this case, methanol) as the solvent to ensure it is in large excess, and/or by removing the water that is formed as a byproduct.[2][3]
Decision Workflow for Synthetic Route Selection
Use the following diagram to select the most appropriate synthetic strategy based on your available starting materials.
Caption: Synthetic route selection based on starting material.
Section 2: Frequently Asked Questions (FAQs)
Q1: My electrophilic bromination of methyl 3-methoxybenzoate is giving a low yield. What are the most likely causes?
A1: Low yields in this reaction are typically traced back to three factors:
-
Sub-optimal Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination and other side reactions. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often providing a cleaner reaction profile and higher yields of the mono-brominated product.[4][5][6] Using NBS in a polar solvent like DMF or acetonitrile can enhance para-selectivity.[7]
-
Incorrect Stoichiometry: A common error is using an excess of the brominating agent, which significantly increases the formation of di-brominated byproducts. Maintain a strict 1.0 to 1.05 molar equivalent of NBS to your starting ester.
-
Reaction Temperature: Higher temperatures can decrease selectivity and promote side reactions.[1] Performing the reaction at a reduced temperature (e.g., 0 °C) often improves the yield of the desired 4-bromo isomer by favoring the kinetically controlled product.[8]
Q2: I'm observing a significant amount of the 2-bromo-3-methoxybenzoate isomer. How can I improve regioselectivity?
A2: While the 4-bromo (para) isomer is electronically and sterically favored, the formation of the 2-bromo (ortho) isomer can occur. To enhance para-selectivity:
-
Solvent Choice: Using solvents like DMF has been shown to improve para-selectivity in NBS brominations of electron-rich aromatics.[7]
-
Lower Temperature: As mentioned, lower temperatures (0 °C or even -10 °C) increase the energy barrier for the attack at the more sterically hindered ortho position, thus favoring the para product.[1]
-
Bulky Brominating Agents: While less common for this specific synthesis, employing a bulkier brominating agent can further disfavor attack at the sterically hindered ortho position.
Q3: My Fischer esterification of 4-bromo-3-methoxybenzoic acid is not going to completion. How can I drive the reaction forward?
A3: The Fischer esterification is an equilibrium process. To achieve a high yield, you must shift the equilibrium towards the products.
-
Use Excess Alcohol: The most common method is to use methanol as the reaction solvent. Its large molar excess effectively drives the reaction forward according to Le Châtelier's Principle.[2][3]
-
Remove Water: If using a co-solvent, water can be removed azeotropically using a Dean-Stark apparatus, although this is more common with higher-boiling alcohols. For methanol, using a strong dehydrating agent as the acid catalyst (like concentrated H₂SO₄) also helps by consuming the water as it forms.[2]
-
Ensure Adequate Catalyst: A sufficient amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is essential to protonate the carbonyl oxygen, making the carboxylic acid more electrophilic.[3]
Q4: What is the most effective method for purifying the final product, this compound?
A4: The choice of purification depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and the main impurities are the starting material or the ortho-isomer, recrystallization is often effective. A mixed solvent system like ethanol/water or heptane/ethyl acetate is a good starting point.[9][10] The desired para-isomer is typically less soluble and will crystallize out upon cooling, leaving the impurities in the mother liquor.
-
Column Chromatography: If the product is an oil or if recrystallization fails to separate the isomers effectively, silica gel column chromatography is the preferred method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the starting material and the different isomers.
Q5: Can I use liquid Bromine (Br₂) instead of NBS? What are the trade-offs?
A5: Yes, you can use liquid bromine, but there are significant trade-offs.
-
Reactivity & Selectivity: Br₂ is a much more potent brominating agent.[11] This high reactivity increases the risk of over-bromination (di- and tri-bromination), which can drastically lower the yield of your desired mono-brominated product. NBS provides a low, steady concentration of Br₂, which favors controlled mono-bromination.[4][5]
-
Safety & Handling: Liquid bromine is highly volatile, corrosive, and toxic, requiring extreme caution and handling in a well-ventilated fume hood.[5] NBS is a crystalline solid that is significantly safer and easier to handle.[4] For both safety and selectivity, NBS is the recommended reagent for this transformation.
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent (NBS can degrade).2. Insufficient acid catalyst in esterification.3. Reaction temperature is too low. | 1. Use fresh, high-purity NBS. Consider recrystallizing old NBS from hot water.[7]2. Ensure catalytic amount of strong acid (e.g., 0.1 eq H₂SO₄) is used.[3]3. Monitor reaction by TLC and allow to warm to room temperature if no conversion is observed at 0°C. |
| Significant Starting Material Remains | 1. Insufficient reaction time.2. Molar ratio of brominating agent is < 1.0.3. Incomplete water removal in esterification. | 1. Monitor the reaction by TLC until the starting material spot has been consumed.2. Use a slight excess (1.05 eq) of NBS.3. Ensure methanol is in large excess or use a dehydrating agent. |
| Di-brominated Byproduct Detected | 1. Molar ratio of brominating agent is > 1.0.2. Reaction temperature is too high.3. Using Br₂ instead of NBS. | 1. Carefully control stoichiometry; add NBS portion-wise or as a solution to avoid localized high concentrations.2. Maintain reaction temperature at 0 °C or below.[1]3. Switch to NBS for milder, more selective bromination.[4] |
| Product is an Oily Mixture, Not a Solid | 1. Significant presence of isomeric byproducts.2. Residual solvent.3. Water contamination. | 1. Purify via silica gel column chromatography to separate isomers.2. Ensure the product is thoroughly dried under high vacuum.3. Perform a final wash of the organic layer with brine during workup and dry thoroughly with Na₂SO₄ or MgSO₄.[3] |
Section 4: Detailed Experimental Protocols
Protocol 1: Electrophilic Bromination of Methyl 3-methoxybenzoate
This protocol is optimized for selectivity and yield.
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Buy Methyl 3-bromo-5-methoxybenzoate | 56709-70-7 [smolecule.com]
- 9. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. youtube.com [youtube.com]
Common side reactions in the bromination of methyl 3-methoxybenzoate
Welcome to the Technical Support Center for the bromination of methyl 3-methoxybenzoate. This guide is intended for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter during your experiments. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction outcomes.
Introduction to the Chemistry
The bromination of methyl 3-methoxybenzoate is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The reaction's outcome is governed by the interplay of the directing effects of the two substituents: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).
-
Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.
-
Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director due to its electron-withdrawing nature.
When both groups are present, the strongly activating ortho, para-directing methoxy group dominates the regioselectivity of the bromination.[1][2] Therefore, the incoming electrophile (Br⁺) will preferentially substitute at the positions ortho and para to the methoxy group.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the monobromination of methyl 3-methoxybenzoate?
The methoxy group at position 3 directs bromination to its ortho (positions 2 and 4) and para (position 6) positions. The methyl ester at position 1 is a meta-director, which also directs to positions 3 and 5. The directing effects are summarized below:
| Position | Directed by -OCH₃ | Directed by -COOCH₃ | Combined Effect |
| 2 | Ortho (Activating) | Meta (Deactivating) | Strongly Favored |
| 4 | Ortho (Activating) | Meta (Deactivating) | Strongly Favored |
| 5 | Meta (Deactivating) | Meta (Deactivating) | Disfavored |
| 6 | Para (Activating) | Ortho (Deactivating) | Favored, but potential steric hindrance |
Therefore, you should expect a mixture of isomers, primarily methyl 2-bromo-3-methoxybenzoate and methyl 4-bromo-3-methoxybenzoate , with methyl 6-bromo-3-methoxybenzoate as a potential minor product due to possible steric hindrance from the adjacent methyl ester group. The exact ratio of these products can be influenced by reaction conditions such as temperature and the choice of brominating agent and solvent.
Q2: I am observing significant amounts of a dibrominated product. How can I prevent this?
Over-bromination is a common side reaction because the methoxy group strongly activates the aromatic ring, making the mono-brominated product susceptible to a second bromination.
Troubleshooting Over-bromination:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the brominating agent to methyl 3-methoxybenzoate. Adding the brominating agent slowly and portion-wise can help maintain a low concentration of the electrophile.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or below) will decrease the overall reaction rate and improve selectivity for the mono-brominated product.
-
Choose a Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), consider using N-Bromosuccinimide (NBS). Pyridinium tribromide is another alternative that can offer better control.
-
Avoid Strong Lewis Acid Catalysts: For a highly activated substrate like this, a strong Lewis acid catalyst (e.g., FeBr₃, AlBr₃) may not be necessary and can exacerbate over-bromination. The reaction can often proceed with Br₂ in a suitable solvent like acetic acid.
Q3: My reaction work-up has an unexpectedly low pH, and I suspect my ester is hydrolyzing. Is this a known side reaction?
Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially under certain conditions.
Causes of Ester Hydrolysis:
-
Acidic Conditions: The use of strong acids as catalysts or the generation of HBr as a byproduct when using Br₂ can catalyze the hydrolysis of the ester, particularly if water is present in the reaction mixture or during work-up.[3]
-
Basic Conditions: If the work-up involves a basic wash (e.g., with sodium bicarbonate) and is too vigorous or prolonged, saponification (base-catalyzed hydrolysis) of the ester can occur.
Preventing Ester Hydrolysis:
-
Use anhydrous reaction conditions.
-
If HBr is generated, consider using a non-protic solvent and a scavenger for the acid.
-
During work-up, perform any aqueous washes quickly and at low temperatures.
-
If a basic wash is necessary, use a mild base and avoid prolonged contact time.
Q4: I have identified a byproduct that appears to be a phenol. How is this possible?
Cleavage of the methoxy ether bond is a possible side reaction, leading to the formation of a phenolic compound.
Mechanism of Ether Cleavage:
The HBr generated in situ during bromination with Br₂ can protonate the ether oxygen, making it a good leaving group. A subsequent nucleophilic attack by the bromide ion on the methyl group of the ether will cleave the C-O bond, yielding a phenol and methyl bromide.[4][5][6] This reaction is more likely to occur at elevated temperatures.
Mitigating Ether Cleavage:
-
Maintain a low reaction temperature.
-
Use a brominating agent that does not produce HBr, such as NBS.
-
If HBr is unavoidable, minimize the reaction time.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the bromination of methyl 3-methoxybenzoate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive brominating agent. | Use a fresh, high-purity bottle of Br₂ or NBS. |
| Incomplete reaction. | Increase reaction time, or slightly increase the temperature, while monitoring for side product formation. Consider using a milder brominating agent that may require slightly more forcing conditions but offers better control. | |
| Product loss during workup/purification. | Optimize extraction and chromatography steps. Ensure complete extraction from the aqueous phase. | |
| Formation of Multiple Isomers | Competing directing effects of the substituents. | This is inherent to the substrate. Optimize reaction conditions (e.g., lower temperature, different solvent) to favor the desired isomer. Careful chromatographic purification will be necessary to separate the isomers. |
| Reaction Mixture Turns Dark/Forms Tar | Overly harsh reaction conditions. | Lower the reaction temperature. Avoid the use of strong Lewis acids if possible. |
| Ring oxidation. | Ensure the brominating agent is not contaminated with strong oxidants. | |
| Polymerization. | This is less common but can be initiated by strong acids. Maintain a controlled reaction environment. |
Experimental Protocols
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is a standard method for the bromination of activated aromatic rings.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methoxybenzoate (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Bromine: In the dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of the ester over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Pour the reaction mixture into a beaker containing cold water and ice.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomeric products and any unreacted starting material or side products.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol uses a milder brominating agent, which can help to reduce over-bromination.
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-methoxybenzoate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of NBS: Add N-bromosuccinimide (1-1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction may be gently heated if it proceeds too slowly, but this should be monitored carefully to avoid side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
Visualizing Reaction Pathways
Regioselectivity in Bromination
The following diagram illustrates the directing effects of the methoxy and methyl ester groups on the incoming electrophile (Br⁺).
Caption: Directing effects in the bromination of methyl 3-methoxybenzoate.
Troubleshooting Workflow for Side Reactions
This diagram provides a logical flow for identifying and addressing common side reactions.
Caption: Troubleshooting workflow for common side reactions.
References
- Read Chemistry. (2025). Cleavage of Ethers by HBr and HI.
- Transformation Tutoring. (2022). Cleavage of Ethers by HBr and HI.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- pinn.ai. (n.d.). Bromination Of Anisole.
- TopSCHOLAR. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- Chemistry Stack Exchange. (2015). Ether cleavage with conc HBr.
- ResearchGate. (2017). Hydrolysis of ester that carry alkyl bromide.
- Rhodium.ws. (n.d.). Activation, Deactivation and Regioselectivity in Electrophilic Aromatic Substitution.
- Quora. (2016). How is the bromination mechanism of anisole carried out?.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
Sources
- 1. Activation, Deactivation and Regioselectivity in Electrophilic Aromatic Substitution - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
Troubleshooting failed Suzuki coupling with "Methyl 4-bromo-3-methoxybenzoate"
Topic: Troubleshooting Failed Suzuki Coupling with "Methyl 4-bromo-3-methoxybenzoate"
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically involving the substrate this compound. As Senior Application Scientists, we provide in-depth, field-tested insights to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most likely causes?
A1: Failed or low-yielding Suzuki couplings with electron-rich aryl halides like this compound are common. The primary challenge is often a slow oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1] The electron-donating methoxy group on the aryl bromide increases the electron density of the carbon-halogen bond, making it less susceptible to cleavage by the Pd(0) catalyst.[1]
Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may prove ineffective for this substrate.[1]
-
Base Selection: The base is crucial for the transmetalation step, and its strength and type can significantly impact the reaction's success.[1][2]
-
Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are vital for a successful outcome.[1]
-
Reagent Quality: The stability of the boronic acid or ester is a frequent point of failure. Side reactions such as protodeboronation can consume your coupling partner.[1][3]
Q2: I'm using a standard palladium catalyst like Pd(PPh₃)₄ and getting poor results. How should I select a more appropriate catalyst and ligand for this electron-rich aryl bromide?
A2: For challenging, electron-rich aryl bromides, the catalyst system must be specifically tailored to facilitate the difficult oxidative addition step.[1] This is typically achieved by employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][4]
-
Bulky, Electron-Rich Phosphine Ligands: These ligands are the industry standard for such couplings. They promote both the oxidative addition and the final reductive elimination steps.[1] The Buchwald biaryl phosphine ligands are particularly effective.[5] For your specific substrate, consider ligands like SPhos and XPhos.[1][6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable complexes with palladium, which can enhance catalytic activity, especially for less reactive aryl chlorides.[1]
Below is a diagram illustrating a logical workflow for troubleshooting catalyst and ligand selection.
Q3: I'm observing a significant amount of a byproduct that appears to be my starting boronic acid that has been protonated (protodeboronation). How can I minimize this side reaction?
A3: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids, where the boronic acid is converted to the corresponding arene.[3] This can be exacerbated by the reaction conditions.
Here are several strategies to mitigate protodeboronation:
-
Use Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation.[1] Ensure your solvents are thoroughly dried.
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[1] Consider screening weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[2] Sometimes, using an excess of a milder base can be effective.[7]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[3] They can be used directly in the coupling reaction.
-
Employ Potassium Trifluoroborate Salts: These salts are often more stable than boronic acids and can slowly release the boronic acid in situ, minimizing its decomposition.[8][9]
Q4: My reaction is sluggish, and even with extended reaction times, the yield is poor. Could the reaction temperature or solvent be the issue?
A4: Absolutely. The choice of solvent and reaction temperature are critical parameters that can significantly influence the outcome of a Suzuki coupling.[10][11]
-
Temperature: For electron-rich aryl bromides, higher temperatures are often required to overcome the activation energy of the oxidative addition step.[11] A typical starting point is 80-110 °C.[1] If you are using lower temperatures, a gradual increase may improve the reaction rate and yield. However, be mindful that excessively high temperatures can lead to catalyst decomposition and other side reactions.[12]
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction mechanism. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often in combination with water.[10] If you are experiencing poor solubility of your starting materials, switching to a more polar aprotic solvent like DMF might be beneficial. For biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to ensure adequate mixing.
| Parameter | Recommendation | Rationale |
| Temperature | 80-120 °C | To overcome the activation barrier for oxidative addition with an electron-rich aryl bromide.[1][7][11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Toluene and dioxane are common choices. DMF can be used for substrates with poor solubility.[10] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | These bases are effective and less likely to cause side reactions compared to strong hydroxides.[2] |
| Catalyst Loading | 0.5–2.0 mol% | A higher catalyst loading may be necessary for challenging substrates.[10] |
Q5: I've tried optimizing the catalyst, base, and conditions, but my yield is still not satisfactory. What other, less obvious, factors could be at play?
A5: When the usual suspects have been ruled out, it's time to consider more subtle aspects of the reaction setup and reagents.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Incomplete degassing of the reaction mixture can lead to catalyst oxidation and deactivation, resulting in the formation of palladium black.[1][3] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) using several vacuum/backfill cycles.[1][13]
-
Purity of Reagents: Ensure your this compound and boronic acid/ester are of high purity. Impurities can interfere with the catalytic cycle.
-
Stirring Rate: In biphasic solvent systems, the rate of stirring can have a profound impact on the reaction rate by influencing the interfacial area between the two phases. Ensure vigorous and consistent stirring throughout the reaction.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a known side reaction, often promoted by the presence of oxygen or Pd(II) species.[3] Rigorous degassing and the use of a Pd(0) precatalyst can help minimize this.
Below is a diagram of the Suzuki-Miyaura catalytic cycle, highlighting the key steps where issues can arise.
Experimental Protocols
General Protocol for a Screening Experiment
This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid. This setup is designed for screening different ligands and bases.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Molander, G. A., & Lloyd-Jones, G. C. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Molander, G. A., & Lloyd-Jones, G. C. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Creary, X., & Zhu, C. (2007). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters.
- Al-Masum, M., & Kumar, D. (2012). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. Journal of Organometallic Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Pentsak, E. O., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- BenchChem. (2025). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Mondal, B., et al. (2017). Optimization of reaction condition for catalyst, base, solvent.
- Pentsak, E. O., et al. (2020).
- Maganu, M., & Petz, W. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Singh, U. P., & Singh, R. P. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki?
- Mohammed, A. H., et al. (2020). Optimization of the reaction conditions for Suzuki coupling reaction.
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?
- Reddit. (2021). Help needed with unreproducible Suzuki coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society.
- Neshat, A., et al. (2021). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
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- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for Methyl 4-bromo-3-methoxybenzoate Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing cross-coupling reactions with Methyl 4-bromo-3-methoxybenzoate. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: When encountering low yields, a systematic check of your reaction parameters is crucial. Start with the following:
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity. The choice of base is critical for activating the boronic acid but can also promote side reactions.[1]
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate.[1] If your reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessive heat can lead to catalyst decomposition.[1]
Q2: I'm observing significant amounts of a homocoupling byproduct in my reaction. What causes this and how can I minimize it?
A2: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often exacerbated by the presence of oxygen.[2] To minimize this side reaction, ensure thorough deoxygenation of your reaction mixture and maintain a positive pressure of an inert gas throughout the experiment. Additionally, using an excess of the aryl halide coupling partner can sometimes help to suppress homocoupling.[3][4]
Q3: What is protodeboronation and how can I prevent it from lowering my yield?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is often promoted by the presence of water and certain bases.[2] To mitigate this:
-
Use Milder Bases: Employing milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Consider using anhydrous conditions if this side reaction is significant.
-
Use Boronate Esters: Pinacol esters or other boronate esters are often more stable than the corresponding boronic acids and can be less prone to protodeboronation.[5]
Q4: The methoxy group on my aryl bromide seems to be affecting the reaction rate. How do electron-donating groups influence cross-coupling reactions?
A4: The methoxy group is an electron-donating group, which makes the aryl bromide electron-rich. This can slow down the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[5][6] To overcome this, you may need to use more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to facilitate the oxidative addition.[6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is one of the most frequent issues encountered. The following guide provides a systematic approach to diagnosing and resolving the problem.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the palladium precatalyst is of high quality and has been stored properly under an inert atmosphere.[1] • Consider using a pre-activated or air-stable precatalyst.[6] • The catalyst may be poisoned; ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[6] |
| Inefficient Oxidative Addition | • The electron-rich nature of the substrate due to the methoxy group can slow down oxidative addition.[5][6] • Switch to more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos).[6] |
| Poor Transmetalation | • Suzuki Coupling: Ensure the base is appropriate to activate the boronic acid.[6] Adding water can sometimes be beneficial.[6][7] Consider converting the boronic acid to a more reactive trifluoroborate salt.[6] |
| Difficult Reductive Elimination | • Steric hindrance around the palladium center can inhibit reductive elimination. A change in ligand might be necessary.[6] |
Problem 2: Formation of Key Side Products
Understanding and mitigating side reactions is critical for optimizing your yield and purity.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause & Solution |
| Hydrodehalogenation (Ar-H) | • Cause: This occurs when the aryl halide is reduced instead of coupled. It can be promoted by the presence of water or other protic sources.[6] • Solution: Ensure anhydrous conditions. Use a non-protic solvent. Select ligands that favor reductive elimination over competing pathways.[6] |
| Homocoupling (Ar-Ar) | • Cause: Self-coupling of the boronic acid, often promoted by the presence of oxygen.[2][3] • Solution: Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas. Consider using a slight excess of the aryl bromide.[4] |
| Protodeboronation | • Cause: Replacement of the boronic acid group with a hydrogen atom, often facilitated by water and base.[2] • Solution: Use a milder base (e.g., K₃PO₄, KF).[1] Consider using a boronate ester (e.g., pinacol ester) which is more stable.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point and may require optimization for your specific coupling partner.
Experimental Workflow
Caption: A general experimental workflow for a cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[8]
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Advanced Topics: Ligand and Catalyst Selection
The choice of ligand is critical for a successful cross-coupling reaction, especially with an electron-rich substrate like this compound.
Ligand Selection Guide
| Ligand Type | Characteristics | When to Use |
| Monodentate Phosphines (e.g., PPh₃, PCy₃) | Simple, commercially available. | Good starting point for many reactions. PCy₃ is more electron-rich than PPh₃. |
| Bidentate Phosphines (e.g., dppf, Xantphos) | Form stable complexes with palladium. Can influence selectivity.[10] | Useful for challenging couplings and can sometimes prevent catalyst deactivation.[10] |
| Buchwald-type Dialkylbiarylphosphines (e.g., SPhos, XPhos) | Sterically bulky and electron-rich.[11] | Highly effective for coupling electron-rich aryl halides and for challenging substrates.[6][11] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable palladium complexes.[12] | Often used for difficult couplings and can be more resistant to high temperatures.[12] |
Palladium Precatalyst Selection
| Precatalyst | Characteristics | Considerations |
| Pd(PPh₃)₄ | A common Pd(0) source. | Can be sensitive to air and moisture. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Pd(II) and Pd(0) sources, respectively. Require in-situ reduction to the active Pd(0) species.[6] | Widely used and commercially available.[6] |
| Pre-formed Buchwald Precatalysts | Air-stable and provide a 1:1 or 2:1 ligand-to-palladium ratio. | Highly active and convenient to use, especially for challenging couplings.[11] |
References
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health.
- Heck Reaction. Organic Chemistry Portal.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health.
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. ResearchGate.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers.
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- Methoxylation of Aryl Bromides. ChemistryViews.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
- Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. National Institutes of Health.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health.
- This compound | C9H9BrO3. PubChem.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate.
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- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Debromination of Methyl 4-bromo-3-methoxybenzoate
Welcome to the technical support center for handling "Methyl 4-bromo-3-methoxybenzoate." This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. The primary focus of this document is to provide in-depth, actionable advice on a common and often frustrating side reaction: the undesired cleavage of the carbon-bromine bond (debromination).
As a Senior Application Scientist, I've collaborated with numerous teams facing this challenge. This guide synthesizes field-proven insights with established chemical principles to help you not only troubleshoot but also proactively design more robust and higher-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
Answer: Debromination, also known as hydrodebromination or reductive dehalogenation, is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom. In the context of "this compound," this leads to the formation of "Methyl 3-methoxybenzoate" as a significant byproduct.
This is particularly problematic for several reasons:
-
Reduced Yield: Formation of the debrominated byproduct directly lowers the yield of your desired product.
-
Purification Challenges: The byproduct often has similar polarity to the starting material or the desired product, complicating purification by column chromatography.
-
Stoichiometric Imbalance: In multi-step syntheses, the formation of this byproduct can disrupt the stoichiometry of subsequent reactions.
The methoxy group (-OCH₃) at the 3-position is an electron-donating group, which increases the electron density of the aromatic ring. This can make the C-Br bond more susceptible to certain cleavage pathways, particularly in palladium-catalyzed cross-coupling reactions.[1][2]
Q2: I'm seeing significant debromination in my Suzuki-Miyaura coupling. What's the most likely cause?
Answer: In Suzuki-Miyaura reactions, debromination is frequently traced back to the generation of palladium hydride (Pd-H) species.[3] These species can react with the aryl bromide in a competing catalytic cycle to replace the bromine with hydrogen.[4]
Several factors can promote the formation of Pd-H species:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can react with trace water or other protic sources to generate hydroxides, which in turn can lead to the formation of Pd-H.[3] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice.[3]
-
The Solvent: Protic solvents or impurities in aprotic solvents can be a source of protons.
-
High Temperatures: Elevated temperatures can accelerate the decomposition of reagents and the formation of unwanted hydride species.[3]
Q3: How does my choice of phosphine ligand affect debromination?
Answer: The phosphine ligand is one of the most critical variables in controlling debromination.[5] The electronic and steric properties of the ligand directly influence the rates of the desired oxidative addition and the undesired side reactions.[6]
-
Electron-Rich & Bulky Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphines (e.g., SPhos, XPhos) are often highly effective at promoting the oxidative addition of the aryl bromide to the palladium(0) center. This rapid and efficient oxidative addition can outcompete the pathways that lead to debromination.
-
Less Bulky Ligands: Less sterically demanding ligands may not be as effective at promoting the desired reductive elimination step, potentially allowing more time for side reactions to occur.
The general principle is that electron-rich phosphine ligands increase the reactivity of the palladium center towards oxidative addition, which is a key step in many cross-coupling reactions.[7]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides a structured approach to troubleshooting debromination in common palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.
Initial Diagnosis: Identifying the Problem
| Symptom | Potential Cause(s) | Recommended First Steps |
| Significant peak corresponding to Methyl 3-methoxybenzoate in LC-MS or GC-MS. | Debromination is occurring. | 1. Lower the reaction temperature. 2. Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃).[3] 3. Ensure all reagents and solvents are rigorously degassed and anhydrous. |
| Low conversion of starting material and presence of debrominated byproduct. | Catalyst deactivation and/or competing debromination pathway. | 1. Screen different phosphine ligands (start with bulky, electron-rich options like SPhos or XPhos).[8] 2. Use a palladium precatalyst to ensure efficient generation of the active Pd(0) species.[9] |
| Reaction works well with aryl iodides but fails or gives debromination with this compound. | The C-Br bond is less reactive than the C-I bond, making side reactions more competitive.[10] | This is expected behavior. The conditions need to be optimized for the less reactive bromide. Focus on ligand and base selection. |
Advanced Troubleshooting: Parameter Optimization
| Parameter | Standard Condition (Prone to Debromination) | Optimized Condition (To Minimize Debromination) | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Palladium precatalysts (e.g., G3-XPhos) | Precatalysts ensure a more reliable and rapid generation of the active Pd(0) catalyst, minimizing side reactions that can occur during the induction period.[9] |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃).[8][11] | Promotes faster oxidative addition and reductive elimination, outcompeting the debromination pathway. |
| Base | NaOtBu, K OtBu, NaOH | K₃PO₄, Cs₂CO₃, K₂CO₃, DBU.[3][12] | Milder, non-hydroxide generating bases reduce the formation of palladium-hydride species responsible for debromination.[3] |
| Solvent | DMF, DMAc, Methanol | Toluene, Dioxane, THF | Aprotic, less polar solvents are generally preferred. Ensure they are anhydrous and thoroughly degassed. |
| Temperature | > 100 °C | 60 - 80 °C (or even room temperature if possible) | Lower temperatures often disfavor the debromination pathway, which may have a higher activation energy.[3] |
| Additives | None | Consider adding a small amount of a hydrogen scavenger if hydride formation is suspected. | This is an advanced technique and should be approached with caution as it can interfere with the primary reaction. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol details a robust procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask.
-
Solvent Addition: Add the degassed dioxane/water mixture via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
Mechanistic Insights & Visualizations
Understanding the competing reaction pathways is crucial for effective troubleshooting. The diagram below illustrates the desired cross-coupling cycle versus the undesired debromination cycle.
Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.
The key to preventing debromination is to accelerate the steps in the desired cycle (green/yellow path) relative to the undesired debromination cycle (red path). This is achieved by carefully selecting the ligand, base, and reaction conditions to favor rapid transmetalation and reductive elimination of the desired product.
References
- Benchchem. (n.d.). This compound | 17100-63-9.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
- Benchchem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- Bonacorso, H. G., et al. (2017). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... ResearchGate.
- Cho, B. R., et al. (2001). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry - ACS Publications.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Mata, J., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate.
- Jarvo, E. R., & Miller, S. J. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
- Eid, E. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Smith, R. C., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing).
- LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. Chemistry LibreTexts.
- Kudar, V., et al. (2011). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate.
- Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- da Silva, A. B., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
- ResearchGate. (n.d.). Dehalogenation and Desulfonation from Aryl and Alkyl Compounds with a Cobalt Catalyst in the Presence of Alcohol. ResearchGate.
- University of Rochester. (n.d.). Phosphine Ligands.
- Douglas, J. J., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis - ACS Publications.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Gallou, F., & Lipshutz, B. H. (2013). Reductions of aryl bromides in water at room temperature. PMC - NIH.
- LibreTexts. (2023). 2.9: Phosphines. Chemistry LibreTexts.
- ResearchGate. (n.d.). Aryl and alkyl bromide cross-coupling reaction through photoredox. ResearchGate.
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Quora. (2018). What are the characteristics of phosphine ligands in organometallic compounds?.
- Giri, R., & Daugulis, O. (2016). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with.... The Royal Society of Chemistry.
- Evano, G., & Blanchard, N. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers.
- Cheng, Y. Y., et al. (2016). Solvent effect on the debromination/dehydrobromination of bromo-damascone. Flavour and Fragrance Journal.
- PubChem. (n.d.). This compound.
- Griniene, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Berteina-Raboin, S., & Guillaumet, G. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- PubChemLite. (n.d.). This compound (C9H9BrO3).
- PubChemLite. (n.d.). Methyl 3-bromo-4-methoxybenzoate (C9H9BrO3).
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"Methyl 4-bromo-3-methoxybenzoate" stability and storage conditions
Welcome to the technical support guide for Methyl 4-bromo-3-methoxybenzoate (CAS No. 17100-63-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate throughout its storage and handling. Inconsistent results often trace back to compromised starting materials; this guide provides the foundational knowledge to prevent such issues.
Frequently Asked Questions (FAQs)
Question 1: What are the ideal storage conditions for this compound?
Answer: For optimal long-term stability, this compound, a solid compound, should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] While some suppliers indicate that room temperature storage is acceptable for short-term use[1][4], best practices for preserving purity over months or years dictate more controlled conditions. A recommended temperature is below 15°C.[5]
The causality behind this recommendation is rooted in minimizing the potential for degradation. Lower temperatures reduce the rate of any potential decomposition reactions, while a dry environment prevents hydrolysis of the ester functional group.[6] Protection from light mitigates the risk of photolytic reactions, which can occur with halogenated aromatic compounds.
Question 2: Is this compound sensitive to atmospheric moisture or oxygen?
Answer: Yes, caution is warranted. As an ester, this compound is susceptible to hydrolysis, a reaction with water that would cleave the ester bond to form 4-bromo-3-methoxybenzoic acid and methanol.[6] This is accelerated by the presence of acids or bases. Therefore, it is critical to store the compound in a desiccated environment and to handle it in a way that minimizes exposure to atmospheric moisture.
While aromatic compounds are generally stable to oxygen, long-term exposure, especially in the presence of light or trace metal catalysts, can potentially lead to oxidative degradation. For high-purity applications or long-term archival storage, flushing the container with an inert gas like argon or nitrogen before sealing is a prudent measure.[7]
Question 3: What are the visible and analytical signs of compound degradation?
Answer: Visually, degradation may manifest as a change in color from its typical white or off-white appearance to a yellow or brownish hue. Clumping or changes in the crystalline structure of the solid can indicate moisture absorption.
Analytically, the onset of degradation can be confirmed by:
-
Thin-Layer Chromatography (TLC): The appearance of new spots in addition to the main product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of new peaks or a change in the integration ratios of existing peaks. For example, the appearance of a broad carboxylic acid proton peak would suggest hydrolysis.
-
Mass Spectrometry (MS) coupled with Chromatography (LC-MS or GC-MS): The detection of ions corresponding to degradation products, such as the hydrolyzed carboxylic acid (m/z 245.96, negative ion mode) or other impurities.
Question 4: Can I store this compound in a solution? If so, what solvents are recommended?
Answer: Long-term storage in solution is strongly discouraged. Solvents can facilitate degradation pathways, such as hydrolysis (in protic solvents like methanol or ethanol) or solvolysis. For experimental use, always prepare solutions fresh.
If a stock solution must be prepared for short-term use (i.e., within a single day's experimentation), use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. Ensure the solvent is of high purity and has a low water content. Store the solution under an inert atmosphere and at a low temperature (e.g., 2-8°C) for the duration of the experiment, but always allow it to warm to room temperature before opening to prevent condensation.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or purity | Compound degradation due to improper storage. | 1. Confirm the purity of your current stock using an analytical method (e.g., NMR or LC-MS).2. If impurities are detected, use a fresh, unopened bottle of the reagent.3. Review your storage and handling procedures against the recommendations in this guide. |
| Compound appears discolored or clumped | Significant moisture uptake and/or chemical degradation. | 1. Do not use the material. The presence of visible impurities indicates a high level of degradation that can compromise experimental outcomes.2. Discard the compromised batch according to your institution's hazardous waste disposal protocols.[2]3. Source a new batch and implement stringent storage conditions immediately upon receipt. |
| Poor solubility in a non-polar solvent | The compound may have partially hydrolyzed to the more polar carboxylic acid. | 1. Verify the identity and purity of the compound via NMR.2. If hydrolysis is confirmed, the material may be unsuitable for your reaction. Consider purification (e.g., recrystallization) if a fresh batch is unavailable, but this is not ideal. |
Summary of Storage & Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: <15°CShort-term: Room Temperature Acceptable[4][5] | Slows kinetic rates of degradation reactions. |
| Atmosphere | Dry environment (e.g., desiccator). Inert gas (Ar, N₂) for high-purity applications.[7] | Prevents hydrolysis of the ester group. Minimizes oxidation. |
| Light | Store in an amber vial or in a dark location (e.g., cabinet). | Prevents potential photodecomposition. |
| Container | Tightly sealed, chemically inert glass bottle.[9] | Prevents exposure to atmosphere and contamination. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[3] | These materials can directly react with and degrade the compound. |
Experimental Protocol: Handling and Preparation of a Standard Solution
This protocol outlines the steps for safely handling the compound and preparing a 0.1 M solution in dry Dichloromethane (DCM), minimizing degradation risk.
Materials:
-
This compound (solid)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (volumetric flask, beaker)
-
Spatula, analytical balance
-
Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat[2]
Procedure:
-
Equilibration: Remove the sealed container of this compound from its cool storage location. Allow it to sit on the benchtop for at least 20-30 minutes to equilibrate to room temperature. This critical step prevents atmospheric moisture from condensing onto the cold solid when the container is opened.[8]
-
Inert Atmosphere: If available, perform weighing and handling inside a glove box or under a gentle stream of inert gas. This provides the best protection against moisture and oxygen.
-
Weighing: Tare a clean, dry beaker on an analytical balance. Carefully transfer the required amount of solid (e.g., 245.07 mg for 10 mL of a 0.1 M solution) into the beaker. Record the exact mass.
-
Dissolution: Add a small volume of anhydrous DCM to the beaker to dissolve the solid. Gently swirl to ensure complete dissolution.
-
Transfer: Carefully transfer the resulting solution to a 10 mL volumetric flask.
-
Final Volume: Rinse the beaker with small portions of anhydrous DCM, transferring the rinsate to the volumetric flask each time. Finally, add anhydrous DCM to the flask until the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Usage: Use the solution immediately for your experiment. Do not store it.
Troubleshooting Workflow for Compound Stability
This diagram provides a logical pathway for assessing the stability of your this compound stock before use.
Caption: Workflow for verifying compound integrity.
References
- CP Lab Safety. (n.d.). This compound, min 98%, 100 grams.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14570117, this compound.
- Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories, 18(1), 1-1.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759828, Methyl 4-(bromomethyl)-3-methoxybenzoate.
- Jakab, E., & Blazsó, M. (2002). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of analytical and applied pyrolysis, 64(2), 241-252.
- Ron-El, R., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Applied Sciences, 11(14), 6263.
- Samanta, S. K., Singh, O. V., & Jain, R. K. (2002). Bacterial degradation of aromatic compounds. Biotechnology and applied biochemistry, 35(1), 1-20.
- Chen, S., et al. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Applied and environmental microbiology, 79(23), 7384-7391.
- PubChemLite. (n.d.). This compound (C9H9BrO3).
- RephiLe Bioscience, Ltd. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Miró, L., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(21), 6611.
- LCGC International. (2024). GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence.
- EBSCO Information Services. (n.d.). Esters | Research Starters.
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Technical Support Center: Byproduct Identification in Methyl 4-bromo-3-methoxybenzoate Synthesis via TLC
Welcome to the technical support resource for the synthesis of Methyl 4-bromo-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and identify potential byproducts using Thin Layer Chromatography (TLC). Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can confidently interpret your results and optimize your reaction conditions.
Troubleshooting Guide: Interpreting Your TLC Plate
This section addresses common issues observed during TLC analysis of the electrophilic bromination of methyl 3-methoxybenzoate.
Q1: I see a new spot on my TLC plate that isn't my starting material or desired product. What could it be?
A1: An unexpected spot on your TLC plate indicates the formation of a byproduct. In the synthesis of this compound, several side reactions can occur. The most common possibilities, based on their likely polarities and, therefore, TLC migration, are:
-
Dibrominated Products: The methoxy group is a strong activating group, making the product, this compound, susceptible to a second bromination.[1] This can lead to the formation of isomers like Methyl 2,4-dibromo-3-methoxybenzoate or Methyl 4,6-dibromo-3-methoxybenzoate. These compounds are generally less polar than the monobrominated product and will have a higher Rf value.
-
Isomeric Monobrominated Products: While the 4-bromo isomer is the major product due to the directing effects of the methoxy and methyl carboxylate groups, small amounts of other isomers like Methyl 2-bromo-3-methoxybenzoate or Methyl 6-bromo-3-methoxybenzoate might form. These isomers will likely have Rf values very close to your desired product, and you may need to experiment with different solvent systems to achieve separation.[2]
-
Hydrolyzed Starting Material or Product: If there is water present in your reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (3-methoxybenzoic acid or 4-bromo-3-methoxybenzoic acid).[3][4] Carboxylic acids are significantly more polar than their ester counterparts and will appear as spots with a very low Rf value, often streaking on the baseline.[5]
-
Starting Material Impurities: The new spot could also be an impurity present in your starting methyl 3-methoxybenzoate. It is always good practice to run a TLC of your starting material alone to confirm its purity.
To help differentiate these possibilities, consider the following workflow:
Caption: Troubleshooting workflow for an unknown TLC spot.
Q2: My spots are streaking and not well-defined. How can I fix this?
A2: Streaking on a TLC plate can be caused by several factors:[6][7]
-
Sample Overloading: The most common cause is applying too much sample to the plate.[5] Try diluting your sample solution and spotting a smaller amount. A well-spotted sample should be no more than 1-2 mm in diameter.[8]
-
Highly Polar Compounds: Acidic compounds, like the potential carboxylic acid byproducts, can interact strongly with the silica gel (which is acidic), causing them to streak.[5] Adding a small amount (0.5-1%) of acetic or formic acid to your eluent can often resolve this by protonating the compound and reducing its interaction with the stationary phase.
-
Inappropriate Solvent System: If the solvent system is too polar, it may not effectively move the compounds off the baseline, leading to elongated spots. Conversely, a system that is not polar enough may result in all spots remaining at the origin.
Q3: I can't see any spots on my TLC plate, even under the UV lamp. What went wrong?
A3: This is a common issue with several potential causes:[5][7]
-
Non-UV Active Compounds: While aromatic compounds like this compound are typically UV active, some potential byproducts may not be, or their concentration might be too low for UV detection.[9][10]
-
Sample is Too Dilute: You may not have spotted enough of your reaction mixture. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[6]
-
Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the spotting line on your TLC plate, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[5]
-
Reaction Failure: It is also possible that the reaction has not proceeded, and your starting material has decomposed or is not visible under UV light for some reason.
In this situation, after checking the basics of your TLC setup, the next step is to use a chemical stain for visualization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the formation of the common byproducts?
A1: The formation of byproducts is rooted in the mechanism of electrophilic aromatic substitution.[11]
-
Polybromination: The methoxy group (-OCH3) is a strongly activating ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance.[12] The ester group (-COOCH3) is a deactivating meta-director.[13] The combined effect directs the first bromine to the 4-position. However, the product, this compound, still contains the activating methoxy group, making it susceptible to a second electrophilic attack, leading to dibrominated products.[1]
-
Isomer Formation: While the 4-position is electronically and sterically favored, minor substitution can occur at other activated positions on the ring, leading to isomeric monobrominated products.
-
Hydrolysis: Esters can undergo hydrolysis under either acidic or basic conditions if water is present.[3] The reaction is catalyzed by H+ or OH- and results in the formation of a carboxylic acid and methanol.[4][14]
Caption: Reaction pathways in the synthesis of this compound.
Q2: What is a good starting solvent system for TLC analysis of this reaction?
A2: A good starting point for developing a TLC solvent system for this reaction is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. A common starting ratio is 4:1 or 3:1 Hexanes:Ethyl Acetate. You can then adjust the polarity based on the initial results:
-
Spots too high (high Rf): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 3:1 to 5:1 Hexanes:Ethyl Acetate).[15]
-
Spots too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 3:1 to 2:1 Hexanes:Ethyl Acetate).[15]
Typical Rf Values (3:1 Hexanes:Ethyl Acetate on Silica Gel)
| Compound | Structure | Expected Rf Range | Notes |
| Methyl 3-methoxybenzoate | Aromatic Ester | 0.5 - 0.6 | Starting Material |
| This compound | Aromatic Ester Halide | 0.4 - 0.5 | Desired Product |
| Dibrominated Byproducts | Aromatic Ester Dihalide | 0.55 - 0.7 | Less polar than product |
| 4-bromo-3-methoxybenzoic acid | Carboxylic Acid | 0.0 - 0.1 | Highly polar, may streak |
Note: These are approximate values and can vary depending on the exact conditions (plate manufacturer, temperature, chamber saturation).
Q3: My compound is not visible under UV light. What visualization stains are effective for this class of compounds?
A3: If UV light is ineffective, several chemical stains can be used for visualization. For aromatic compounds and esters, the following are often successful:[10]
-
Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with any compound that can be oxidized. It will visualize most organic compounds, appearing as yellow-brown spots on a purple background.[16]
-
p-Anisaldehyde Stain: This stain is particularly useful for nucleophilic compounds and often gives a range of colors for different functional groups, which can aid in identification.[9] After dipping the plate, gentle heating with a heat gun is required for the spots to appear.
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple and semi-non-destructive method.[17] Iodine complexes with many organic compounds, especially aromatic and unsaturated ones, to produce brownish spots.[16] The spots will fade over time as the iodine sublimes off the plate.
Experimental Protocol: Standardized TLC Analysis
This protocol provides a self-validating system for monitoring your reaction.
Materials:
-
Silica gel TLC plates with fluorescent indicator (e.g., F254)
-
TLC developing chamber
-
Micropipette or capillary tubes for spotting
-
Eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
-
Visualization stain (e.g., KMnO4 solution)
-
Reaction mixture aliquots
-
Reference solutions of starting material and (if available) pure product in a volatile solvent (e.g., ethyl acetate).
Procedure:
-
Plate Preparation: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark lanes for your starting material (SM), a co-spot (C), and your reaction mixture (R).
-
Spotting:
-
In the 'SM' lane, spot a dilute solution of your starting material, methyl 3-methoxybenzoate.
-
In the 'R' lane, spot a small aliquot of your reaction mixture.
-
In the 'C' lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of the SM spot. This "co-spot" lane is crucial for confirming if the starting material is still present in your reaction mixture.[15]
-
-
Development: Place a small amount of your chosen eluent in the developing chamber (the solvent level must be below your origin line). Place the spotted TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization (Non-Destructive): Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[17]
-
Visualization (Destructive): If spots are not visible or for confirmation, proceed to chemical staining. Quickly dip the plate into your chosen stain solution, remove excess stain with a paper towel, and gently heat with a heat gun until spots appear.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the spots in the 'R' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation. Any other spots are potential byproducts.
References
- University of Colorado Boulder, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
- Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2022, September 24). 16.
- University of California, Los Angeles, Department of Chemistry.
- Chemistry LibreTexts. (2025, August 21). 5.
- Quora.
- Study.com.
- The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13).
- Pinn.ai.
- Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
- Mark Forman. (2021, January 10).
Sources
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- 15. Chromatography [chem.rochester.edu]
- 16. Stains for Developing TLC Plates [faculty.washington.edu]
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How to increase the purity of "Methyl 4-bromo-3-methoxybenzoate"
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to elevating the purity of Methyl 4-bromo-3-methoxybenzoate. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested strategies to help you navigate the common challenges encountered during the purification of this versatile synthetic building block.
Technical Support Center: this compound
This guide is structured to provide direct answers to common questions and troubleshoot specific issues you may face in the lab. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving the highest possible purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile is almost always a direct reflection of the synthesis route. The most common synthesis involves the electrophilic bromination of methyl 3-methoxybenzoate.[1] The directing effects of the electron-donating methoxy group (-OCH3) and the electron-withdrawing methyl ester group (-COOCH3) dictate the outcome.
-
Starting Material: Unreacted methyl 3-methoxybenzoate is a common impurity.
-
Isomeric Impurities: While the C-4 position (para to the methoxy group) is the major product, small amounts of other isomers like methyl 2-bromo-3-methoxybenzoate can form.
-
Di-substituted Byproducts: Over-bromination can lead to di-bromo species.
-
Hydrolysis Products: Presence of moisture during synthesis or workup can hydrolyze the ester to 4-bromo-3-methoxybenzoic acid.
Q2: What are the key physicochemical properties I should be aware of for purification?
A2: Understanding the properties of your target compound is critical for designing an effective purification strategy.
| Property | Value / Description | Source |
| CAS Number | 17100-63-9 | [2][3] |
| Molecular Formula | C9H9BrO3 | [1][2][3] |
| Molecular Weight | 245.07 g/mol | [1][2][3] |
| Appearance | Solid | [1][4] |
| Polarity | Moderately polar due to the ester and methoxy groups. Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone; sparingly soluble in non-polar solvents like hexanes. | Inferred |
| Safety | Harmful if swallowed. Causes skin and serious eye irritation.[2] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[5] | [2][5] |
Q3: Which purification technique is best: Recrystallization or Column Chromatography?
A3: The choice depends on the impurity profile and the desired final purity.
-
Recrystallization is highly effective for removing small amounts of impurities, especially if the crude product is already >90% pure. It is faster, uses less solvent, and is more scalable than chromatography.
-
Flash Column Chromatography is the method of choice for complex mixtures or when isomers are present. It offers superior separation power for impurities with different polarities.[6][7]
Below is a decision-making workflow to help you choose the appropriate method.
Troubleshooting Guides & Protocols
Issue 1: My compound won't crystallize during recrystallization.
This common issue usually stems from using an inappropriate solvent, using too much solvent, or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The ideal solvent should dissolve the compound when hot but not when cold. For a moderately polar compound like this, a binary solvent system often works best. A good starting point is a polar solvent in which the compound is soluble (e.g., Ethyl Acetate, Acetone) and a non-polar anti-solvent in which it is not (e.g., Hexanes, Heptane).
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen, then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution.
-
Cooling: Cool the solution slowly. A rapid temperature drop can cause the compound to "oil out" instead of crystallizing. Try cooling to room temperature first, then to 4°C, and finally to -20°C if necessary.
-
Protocol 1: Step-by-Step Recrystallization
-
Solvent Screening: In test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes/Ethyl Acetate mixtures). Find a system where it dissolves upon heating and precipitates upon cooling. A mixture of n-heptane and ethyl acetate has been shown to be effective for similar compounds.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer it to an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Validation: Check the melting point. A sharp melting point indicates high purity. Analyze by TLC or HPLC against the crude material to confirm the removal of impurities.
Issue 2: My spots are streaking or not separating on the TLC plate.
This indicates a problem with the mobile phase, sample concentration, or stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: Streaking often means the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., from 30% EtOAc in Hexanes to 20%). If the spots are stuck at the baseline, the mobile phase is not polar enough; increase the proportion of the polar solvent.
-
Add an Acid/Base Modifier: If your compound is hydrolyzing to the carboxylic acid, the acidic spot can streak. Adding a small amount of acetic acid (~0.5%) to the mobile phase can often resolve this.
-
Dilute Your Sample: Overloading the TLC plate is a common cause of streaking and poor separation. Ensure your spotting solution is dilute enough.
Issue 3: Impurities are co-eluting with my product during column chromatography.
This is a frustrating scenario where the polarity of an impurity is too close to your product for effective separation.
Troubleshooting Steps:
-
Optimize the Solvent System: A good mobile phase for column chromatography should give your product a Retention Factor (Rf) of 0.25-0.35 on the TLC plate. This provides the optimal balance for separation. Test various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Hexanes, Toluene/Ethyl Acetate) to maximize the separation (ΔRf) between your product and the impurity.
-
Use a "Weaker" Solvent System: A less polar (weaker) mobile phase will cause all compounds to move more slowly down the column, increasing the interaction time with the silica gel and potentially improving the separation between closely eluting spots.
-
Consider a Different Stationary Phase: If separation on silica gel is impossible, consider alternative stationary phases like alumina or reverse-phase C18 silica, although this is a more advanced solution.
Protocol 2: Step-by-Step Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, find a solvent system (e.g., 20% Ethyl Acetate in Hexanes) that provides a product Rf of ~0.3 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.
-
-
Elution: Add the mobile phase and apply gentle air pressure to run the solvent through the column. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying & Validation: Dry the resulting solid under high vacuum and verify its purity using HPLC, NMR, and/or melting point analysis.
Purity Assessment Protocols
Verifying purity is as important as the purification itself.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying purity.[9]
-
Instrumentation: HPLC with a UV detector (set to ~254 nm).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% formic or phosphoric acid) is a good starting point.[10]
-
Procedure: Dissolve a small sample (~1 mg/mL) in the mobile phase. Inject onto the column and analyze the chromatogram. Purity is typically reported as the area percentage of the main product peak.
By systematically applying these protocols and troubleshooting guides, you can confidently increase the purity of your this compound, ensuring the quality and reliability of your subsequent research and development efforts.
References
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- PubChem.
- PubChem. Methyl 4-(bromomethyl)
- SIELC Technologies. 4-Bromo-3-methylbenzoic acid. [Link]
- CDC Stacks.
- AWS.
- PubChemLite.
- Nanjing Ke Dite Trading Co., Ltd.
- Taylor & Francis Online. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Amerigo Scientific.
Sources
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- 2. This compound | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Yields in the Suzuki Reaction of Methyl 4-bromo-3-methoxybenzoate
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-3-methoxybenzoate. This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges with this specific, yet common, transformation. The following question-and-answer guide provides in-depth troubleshooting strategies, explains the underlying chemical principles, and offers field-proven protocols to enhance your reaction yields and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm experiencing consistently low yields (<50%) with the Suzuki coupling of this compound. What are the most likely causes?
Answer:
Low yields with this substrate are a frequent challenge and typically stem from a combination of electronic and steric factors inherent to its structure, as well as suboptimal reaction conditions. This compound is an electron-rich aryl halide, which can complicate the key steps of the Suzuki catalytic cycle.[1]
The primary culprits for low yield are:
-
Slow Oxidative Addition: The rate-determining step in many Suzuki reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The electron-donating methoxy group (-OCH₃) on your substrate increases the electron density of the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to cleavage by the electron-rich Pd(0) center, thus slowing down this critical initial step.[1][3]
-
Steric Hindrance: The methoxy group is positioned ortho to the bromine atom. This steric bulk can physically impede the approach of the bulky palladium catalyst to the C-Br bond, further hindering the oxidative addition.[4][5][6][7]
-
Catalyst System Inefficiency: Standard palladium catalysts, such as Pd(PPh₃)₄, may not be effective enough for this "deactivated" or sterically hindered substrate.[1] The choice of both the palladium precursor and, more importantly, the ligand is critical for success.[8]
-
Side Reactions of the Boronic Acid Partner: The stability of your boronic acid or boronate ester is crucial.[9][10] A significant side reaction is protodeboronation , where the boronic acid reacts with trace water or other protic sources to replace the C-B bond with a C-H bond, effectively consuming your nucleophile before it can couple.[1][11] Another common issue is homocoupling , where two boronic acid molecules couple with each other.[8]
-
Inappropriate Base or Solvent Selection: The base is not just a spectator; it plays a vital role in activating the boronic acid for the transmetalation step.[10][12][13] An incorrect choice of base can fail to promote the reaction or, if too harsh, can lead to hydrolysis of your methyl ester group or accelerate protodeboronation.[11][14]
Question 2: How can I overcome the slow oxidative addition caused by the electronic and steric effects of the methoxy group?
Answer:
To address the challenge of a sterically hindered and electron-rich aryl bromide, you must employ a more robust catalyst system. The key is to use ligands that are both bulky and electron-rich.
-
Electron-rich ligands enhance the electron density on the palladium center, which promotes the oxidative addition into the C-Br bond.[2][8][15]
-
Bulky ligands facilitate the final reductive elimination step to release your product and regenerate the active Pd(0) catalyst.[8][15]
Solution: Catalyst and Ligand Screening
Standard Pd(PPh₃)₄ is often insufficient. Consider screening a panel of more effective, modern catalyst systems. Buchwald and Fu have developed highly effective ligands for challenging couplings.
Recommended Ligands for Screening:
| Ligand Type | Specific Examples | Rationale |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and bulky, designed for activating C-Cl and deactivated C-Br bonds.[15] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often effective for a range of Suzuki couplings, providing good stability to the catalyst.[16] |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich and can be effective, though sensitivity to air is a consideration.[15] |
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), your boronic acid partner (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).[11]
-
Catalyst Addition: To each vial, add a different pre-catalyst/ligand combination. Use a Pd(II) precatalyst like Pd(OAc)₂ (2 mol%) with the desired ligand (4 mol%). Buchwald G3 or G4 precatalysts (which already contain the ligand) are highly recommended for convenience and reliability.[8]
-
Reaction: Add degassed solvent (e.g., Dioxane/H₂O 4:1), seal the vials, and heat the reaction block to 80-110 °C.[1]
-
Analysis: Monitor the reactions by TLC or LC-MS at set time points (e.g., 2h, 6h, 12h) to identify the most effective catalyst system.
Question 3: My boronic acid seems to be decomposing, leading to significant byproduct formation. How can I minimize this?
Answer:
Boronic acid instability, particularly protodeboronation, is a very common reason for low yields.[8] This is often exacerbated by excess water, overly strong bases, or prolonged heating.[1][11]
Solutions to Prevent Boronic Acid Decomposition:
-
Use a Boronate Ester: Pinacol boronate esters (Bpin) are significantly more stable than their corresponding boronic acids.[17][18] They are less prone to protodeboronation and are often crystalline, high-purity solids.[18] While the reaction may be slightly slower, the increased stability often leads to higher overall yields.[18]
-
Control Water Content: While a small amount of water is often beneficial for Suzuki reactions (it helps dissolve the base and facilitates transmetalation), excess water can promote protodeboronation.[1] If you suspect this is an issue, try using anhydrous solvents with a milder, anhydrous-compatible base like potassium fluoride (KF).[11]
-
Optimize the Base: Strong bases like NaOH or KOH can accelerate both protodeboronation and the hydrolysis of your methyl ester.[1] A weaker inorganic base is generally preferred. Potassium phosphate (K₃PO₄) is often an excellent choice for difficult couplings as it is strong enough to promote the reaction but generally does not cause ester hydrolysis.[1][11] Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive.[1][14]
Troubleshooting Workflow for Boronic Acid Instability
Caption: Decision tree for troubleshooting boronic acid instability.
Question 4: Which base and solvent system should I start with for this compound?
Answer:
The choice of base and solvent is critical and interdependent. For substrates containing potentially base-sensitive groups like esters, careful selection is necessary to maximize yield and minimize side reactions.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ (Potassium Phosphate) | A strong, effective base that is often optimal for challenging couplings.[1][11] It generally does not cause hydrolysis of the methyl ester.[14] Use 2.0-3.0 equivalents. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | A standard and robust solvent system. The water helps to solubilize the inorganic base and facilitate the transmetalation step.[8][11] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for the slow oxidative addition step with this substrate.[1] |
Experimental Protocol: Standard Reaction Setup
-
Degassing: To a dry reaction flask, add this compound (1.0 equiv), the boronic acid/ester (1.2 equiv), K₃PO₄ (2.5 equiv), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a stir bar.[11]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][11] Oxygen can lead to catalyst degradation and unwanted homocoupling of the boronic acid.[8]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.[11]
-
Heating: Place the flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the duration of the reaction (typically 4-24 hours).[1]
-
Monitoring: Follow the reaction's progress using TLC or LC-MS until the starting material is consumed.
Visualizing the Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Benchchem. (n.d.). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- Al-Masum, M., & El-Mekki, A. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8848-8864. DOI:10.1039/C3CS60197H
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- Benchchem. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
- Kumar, A., & Kumar, S. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development, 4(5), 136-141.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Wang, C., et al. (2018). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. Journal of Medicinal Chemistry, 61(15), 6686-6704.
- Zhang, Z., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Chen, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 295-300.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 4-bromo-3-methoxybenzoate
Welcome to the technical support center for the purification of Methyl 4-bromo-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic building block. The purity of this compound is paramount for the success of subsequent synthetic steps, and this resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the highest possible purity in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via the common Fischer esterification of 4-bromo-3-methoxybenzoic acid.
Q1: My Thin Layer Chromatography (TLC) plate shows a prominent spot at the baseline, even after the reaction should be complete. What is this, and how do I get rid of it?
A1: A highly polar spot that does not move from the baseline on a silica gel TLC plate is almost certainly your starting material, 4-bromo-3-methoxybenzoic acid. Carboxylic acids are highly polar and interact strongly with the silica gel, resulting in a retention factor (Rf) of or near zero in typical non-polar solvent systems (e.g., hexanes/ethyl acetate).
-
Causality: This indicates either an incomplete reaction or hydrolysis of the ester product back to the carboxylic acid, which can occur if there is water in your reaction medium.[1][2]
-
Solution: This acidic impurity is best removed during the aqueous work-up phase before attempting recrystallization or chromatography. After diluting your reaction mixture with an organic solvent (like ethyl acetate or dichloromethane), perform a wash with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively removing it from your organic phase. Follow this with a water wash and then a brine wash to remove residual water before drying the organic layer.[2]
Q2: After purification, my product is a sticky solid or an oil, but the literature describes it as a solid. What went wrong?
A2: this compound is a solid at room temperature.[3] Obtaining an oil or a low-melting, gummy solid is a clear indication of residual impurities.
-
Causality: The most common culprits are residual solvent or the presence of unreacted starting materials or side-products that are depressing the melting point of your compound. Even small amounts of impurities can significantly impact the crystalline structure.
-
Solution:
-
Ensure Complete Solvent Removal: Make sure you have removed all extraction and chromatography solvents under reduced pressure. For higher boiling point solvents, heating gently on a rotary evaporator may be necessary.
-
Re-purify: Your initial purification was likely incomplete. If you performed a recrystallization that failed, the impurities might have a similar solubility profile to your product. In this case, column chromatography is the recommended next step to separate compounds based on polarity differences.[4] If you performed chromatography and the issue persists, your chosen eluent system may not have been optimal for separating the impurities. Try running analytical TLCs with different solvent systems to find one that gives better separation before attempting another column.
-
Q3: My TLC shows two or more spots that are very close together, and I'm having trouble separating them.
A3: This is a classic purification challenge that points to the presence of isomers or structurally similar byproducts.
-
Causality: If your synthesis involved the bromination of methyl 3-methoxybenzoate, you might have formed isomeric products (e.g., bromination at a different position on the aromatic ring).[5] Alternatively, other side reactions during esterification could produce related esters.[1]
-
Solution: This is a scenario where flash column chromatography is essential.[6]
-
Optimize Your Solvent System: Do not attempt a preparative column until you have optimized the separation on an analytical TLC plate. Your goal is to maximize the distance (ΔRf) between the spots. Test various ratios of solvents, such as hexanes/ethyl acetate or toluene/ethyl acetate. Sometimes, adding a small percentage (~0.5%) of a more polar solvent like methanol or a modifier like triethylamine (if impurities are acidic) or acetic acid (if impurities are basic) can improve separation.
-
Use a High-Performance Column: For difficult separations, using a column with a smaller particle size silica gel can provide higher resolution.
-
Recrystallization is Unlikely to Work: Recrystallization is generally ineffective at separating isomers due to their very similar physical properties and solubilities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound: recrystallization or column chromatography?
A1: The choice depends on the nature of the impurities and the scale of your reaction. The following workflow provides a decision-making guide.
-
Recrystallization is highly effective and economical for large-scale purification (>5 g) when the primary impurity is the starting carboxylic acid (which should have been mostly removed in the work-up) or other impurities with significantly different solubilities. A mixed solvent system like ethyl acetate/hexanes is a good starting point.[7]
-
Flash Column Chromatography is superior for removing impurities with polarities similar to the product, such as isomers. It provides the highest purity but is often less practical for very large quantities due to the amount of solvent and silica required.
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The goal is to find a solvent system where your desired product has an Rf value of 0.3 to 0.4 on an analytical TLC plate. This Rf range provides the optimal balance, allowing the compound to move down the column at a reasonable rate while still enabling effective separation from impurities.
-
Start with a standard eluent: A mixture of hexanes (or petroleum ether) and ethyl acetate is a common and effective choice for aromatic esters.
-
Begin with a low polarity mixture: Start with a high ratio of the non-polar solvent, such as 95:5 or 9:1 hexanes:ethyl acetate.
-
Gradually increase polarity: If the product spot does not move from the baseline, increase the proportion of the more polar solvent (ethyl acetate) incrementally (e.g., to 4:1, then 2:1) until the target Rf is achieved.[6]
Q3: What are the key physical properties I should know for this compound?
A3: Knowing the physical properties is crucial for handling and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [8] |
| Molecular Weight | 245.07 g/mol | [8] |
| Appearance | Solid | [3] |
| CAS Number | 17100-63-9 | [8] |
Note: The exact melting point can vary based on purity. A sharp melting point close to a literature value is a good indicator of high purity.
Detailed Experimental Protocols
Protocol 1: Analytical Thin Layer Chromatography (TLC)
This protocol is for monitoring the reaction and assessing the purity of the crude product.
-
Prepare the Eluent: Based on initial tests, prepare a suitable solvent system (e.g., 4:1 hexanes:ethyl acetate).
-
Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel plate.
-
Spot the Plate: Dissolve a small amount of your crude product in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to apply a small, concentrated spot onto the starting line. Also spot the starting material as a reference.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm.[9] Aromatic compounds like your product and starting material will appear as dark spots. Circle the spots with a pencil.
-
Calculate Rf Values: Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Rf = (distance traveled by spot) / (distance traveled by solvent front).
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a crude product that is mostly the desired ester with minor, less-soluble or more-soluble impurities.
-
Choose a Solvent System: A good choice is a binary system where the compound is soluble in one solvent when hot (e.g., ethyl acetate) and insoluble in the other when cold (e.g., hexanes).
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (ethyl acetate) required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add the "bad" solvent (hexanes) to the hot solution until it just starts to become cloudy (the saturation point). Add a drop or two of the hot "good" solvent to redissolve the precipitate.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold "bad" solvent (hexanes) to remove any soluble impurities adhering to the crystal surface. Dry the crystals under vacuum.
References
- PubChem.this compound.
- PubChem.Methyl 4-(bromomethyl)-3-methoxybenzoate.
- Google Patents.CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- The Royal Society of Chemistry.
- SIELC Technologies.
- CDC Stacks.Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles. Centers for Disease Control and Prevention. [Link]
- ChemBK.4-Bromo-3-methylbenzoic acid.[Link]
- ResearchGate.
- National Center for Biotechnology Information.Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. U.S.
- Google Patents.DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
- International Journal of Scientific & Technology Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 8. This compound | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 相关内容暂不可用 [sigmaaldrich.com]
Technical Support Center: Solvent Effects on Reactions with Methyl 4-bromo-3-methoxybenzoate
Welcome to the technical support center for "Methyl 4-bromo-3-methoxybenzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered when using this versatile reagent. Here, we will explore the critical impact of solvent choice on various reaction outcomes, drawing upon established chemical principles and field-proven insights.
Introduction: The Critical Role of the Solvent
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction rates, yields, and even mechanistic pathways.[1][2][3] For a substrate like this compound, which possesses both electron-donating (methoxy) and electron-withdrawing (methyl ester) groups, the choice of solvent is paramount for achieving the desired transformation efficiently and selectively. This guide will delve into the nuances of solvent selection for three common classes of reactions involving this substrate: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Suzuki-Miyaura Cross-Coupling Reactions
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails to go to completion. What are the likely solvent-related causes?
A1: Low yields or failed reactions are common when reaction conditions are not optimized, and the solvent plays a pivotal role.[4] Here are the primary solvent-related factors to investigate:
-
Poor Solubility of Reactants: For the catalytic cycle to proceed efficiently, the aryl bromide, boronic acid/ester, base, and palladium catalyst must be at least partially soluble in the reaction medium.[5] this compound is a relatively nonpolar organic molecule. If you are using a very polar solvent system, or a nonpolar solvent in which your boronic acid or base is insoluble, you will likely observe poor reactivity.
-
Inadequate Solvent/Base Combination: The efficacy of the base is highly dependent on the solvent.[4][5] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often require the presence of water to be effective.[5][6] In a completely anhydrous, nonpolar solvent like toluene, these bases may not be sufficiently active.
-
Catalyst Deactivation: The solvent can impact the stability of the palladium catalyst.[2][3] Some solvents can coordinate to the metal center, potentially inhibiting catalytic activity. Furthermore, failure to properly degas the solvent can lead to oxidation of the active Pd(0) species, resulting in catalyst death.[7]
Q2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a side product. How can my solvent choice mitigate this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[7] The solvent can be a source of the hydride that leads to this byproduct.
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) and water can act as hydride sources, particularly at elevated temperatures.[7] While often used as co-solvents to dissolve the base, their concentration should be carefully controlled.
-
N,N-Dimethylformamide (DMF): DMF can decompose at high temperatures to generate dimethylamine, which can then act as a hydride source.[3] If you are using DMF and observing hydrodehalogenation, consider switching to a more thermally stable polar aprotic solvent like dioxane or cyclopentyl methyl ether (CPME).
Q3: How does the polarity of the solvent affect the Suzuki-Miyaura coupling of this electron-rich aryl bromide?
A3: The methoxy group on this compound makes the aryl bromide electron-rich, which can slow down the rate-determining oxidative addition step of the catalytic cycle.[4][7]
-
Polar Aprotic Solvents: Solvents like DMF, dioxane, and THF are generally preferred.[3][6] They can help to stabilize the charged intermediates in the catalytic cycle, potentially accelerating the reaction.[5]
-
Nonpolar Solvents: Toluene is also a common choice, often in a biphasic mixture with water to dissolve the base.[5] In some cases, nonpolar solvents can be advantageous, but careful optimization of the base and catalyst system is crucial.
-
It's Not Just About Dielectric Constant: It's important to note that a simple correlation between solvent dielectric constant and reaction efficiency is not always observed.[5][8] The ability of the solvent to coordinate to the catalyst and solubilize all reaction components is often more critical.
II. Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination on this compound and observing low conversion. What solvent should I be using?
A1: The Buchwald-Hartwig amination is highly sensitive to the choice of solvent, especially with an electron-rich substrate.[9]
-
Ethereal Solvents: Toluene, dioxane, and THF are the most commonly employed and often most effective solvents for this reaction.[9][10] They are relatively non-coordinating, allowing for efficient catalyst turnover.
-
Polar Aprotic Solvents: While sometimes used, solvents like DMF should be approached with caution. They can sometimes lead to catalyst deactivation or undesired side reactions.
-
Anhydrous Conditions: Unlike some Suzuki reactions, Buchwald-Hartwig aminations are typically run under strictly anhydrous conditions.[9] Water can react with the strong bases used (e.g., sodium tert-butoxide) and can interfere with the catalytic cycle. Ensure your solvent is thoroughly dried before use.
Q2: My reaction is turning black, and I'm getting a lot of palladium black precipitation. Is my solvent choice to blame?
A2: The formation of palladium black indicates catalyst decomposition and is a common failure mode. The solvent can contribute to this in several ways:
-
Solvent Impurities: Peroxides in ethereal solvents like THF and dioxane can oxidize and deactivate the catalyst. Always use freshly distilled or inhibitor-free, peroxide-free solvents.
-
High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition. The optimal temperature will be solvent-dependent due to differing boiling points.
-
Solvent-Ligand Incompatibility: Certain solvents may not be compatible with the phosphine ligand you are using, leading to ligand dissociation and catalyst aggregation.
III. Nucleophilic Aromatic Substitution (SNAr)
Q1: I am trying to displace the bromide of this compound with a nucleophile, but the reaction is not proceeding. What is the best solvent for SNAr on this substrate?
A1: The success of an SNAr reaction is highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex).[11][12]
-
Polar Aprotic Solvents: These are the solvents of choice for SNAr reactions.[13] Solvents like DMSO, DMF, and acetonitrile excel at solvating the cationic counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[13][14] They also effectively stabilize the negatively charged Meisenheimer complex.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol should generally be avoided as the primary solvent.[13][15] They can form hydrogen bonds with the nucleophile, creating a solvent shell that significantly reduces its nucleophilicity and slows down or even prevents the reaction.[14][15]
Q2: Why is my SNAr reaction so slow, even in a polar aprotic solvent?
A2: While solvent choice is crucial, the inherent reactivity of the substrate is also a key factor. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides.[16][17] The aromatic ring of this compound is not strongly activated towards SNAr. The methoxy group is electron-donating, which deactivates the ring for this type of reaction. While the methyl ester is electron-withdrawing, its activating effect is moderate. For challenging SNAr reactions, you may need to:
-
Increase the Temperature: Higher temperatures can help overcome the activation energy barrier.
-
Use a Stronger Nucleophile: A more potent nucleophile will be more effective.
-
Consider a Catalyst: In some cases, phase-transfer catalysts can be used to enhance the reactivity of the nucleophile.
Part 2: Data & Protocols
Comparative Solvent Effects Table for Suzuki-Miyaura Coupling
| Solvent System | Typical Base | Temperature (°C) | Expected Outcome with this compound | Rationale & Key Considerations |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | 80 - 110 | Good to Excellent | Biphasic system; water is essential for dissolving the inorganic base.[5][6] Vigorous stirring is required. |
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄ | 80 - 100 | Good to Excellent | A versatile and commonly used system that provides good solubility for many reactants.[6][9] |
| THF / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | 60 - 70 | Moderate to Good | Lower boiling point limits the reaction temperature. Good for heat-sensitive substrates.[6] |
| DMF | K₂CO₃, CsF | 80 - 120 | Moderate to Good | A polar aprotic solvent that can accelerate some couplings.[3][8] Potential for hydrodehalogenation at higher temperatures.[3] |
| Ethanol / H₂O | Na₂CO₃, K₂CO₃ | 70 - 80 | Moderate | A "greener" solvent option. Can act as a hydride source, potentially leading to side products.[7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1 - 1.5 equiv.), the chosen base (2.0 - 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the removal of all oxygen.[4]
-
Solvent Addition: Add the degassed solvent or solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Flowchart for Solvent Selection in Cross-Coupling Reactions
Caption: Stabilization of the Meisenheimer complex in SNAr.
References
- Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- BenchChem Technical Support Team. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
- White Rose Research Online. (n.d.).
- Quora. (2017). What is the effect of a solvent in an SN2 reaction?
- Request PDF. (n.d.).
- Gazitúa, M., Tapia, R., Contreras, R., & Campodónico, P. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Organic Chemistry.
- Acevedo, O., & Jorgensen, W. L. (2004).
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Request PDF. (2025).
- Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions.
- Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.
- Israel Journal of Chemistry. (2020).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (2025).
- Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. quora.com [quora.com]
- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Temperature optimization for "Methyl 4-bromo-3-methoxybenzoate" synthesis
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 4-bromo-3-methoxybenzoate. It is designed for researchers, chemists, and drug development professionals to navigate the nuances of this reaction, with a specific focus on the critical parameter of temperature optimization.
Overview: The Role of Temperature in a Directed Electrophilic Aromatic Substitution
The synthesis of this compound is typically achieved via electrophilic aromatic substitution (EAS) on Methyl 3-methoxybenzoate. The starting material possesses two directing groups: an activating, ortho, para-directing methoxy group (-OCH₃) and a deactivating, meta-directing methyl ester group (-COOCH₃). The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) primarily to the positions ortho and para to it.
The desired product is the C4-substituted isomer, which is para to the methoxy group. However, substitution at the C2 position (ortho to the methoxy group) is a common competing reaction. Temperature control is paramount as it directly influences the reaction rate and, more critically, the regioselectivity (the ortho/para product ratio).[1][2] An improperly controlled thermal environment can lead to low yields, inseparable isomeric impurities, and the formation of polybrominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the bromination of Methyl 3-methoxybenzoate?
A1: The optimal temperature is highly dependent on the specific brominating agent and solvent system used. However, a general starting point is between 0 °C and room temperature (approx. 20-25 °C). Lower temperatures often favor higher regioselectivity for the desired para-isomer, while elevated temperatures can accelerate the reaction at the cost of selectivity and increased side-product formation.[3][4]
Q2: Why is low temperature often recommended for this specific electrophilic aromatic bromination?
A2: Low temperatures enhance regioselectivity by favoring the kinetically controlled product. In the electrophilic attack on the aromatic ring, the transition state leading to the para-isomer is often lower in energy than the one leading to the ortho-isomer, partly due to reduced steric hindrance.[5] By keeping the system's kinetic energy low, the reaction is more likely to proceed through this lower-energy pathway, maximizing the yield of the desired this compound.
Q3: Can I run the reaction at reflux to speed it up?
A3: While heating to reflux will certainly increase the reaction rate, it is generally discouraged for this synthesis. High temperatures provide enough energy to overcome the activation barrier for the formation of the undesired ortho-isomer and can also lead to di- and polybromination, significantly complicating purification and reducing the yield of the target molecule.[6]
Q4: Does the choice of brominating agent affect the optimal temperature?
A4: Absolutely. A highly reactive system, such as molecular bromine (Br₂) with a strong Lewis acid catalyst (e.g., FeBr₃), typically requires colder temperatures (e.g., 0-5 °C) to moderate its reactivity. A milder system, like N-Bromosuccinimide (NBS) with a catalytic amount of acid, might be less sensitive and can often be run effectively at room temperature.[7][8]
Troubleshooting Guide: Temperature-Related Issues
Problem 1: Low Yield with Significant Unreacted Starting Material
Q: I ran my reaction at 0 °C for several hours, but TLC analysis shows a large amount of starting material remains. What should I do?
A: This indicates that the reaction rate is too slow under your current conditions, likely due to insufficient thermal energy to overcome the activation energy barrier.
Potential Causes & Solutions:
-
Temperature is Too Low: The activation energy, even for the desired pathway, is not being sufficiently met.
-
Solution: After an initial period at a low temperature to ensure selectivity, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
-
Insufficient Reaction Time: Electrophilic substitutions, especially at low temperatures, can be slow.
-
Solution: Increase the total reaction time. Before deciding the temperature is too low, ensure the reaction has run for a sufficient duration (e.g., overnight).
-
-
Catalyst Inactivity (if applicable): If using a Lewis acid catalyst, it may be inactive or poisoned by moisture.
-
Solution: While not a direct temperature issue, this is a common cause of low conversion. Ensure all reagents and glassware are anhydrous. The initial exotherm from catalyst addition can be an indicator of its activity.
-
| Parameter Adjustment | Expected Outcome |
| Slowly Warm to RT | Increased reaction rate and conversion of starting material. |
| Increase Time at 0°C | Gradual increase in product formation while maintaining high regioselectivity. |
Problem 2: Poor Regioselectivity (Significant ortho-Isomer Formation)
Q: My final product is a mixture of two isomers that are very difficult to separate by column chromatography. How can I favor the formation of the desired 4-bromo product?
A: The formation of the 2-bromo isomer is a classic selectivity challenge in this synthesis. The primary cause is often excessive thermal energy allowing the reaction to proceed through the higher-energy transition state for ortho attack.
Potential Causes & Solutions:
-
Reaction Temperature is Too High: This is the most common reason for poor ortho/para selectivity.
-
Solution: Conduct the reaction at a lower temperature. If you are running it at room temperature, try 0 °C or even -10 °C. The addition of the brominating agent should be done dropwise at this low temperature to dissipate any localized heat generation.[1]
-
-
Rapid Addition of Reagent: Adding the brominating agent too quickly can create localized "hot spots" in the reaction mixture, even if the cooling bath is at a low temperature.
-
Solution: Add the brominating agent very slowly (dropwise for liquids, or in small portions for solids like NBS) to the stirred reaction mixture, ensuring the internal temperature does not rise significantly.
-
Problem 3: Formation of Dibrominated Byproducts
Q: My mass spec analysis shows a significant peak corresponding to a dibrominated product. How can I prevent this?
A: Dibromination occurs when the product, this compound, undergoes a second bromination. The product is still activated towards further electrophilic substitution, making this a common side reaction if conditions are too harsh.
Potential Causes & Solutions:
-
Excessive Temperature: Higher temperatures increase the rate of the second bromination reaction.
-
Solution: Lower the reaction temperature significantly. Maintaining the reaction at 0 °C or below is often sufficient to prevent over-bromination.
-
-
Incorrect Stoichiometry: Using more than one equivalent of the brominating agent will inevitably lead to polybromination.
-
Solution: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent, but no more. Ensure it is added slowly at a low temperature to prevent any unreacted excess from accumulating and reacting with the newly formed product.
-
Experimental Protocol: Temperature Optimization Study
This workflow outlines a systematic approach to determining the optimal temperature for your specific reaction conditions.
-
Baseline Experiment (Room Temperature):
-
To a solution of Methyl 3-methoxybenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add the brominating agent (e.g., NBS, 1.05 eq) in portions at room temperature (20-25 °C).
-
Stir for 4-6 hours, monitoring by TLC.
-
After workup, analyze the crude product by ¹H NMR or GC-MS to determine the conversion and the ratio of 4-bromo (desired) to 2-bromo (undesired) isomers.
-
-
Low-Temperature Experiment (0 °C):
-
Repeat the baseline experiment, but cool the reaction mixture to 0 °C in an ice-water bath before and during the addition of the brominating agent.
-
Maintain the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight if conversion is low.
-
Analyze the product ratio as before.
-
-
Data Analysis and Optimization:
-
Compare the results from the two experiments. The 0 °C reaction is expected to show a higher ratio of the desired 4-bromo isomer.
-
If the 0 °C reaction is too slow, consider a compromise temperature (e.g., 10-15 °C) or a longer reaction time.
-
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction temperature.
Caption: A decision-based workflow for optimizing temperature in the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing issues encountered during the synthesis.
Caption: A troubleshooting decision tree for common issues in the bromination of Methyl 3-methoxybenzoate.
References
- Google Patents (1997).CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- StudySmarter (2023).
- MDPI (2011).
- Reddit (2016).Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry.[Link]
- CDC Stacks (2016).
- NSF Public Access Repository (2022).
- Reddit (2024).
- YouTube (2025).Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis | AM Academy.[Link]
- PubChem.
- Master Organic Chemistry (2025).Electrophilic Aromatic Substitution: The Six Key Reactions.[Link]
- Master Organic Chemistry (2011).N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.[Link]
- PMC (2015).
- ResearchGate (2010).
- Wikipedia.
- Wikipedia.N-Bromosuccinimide.[Link]
- PMC (2019).
- Chemesistry (2021).Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Organic Chemistry Portal.N-Bromosuccinimide (NBS).[Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Navigating the Synthesis of Methyl 4-bromo-3-methoxybenzoate: A Technical Guide to Reaction Scale-Up
Technical Support Center | Troubleshooting Guides & FAQs
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-bromo-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we provide in-depth technical insights, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and scalable synthesis process.
I. Synthetic Strategies and Key Considerations
The synthesis of this compound can be approached via two primary routes:
-
Esterification of 4-bromo-3-methoxybenzoic acid: This is a direct and often high-yielding method.
-
Electrophilic Bromination of methyl 3-methoxybenzoate: This route is also viable but requires careful control to ensure regioselectivity and avoid over-bromination.
The choice of synthetic route on a larger scale will depend on factors such as raw material cost and availability, equipment capabilities, and desired purity profile of the final product.
II. Troubleshooting Guide: Esterification of 4-bromo-3-methoxybenzoic acid
This section addresses common issues that may arise during the scale-up of the esterification of 4-bromo-3-methoxybenzoic acid with methanol.
Frequently Asked Questions (FAQs):
Q1: My esterification reaction is stalling and not going to completion. What are the likely causes and how can I resolve this?
A1: Incomplete esterification on a larger scale can be attributed to several factors:
-
Insufficient Catalyst: Ensure the acid catalyst (e.g., sulfuric acid) is used in an appropriate molar ratio. On a larger scale, inadequate mixing can lead to localized areas of low catalyst concentration.
-
Water Content: The presence of water, either from the starting materials or as a byproduct of the reaction, can shift the equilibrium back towards the carboxylic acid. Consider using a Dean-Stark apparatus to remove water azeotropically, especially at scale.
-
Temperature: Ensure the reaction temperature is maintained at the reflux temperature of methanol. In larger reactors, temperature gradients can occur, leading to slower reaction rates in cooler zones.
-
Mixing: Inadequate agitation can lead to poor mass transfer between the solid 4-bromo-3-methoxybenzoic acid, methanol, and the catalyst. Ensure the stirrer speed and design are sufficient to maintain a homogeneous suspension.
Q2: I am observing significant byproduct formation during the esterification. What are these byproducts and how can I minimize them?
A2: A common byproduct is the formation of dimethyl ether from the dehydration of methanol, especially at higher temperatures and with strong acid catalysts. To minimize this:
-
Control Temperature: Maintain the reaction at the optimal reflux temperature without excessive heating.
-
Catalyst Choice: Consider using a milder solid acid catalyst, which can be more selective and easier to remove during work-up.[1]
Q3: The work-up and isolation of the product are proving difficult at scale. What is a robust procedure?
A3: A typical large-scale work-up involves:
-
Neutralization: After cooling the reaction mixture, carefully neutralize the acid catalyst with a base such as sodium bicarbonate solution. This should be done slowly to control gas evolution.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate.
-
Washes: Wash the organic layer with water and then brine to remove any remaining salts and water.
-
Solvent Swap/Crystallization: Concentrate the organic layer and induce crystallization from a suitable solvent system, such as heptane/ethyl acetate.
Experimental Protocol: Scale-Up of Esterification
| Parameter | Recommendation | Rationale |
| Reactants | 4-bromo-3-methoxybenzoic acid, Methanol | |
| Catalyst | Sulfuric acid or a solid acid catalyst | Sulfuric acid is effective but can lead to byproducts. Solid acids can offer better selectivity and easier removal. |
| Solvent | Methanol (acts as both reactant and solvent) | |
| Temperature | Reflux | Ensures a sufficient reaction rate. |
| Work-up | 1. Neutralization with NaHCO₃2. Extraction with Ethyl Acetate3. Brine wash4. Crystallization | A standard and scalable procedure for isolation and purification. |
Logical Workflow for Esterification Troubleshooting
Caption: Troubleshooting workflow for incomplete esterification.
III. Troubleshooting Guide: Bromination of methyl 3-methoxybenzoate
The electrophilic bromination of methyl 3-methoxybenzoate presents a different set of scale-up challenges, primarily related to selectivity and safety.
Frequently Asked Questions (FAQs):
Q1: My bromination reaction is producing a significant amount of di-brominated impurities. How can I improve the selectivity for the mono-brominated product?
A1: The methoxy group is an activating group, making the product susceptible to further bromination. To control this:
-
Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the substrate. Slow, controlled addition of the brominating agent is crucial at scale to avoid localized excess.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to reduce the rate of the second bromination. Exothermic reactions are a significant concern during scale-up, and robust cooling is essential.[2]
-
Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) instead of liquid bromine. NBS is a solid and can be easier to handle, and it is generally less aggressive, leading to higher selectivity.[3]
-
Solvent Choice: The solvent can influence the reactivity. Acetic acid is a common choice as it can help to moderate the reaction.
Q2: What are the primary safety concerns when scaling up this bromination, and how should they be addressed?
A2: The main hazards are:
-
Handling of Bromine: Liquid bromine is highly corrosive and toxic. Using a less hazardous brominating agent like NBS is often preferred.
-
Exothermic Reaction: The bromination of activated aromatic rings is exothermic and can lead to a runaway reaction if not properly controlled. Key safety measures include:
-
Slow, controlled addition of the brominating agent.
-
Adequate cooling capacity of the reactor.
-
Real-time temperature monitoring.
-
Development of a quenching plan in case of a thermal runaway.
-
-
HBr Gas Evolution: The reaction produces hydrogen bromide (HBr) gas, which is corrosive and toxic. The reactor must be equipped with a scrubber system to neutralize the HBr gas.
Q3: I am having trouble with the work-up of the bromination reaction. What is a reliable procedure for quenching and isolation?
A3: A robust work-up procedure is critical for safety and product quality:
-
Quenching: The reaction should be quenched by adding a reducing agent to destroy any excess brominating agent. A solution of sodium thiosulfate or sodium sulfite is commonly used. The disappearance of the bromine color is an indicator of a complete quench.
-
Neutralization: If the reaction is performed in an acidic solvent like acetic acid, it will need to be neutralized with a base.
-
Extraction and Washes: Similar to the esterification work-up, the product is extracted into an organic solvent and washed to remove impurities.
-
Purification: Recrystallization is the preferred method for purification at scale.
Experimental Protocol: Scale-Up of Bromination
| Parameter | Recommendation | Rationale |
| Reactants | Methyl 3-methoxybenzoate, N-Bromosuccinimide (NBS) | NBS is often preferred over Br₂ for better selectivity and handling at scale.[3] |
| Solvent | Acetic Acid or Chlorobenzene | Acetic acid can moderate reactivity. Chlorobenzene is an alternative. |
| Temperature | 0-5 °C | Low temperature is crucial to control the exothermic reaction and minimize over-bromination. |
| Work-up | 1. Quench with Na₂S₂O₃ solution2. Neutralization3. Extraction4. Crystallization | Ensures safe handling of residual bromine and effective purification. |
Impurity Profile and Control
| Potential Impurity | Formation Pathway | Mitigation Strategy |
| Di-bromo isomers | Over-bromination of the product | Strict stoichiometric control, low temperature, slow addition of brominating agent. |
| Isomeric mono-bromo products | Bromination at other positions on the ring | The directing effects of the methoxy and ester groups strongly favor bromination at the 4-position. |
| Unreacted starting material | Incomplete reaction | Ensure sufficient reaction time and temperature. |
Decision Tree for Bromination Scale-Up
Caption: Key decision points for scaling up the bromination reaction.
IV. Analytical Methods for Process Monitoring
Effective process monitoring is essential for a successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring the reaction progress, quantifying the product, and identifying impurities. A stable and reproducible HPLC method should be developed and validated.
-
Gas Chromatography (GC): GC can be used to monitor the consumption of starting materials and the formation of volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural confirmation of the final product and for identifying any isomeric impurities.
By carefully considering the factors outlined in this guide, researchers and production chemists can successfully navigate the challenges of scaling up the synthesis of this compound, ensuring a safe, efficient, and robust manufacturing process.
V. References
Sources
Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of Methyl 4-bromo-3-methoxybenzoate and Methyl 4-bromo-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of starting materials is paramount to the success of these transformations. This guide provides an in-depth technical comparison of two closely related yet distinct aryl bromide building blocks: methyl 4-bromo-3-methoxybenzoate and methyl 4-bromo-3-chlorobenzoate. By examining their performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Influence of the Ortho-Substituent: Methoxy vs. Chloro
The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is intricately governed by the electronic and steric properties of its substituents. In our two molecules of interest, the key differentiator is the substituent at the 3-position (ortho to the bromine): a methoxy group (-OCH₃) versus a chloro group (-Cl).
Electronic Effects:
-
This compound: The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density on the aromatic ring. This can make the oxidative addition of the C-Br bond to the palladium(0) catalyst, the rate-determining step in many cross-coupling reactions, more challenging.[1][2]
-
Methyl 4-bromo-3-chlorobenzoate: The chloro group is also electron-donating through resonance (+R effect) but is strongly electron-withdrawing through induction (-I effect). In this case, the inductive effect is more pronounced, resulting in a net withdrawal of electron density from the aromatic ring. This electron deficiency generally facilitates the oxidative addition step.[1][2]
Steric Effects:
Both the methoxy and chloro groups exert a degree of steric hindrance ortho to the reacting C-Br bond. This steric bulk can influence the approach of the bulky palladium catalyst and may impact the rate of oxidative addition and subsequent steps in the catalytic cycle. The steric hindrance of a methoxy group is generally considered to be slightly greater than that of a chloro group.
Figure 1: Comparison of electronic and steric effects.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of biaryl synthesis.[3] The electronic nature of the aryl halide plays a crucial role in the efficiency of this reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85 (estimated) | [1][4] |
| Methyl 4-bromo-3-chlorobenzoate | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | ~90 (estimated) | [5] |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | High (qualitative) | [6] |
| Methyl 4-bromo-3-chlorobenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 100 | High (qualitative) | [6] |
Note: Yields are estimated based on similar substrates due to the lack of direct comparative studies in the literature.
From the underlying principles, we can infer that methyl 4-bromo-3-chlorobenzoate would likely be the more reactive substrate in Suzuki-Miyaura coupling. The electron-withdrawing nature of the chlorine atom facilitates the rate-determining oxidative addition step. Conversely, the electron-donating methoxy group in This compound can retard this step, potentially requiring higher catalyst loadings, more electron-rich ligands, or higher temperatures to achieve comparable yields.
Representative Suzuki-Miyaura Protocol
This protocol is a generalized procedure and may require optimization for specific substrates and coupling partners.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Purge the solution with the inert gas for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Figure 2: General workflow for a Suzuki-Miyaura coupling.
Performance in Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[7] The electronic properties of the aryl halide also significantly influence the outcome of this reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | ~80 (estimated) | [8][9] |
| Methyl 4-bromo-3-chlorobenzoate | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 120 | ~85 (estimated) | [8][10] |
| This compound | n-Butyl acrylate | Pd(dba)₂ / L-HBr | Cs₂CO₃ | Dioxane | 110 | High (qualitative) | [11] |
| Methyl 4-bromo-3-chlorobenzoate | n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | High (qualitative) | [12] |
Note: Yields are estimated based on similar substrates due to the lack of direct comparative studies in the literature.
Similar to the Suzuki-Miyaura coupling, methyl 4-bromo-3-chlorobenzoate is expected to exhibit higher reactivity in the Heck reaction due to the electron-withdrawing nature of the chloro substituent facilitating oxidative addition.[1] For This compound , the electron-rich nature of the ring may necessitate the use of more specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve high yields.[12]
Representative Heck Reaction Protocol
This is a general procedure and may require optimization.
-
Reaction Setup: In a sealable reaction vessel, combine the aryl bromide (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF or dioxane) followed by the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).
-
Reaction: Heat the mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[13][14] The success of this reaction is highly dependent on the choice of ligand and base, as well as the electronic properties of the aryl halide.[15][16]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High (qualitative) | [10][17] |
| Methyl 4-bromo-3-chlorobenzoate | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | High (qualitative) | [18] |
| 2-(4-Bromo-3-methoxyphenyl)acetonitrile | Ammonia equivalent | Pd₂(dba)₃ / Josiphos-type ligand | NaOtBu | Toluene | 100 | Good (qualitative) | [10] |
| 4-Amino-3-chlorobenzoic acid derivative | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 110 | High (qualitative) | [15] |
The electron-donating methoxy group in This compound makes it an electron-rich aryl bromide. Such substrates can be challenging in Buchwald-Hartwig aminations and often require the use of bulky, electron-rich phosphine ligands like those developed by Buchwald and Hartwig to promote the reaction.[2][13] The electron-withdrawing chloro group in methyl 4-bromo-3-chlorobenzoate should facilitate the oxidative addition step, potentially allowing for the use of a wider range of ligands and milder reaction conditions.
Representative Buchwald-Hartwig Amination Protocol
This is a general procedure and requires careful optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reactant Addition: Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Figure 3: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion and Recommendations
Both this compound and methyl 4-bromo-3-chlorobenzoate are valuable building blocks for cross-coupling reactions. The choice between them should be guided by the specific requirements of the synthetic route.
-
Methyl 4-bromo-3-chlorobenzoate is generally the more reactive substrate due to the electron-withdrawing nature of the chloro substituent. This enhanced reactivity can lead to higher yields, shorter reaction times, and potentially milder reaction conditions. It is a good starting point for developing a new cross-coupling methodology.
-
This compound , being more electron-rich, may require more specialized and often more expensive catalyst systems (e.g., bulky, electron-rich phosphine ligands) to achieve high efficiency. However, the methoxy group can be a desirable functionality in the final product and may offer different opportunities for downstream transformations.
For researchers venturing into a new cross-coupling reaction, it is advisable to begin with the more reactive methyl 4-bromo-3-chlorobenzoate to establish the feasibility of the transformation. Once successful, the conditions can be adapted and optimized for the less reactive but potentially more synthetically valuable This compound . Careful screening of catalysts, ligands, bases, and solvents will be crucial for maximizing the yield and efficiency of these powerful bond-forming reactions.
References
- Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. [Link]
- (No direct citation available for a direct comparison, information is inferred from general principles of cross-coupling)
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2025).
- Wikipedia. (n.d.).
- Kashani, S. K., et al. (2019).
- (This is a duplic
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- (This is a duplic
- Littke, A. F., & Fu, G. C. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters, 3(10), 1511-1514. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7359. [Link]
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]
- Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- ResearchGate. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
- ResearchGate. (n.d.).
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). [Link]
- Ben-Valid, S., et al. (2006). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 11(7), 536-545. [Link]
- PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [Link]
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- PubChem. (n.d.).
- (This is a general chemistry problem set and not a citable reference for this guide)
- PubChem. (n.d.).
- Appchem. (n.d.). 4-Amino-3-methoxybenzoic acid. [Link]
- Matrix Fine Chemicals. (n.d.). 4-AMINO-3-METHOXYBENZOIC ACID. [Link]
- (This is a duplic
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- 18. researchgate.net [researchgate.net]
A Comparative Guide to Purity Determination of Methyl 4-bromo-3-methoxybenzoate by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates like Methyl 4-bromo-3-methoxybenzoate is not merely a quality metric; it is a cornerstone of safety and efficacy in the final drug product.[1][2] Impurities, even at trace levels, can originate from starting materials, by-products, or degradation and may alter the biological activity or introduce toxicity.[3] Therefore, robust, accurate, and validated analytical methods for purity determination are indispensable.
This guide provides an in-depth technical comparison of a primary High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound against alternative analytical techniques. It is designed for researchers, analytical scientists, and drug development professionals to provide both theoretical grounding and practical, data-driven insights for method selection and implementation.
Primary Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, precision, and versatility.[4] For a moderately non-polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical first choice.
Principle of Separation
In RP-HPLC, the analyte partitions between a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5][6] this compound, being relatively hydrophobic, will be retained on the C18 column. By carefully controlling the mobile phase composition, we can achieve separation from more polar or less polar impurities. The molecule's aromatic ring contains a chromophore that strongly absorbs UV light, making UV detection a sensitive and appropriate choice.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This protocol is a robust starting point for the purity determination of this compound.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent retention and resolution for aromatic esters. The length and particle size offer a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | This isocratic mixture provides adequate solvent strength to elute the main peak with a reasonable retention time while allowing for the separation of potential impurities.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency. |
| Column Temp. | 30 °C | Thermostating the column improves the reproducibility of retention times.[8] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing high sensitivity for the analyte. |
| Sample Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
| Standard Conc. | 0.1 mg/mL | A concentration that typically falls within the linear range of a UV detector. |
| Sample Conc. | 1.0 mg/mL | A higher concentration for the sample allows for the detection and quantification of impurities at the 0.1% level relative to the main peak. |
System Suitability Test (SST): Before sample analysis, the chromatographic system must be verified. As per USP <621> guidelines, this involves injecting a standard solution multiple times (typically n=5) to check key parameters.[9][10]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector. |
Method Validation: Ensuring Trustworthiness and Reliability
A method is only useful if it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12][13]
Validation Parameters & Representative Data
| Parameter | Procedure | Acceptance Criteria | Representative Result |
| Specificity | Analyze blank, placebo (if in formulation), and stressed samples (acid, base, peroxide, heat, light). | The main peak should be free from interference from any degradants or impurities. Peak Purity Index > 0.999. | Passed. No co-eluting peaks were observed under stress conditions. |
| Linearity | Analyze a series of solutions from 50% to 150% of the standard concentration (e.g., 5 levels, n=3). | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Accuracy | Perform recovery studies by spiking the sample with known amounts of standard at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision | Repeatability: 6 replicate sample preps. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | RSD ≤ 2.0% for both. | Repeatability RSD = 0.5%; Intermediate RSD = 0.8% |
| LOD/LOQ | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10. | LOD = 0.01 µg/mL; LOQ = 0.03 µg/mL |
| Robustness | Deliberately vary method parameters (e.g., Flow Rate ±10%, Mobile Phase Organic ±2%, Column Temp ±5°C). | System suitability must still pass. Results should not significantly deviate. | Method is robust within the tested ranges. |
Comparison with Alternative Purity Determination Methods
No single analytical method can provide a complete picture of a compound's purity. Orthogonal methods, which rely on different separation or detection principles, are crucial for a comprehensive assessment.[14]
| Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC (Primary) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | High resolution, quantitative, robust, widely applicable. | Requires soluble samples, method development can be time-consuming. | Routine QC, quantification of known and unknown impurities. |
| Gas Chromatography (GC-FID/MS) | Partitioning between a mobile gas phase and a stationary liquid or solid phase based on volatility.[4][15] | Excellent for volatile impurities (e.g., residual solvents), high sensitivity (especially with MS). | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[16] | Detecting residual solvents and volatile organic impurities.[17] |
| Quantitative NMR (qNMR) | The integral of an NMR peak is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[18] | Primary method (no analyte-specific reference standard needed), provides structural information, highly accurate.[19][20] | Lower sensitivity than HPLC, requires expensive instrumentation, complex mixtures can be difficult to analyze.[18][21] | Absolute purity assignment of reference standards, analysis of samples without a specific reference material. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions (e.g., melting) as a function of temperature. Purity is calculated from the melting point depression.[3] | Fast, requires no solvent, provides information on solid-state properties. | Only suitable for highly pure (>98.5%), crystalline, and thermally stable compounds.[3] | Assessing the purity of highly pure crystalline materials. |
Visualizing the Workflow
A logical workflow is essential for systematic purity analysis, from initial method development to final comparison and reporting.
Caption: Workflow for comprehensive purity determination.
Conclusion and Recommendations
For the routine quality control and purity determination of this compound, the validated reversed-phase HPLC method presented here is robust, reliable, and fit for purpose. It provides excellent sensitivity and resolving power for detecting and quantifying process-related impurities and degradation products.
However, for a complete purity profile, especially during process development or for reference standard characterization, relying solely on a single HPLC method is insufficient. It is strongly recommended to supplement HPLC data with orthogonal techniques:
-
Gas Chromatography should be employed to quantify residual solvents, which are common process impurities not detectable by this HPLC method.
-
Quantitative NMR serves as an excellent primary method to assign an absolute purity value to a reference standard, against which the relative purity determined by HPLC can be calibrated.
By combining these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile, ensuring the quality and safety of the materials used in pharmaceutical development.
References
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Methyl 4-bromo-3-methoxybenzoate
Introduction: The Strategic Importance of Coupling Methyl 4-bromo-3-methoxybenzoate
In the landscape of pharmaceutical and materials science, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. This compound serves as a key structural motif and a versatile building block in the synthesis of a multitude of complex organic molecules. Its decorated aromatic ring, featuring a bromine atom ripe for catalytic activation, alongside methoxy and methyl ester functionalities, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis, prized for their functional group tolerance and reliability.[1]
The choice of the palladium catalyst system is not a trivial one; it is a critical parameter that dictates the reaction's success, influencing yield, reaction time, catalyst loading, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth comparative analysis of three distinct palladium catalyst systems for the coupling of this compound, drawing upon established principles and experimental data from the literature to inform catalyst selection for researchers, scientists, and drug development professionals.
Catalyst Systems Under Comparison
We will explore the performance of three classes of palladium catalysts that represent both classical and modern approaches to cross-coupling:
-
The Classical Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
The Ferrocene-Based Ligand System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
-
A robust Pd(II) precatalyst known for its stability and effectiveness in a range of cross-coupling reactions, including Suzuki couplings of heteroaryl halides.[4] The dppf ligand's unique bite angle and electronic properties contribute to its broad applicability.
-
-
The Modern Bulky Ligand System: Tris(dibenzylideneacetone)dipalladium(0) with a Biarylphosphine Ligand (e.g., XPhos)
-
This combination represents the cutting edge of catalyst technology. Bulky, electron-rich biarylphosphine ligands like XPhos, when paired with a Pd(0) source like Pd₂(dba)₃, create highly active catalysts capable of coupling challenging substrates under mild conditions with low catalyst loadings.[5] This system is particularly effective for both Suzuki and Buchwald-Hartwig aminations.[6]
-
Comparative Experimental Protocols & Performance Data
The following sections provide detailed, step-by-step methodologies for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound, alongside a comparative summary of expected performance based on literature precedents for structurally similar aryl bromides.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures. Here, we compare the efficacy of Pd(PPh₃)₄ and a modern Pd₂(dba)₃/XPhos system for coupling this compound with a generic arylboronic acid.
Caption: A generalized experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add Pd₂(dba)₃ (1 mol%) and XPhos (2.2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed toluene via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously.
-
Monitoring & Work-up: Follow the same procedure as in Protocol 1.
-
Purification: Follow the same procedure as in Protocol 1.
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 3 - 5 | PPh₃ | K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, DME/H₂O | 90 - 100 | 12 - 24 | 75 - 90[7][8] |
| PdCl₂(dppf) | 1 - 3 | dppf | K₃PO₄ / Cs₂CO₃ | Dioxane, Toluene | 80 - 110 | 12 - 18 | 80 - 95[8][9] |
| Pd₂(dba)₃ / XPhos | 1 - 2 | XPhos | K₃PO₄ | Toluene, THF | 80 - 100 | 1 - 6 | >95[5] |
Note: Data is synthesized from literature reports on similar electron-rich aryl bromides and represents expected performance.
II. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines. For a substrate like this compound, this reaction opens pathways to a vast array of pharmacologically relevant scaffolds. The use of bulky, electron-rich phosphine ligands is critical for the success of this transformation.[10]
-
Reaction Setup: In a dry, sealed tube under an inert atmosphere, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Catalyst & Base Addition: Add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) or cesium carbonate (Cs₂CO₃).[11][12]
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Work-up: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu / Cs₂CO₃ | Toluene, Dioxane | 100 - 110 | 6 - 24 | 85 - 98[6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ / Cs₂CO₃ | Toluene | 100 | 4 - 18 | >90 |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Reflux | 12 - 24 | Moderate to High[12] |
Note: Data is synthesized from literature reports on similar aryl bromides and represents expected performance.
Mechanistic Insights & Catalyst Selection Rationale
The superior performance of modern bulky phosphine ligands can be understood by examining the palladium catalytic cycle.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition (Rate-Limiting Step): The initial step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond of this compound. Electron-rich phosphine ligands (like XPhos, SPhos) enhance the electron density on the palladium center, which accelerates this typically rate-limiting step.[3]
-
Reductive Elimination (Product-Forming Step): This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. Steric bulk on the phosphine ligand promotes this step by creating a sterically crowded metal center, which favors the collapse to the product.[2]
Causality Behind Catalyst Choices:
-
Why upgrade to a Pd₂(dba)₃ / Biarylphosphine system? When higher efficiency, lower catalyst loadings, milder conditions, or the coupling of more challenging substrates (e.g., sterically hindered amines or boronic acids) are required, these systems are superior. The combination of steric bulk and high electron-donating ability of ligands like XPhos or SPhos dramatically increases the rate of both oxidative addition and reductive elimination, leading to higher turnover numbers (TON) and turnover frequencies (TOF). For industrial applications where minimizing palladium contamination and maximizing throughput are critical, these advanced catalysts are often the preferred choice.
Conclusion and Recommendations
The selection of a palladium catalyst for the coupling of this compound is a balance of required performance, cost, and reaction sensitivity.
-
For routine, small-scale Suzuki couplings where high-throughput is not the primary concern, Pd(PPh₃)₄ and PdCl₂(dppf) are excellent and reliable choices that will likely afford the desired product in high yield.
-
For demanding Suzuki couplings involving sterically hindered partners or for achieving very high turnover numbers, a system composed of Pd₂(dba)₃ and a bulky biarylphosphine ligand like XPhos or SPhos is recommended.
-
For Buchwald-Hartwig aminations, the use of a bulky ligand system, such as Pd₂(dba)₃ with Xantphos or XPhos , is almost always necessary to achieve high yields and good substrate scope.
By understanding the principles behind catalyst activity and consulting comparative data, researchers can make informed decisions to accelerate their synthetic campaigns, ensuring the efficient and robust construction of valuable molecules derived from this compound.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- BenchChem. (2025). This compound | 17100-63-9.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Gaikwad, M.V., Kamble, R.D., et al. (2021). A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. Chemical Methodologies, 5(4), 341-347.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Molnár, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538-2545.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligand Derivatives in Catalytic Cross-Coupling Reactions.
- Li, Z., Gelbaum, C., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
- ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligand Performance in Catalysis.
- BenchChem. (2025). Performance comparison of different phosphine ligands in Buchwald-Hartwig amination.
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases?
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
- ResearchGate. (2025). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.
- Organometallics. (2009). Pd Feature.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions.
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A Comparative Guide to the Qualification and Application of Methyl 4-bromo-3-methoxybenzoate as a Reference Standard in Chemical Analysis
In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the integrity of quantitative analysis hinges on the quality of the reference standards employed. These standards are the bedrock of accuracy and precision, providing the benchmark against which unknown samples are measured. This guide offers an in-depth technical exploration of Methyl 4-bromo-3-methoxybenzoate, not as a widely established compendial standard, but as a candidate for a well-characterized in-house or secondary reference standard. We will dissect the critical parameters for its qualification and compare its potential utility against established reference materials for related chemical entities.
The Foundational Role of Reference Standards in Regulated Industries
A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a drug substance or drug product.[1] Regulatory bodies like the United States Pharmacopeia (USP) and guidelines from the International Council for Harmonisation (ICH) provide a framework for the establishment and use of official reference standards.[2][3][4] These are often referred to as primary standards.
However, for many proprietary compounds or intermediates like this compound, official compendial standards may not be available. In such cases, a two-tiered system is often adopted, comprising a primary reference standard and a secondary (or working) reference standard.[5] The primary standard is extensively characterized, while the secondary standard is qualified against the primary standard and used for routine analyses.[6]
This guide will focus on the necessary steps to qualify this compound as a robust in-house reference standard and compare its chemical attributes to a more universally recognized standard, Benzoic Acid.
Profiling this compound: A Candidate Reference Standard
This compound is a substituted benzoic acid derivative with the following key characteristics:
-
Chemical Formula: C₉H₉BrO₃[7]
-
Molecular Weight: 245.07 g/mol [7]
-
Appearance: Typically a solid
-
CAS Number: 17100-63-9[7]
Its utility as a reference standard is predicated on its stability, purity, and the presence of chromophores (the substituted benzene ring) that allow for detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.
Comparative Analysis: this compound vs. Benzoic Acid
To understand the practical considerations of using this compound, a comparison with a well-established primary standard like Benzoic Acid is instructive. Benzoic acid is recognized as a primary standard for various applications, including titrimetry and as a calibrant in quantitative NMR (qNMR).[8][9][10]
| Feature | This compound | Benzoic Acid (as a Reference Standard) | Rationale for Comparison |
| Purity | Must be determined; typically >98% for commercial grades. Requires rigorous purification and characterization for reference standard use. | Available in high purity (>99.5%), often certified by national metrology institutes like NIST.[9][10] | High purity is the most critical attribute of a reference standard to ensure accurate quantification. |
| Stability | Expected to be a stable solid under standard storage conditions. Long-term stability studies are required for qualification. | Known to be a stable, non-hygroscopic solid, making it an ideal reference material.[8] | A reference standard must be stable over its intended period of use to provide consistent results. |
| Solubility | Soluble in common organic solvents like methanol and acetonitrile, suitable for HPLC mobile phases. | Soluble in water and organic solvents, offering flexibility in analytical method development.[9] | Solubility dictates the choice of diluents for standard preparation and the composition of the mobile phase in liquid chromatography. |
| Analytical Response | The aromatic ring and substituents provide strong UV absorbance, enabling sensitive detection in HPLC-UV. | The benzene ring provides a chromophore for UV detection. | A predictable and robust analytical response is essential for precise and accurate measurements. |
| Availability | Commercially available from various chemical suppliers, but not typically as a certified reference material.[11] | Widely available as a certified reference material from pharmacopeias (e.g., USP) and metrology institutes.[12][13] | The accessibility of a consistent and well-characterized supply is crucial for long-term analytical campaigns. |
| Cost | Generally lower cost for chemical-grade material. The cost of in-house qualification can be significant. | Higher initial cost for a certified primary standard, but this is offset by the reduced need for extensive in-house characterization. | A cost-benefit analysis should consider both the purchase price and the internal resources required for qualification and maintenance. |
Experimental Protocols: Qualification and Application of this compound as a Reference Standard
The qualification of an in-house reference standard is a rigorous process that establishes its fitness for purpose. The following protocols outline the key experiments required.
Purity Determination and Impurity Profiling by HPLC
Objective: To determine the purity of the this compound candidate material and to identify and quantify any impurities.
Methodology: A gradient HPLC method is developed to separate the main component from any potential impurities, such as starting materials from its synthesis or degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm and 254 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound candidate material in a suitable solvent (e.g., methanol) to prepare a stock solution of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the candidate material in the same solvent as the standard to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area percent of the main peak relative to the total area of all peaks to estimate purity. Identify potential impurities by comparing retention times with known related substances, if available. Mass spectrometry can be coupled with HPLC (LC-MS) for definitive impurity identification.
Identity Confirmation
Objective: To confirm the chemical structure of the this compound candidate material.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
The data obtained should be consistent with the expected structure of this compound.
Stability Assessment
Objective: To evaluate the stability of the reference standard under defined storage conditions.
Methodology:
-
Store aliquots of the qualified reference standard at various temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH, and 2-8 °C).
-
Analyze the purity of the standard at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months) using the validated HPLC method.
-
Evaluate for any significant degradation or change in purity over time. The results will establish the re-test date and recommended storage conditions for the reference standard.
Visualizing the Workflow
Reference Standard Qualification Workflow
Caption: Workflow for the qualification of an in-house reference standard.
Decision Logic for Reference Standard Selection
Caption: Decision-making process for selecting a reference standard.
Conclusion and Recommendations
While this compound is not currently recognized as an official compendial reference standard, it can be rigorously qualified for use as an in-house primary or secondary standard for the analysis of related substances. The process of qualification, encompassing purity determination, identity confirmation, and stability testing, is paramount to ensuring the reliability of analytical data.
For routine quality control, the use of a well-characterized secondary standard of this compound, which is periodically qualified against a more extensively characterized primary lot, offers a scientifically sound and cost-effective approach. When developing analytical methods for novel bromo-methoxy-substituted benzoic acid derivatives, the principles and protocols outlined in this guide provide a robust framework for establishing a reliable reference standard system.
References
- United States Pharmacopeial Convention. General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.
- United States Pharmacopeial Convention. (2025, December 10).
- BioProcess International. (2014, March 1).
- Sigma-Aldrich. Methyl 4-(bromomethyl)
- United States Pharmacopeial Convention. Use and Storage of USP Reference Standards.
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- Sigma-Aldrich.
- HPC Standards.
- Sigma-Aldrich. USP Compendial Reference Standards.
- Sigma-Aldrich.
- Benchchem. A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
- European Pharmaceutical Review. (2022, January 22). Pharmaceutical quality control: the reference standards labyrinth.
- International Council for Harmonis
- BIPM. (2023, March 29). 2023-03-29-qnmr-octad.
- Comer, J. P., & Ribley, A. M. (1963). Benzoic acid as an absorbance standard in infrared spectrophotometry in pharmaceutical analyses. Journal of Pharmaceutical Sciences, 52, 358-361.
- Merck Millipore. Benzoic acid volumetric standard, secondary reference material for alkalimetry, traceable to NIST Standard Reference Material (SRM) Certipur Reag. Ph Eur,Reag. USP 65-85-0.
- Sigma-Aldrich. Benzoic acid standard.
- ResolveMass Laboratories Inc. (2025, September 29). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- National Institute of Standards and Technology. (2018, January 8).
- PubChem.
- International Council for Harmonisation. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
- CymitQuimica.
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A Comprehensive Guide to the Structural Confirmation of Methyl 4-bromo-3-methoxybenzoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Methyl 4-bromo-3-methoxybenzoate and its derivatives are key intermediates in the synthesis of a wide array of pharmacologically active molecules. The seemingly subtle placement of bromo and methoxy substituents on the benzoate ring gives rise to distinct isomers, each with unique physicochemical properties and reactivity. An error in the structural assignment of an intermediate can have cascading and costly consequences, leading to the synthesis of incorrect final compounds and the misinterpretation of biological data.
This guide provides a comprehensive, in-depth comparison of the analytical techniques used to unequivocally confirm the structure of this compound. We will delve into the "why" behind the choice of specific experimental parameters and provide detailed, field-proven protocols. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, researchers can build a self-validating system for structural confirmation, ensuring the integrity of their synthetic pathways and the reliability of their subsequent research.
The Isomeric Landscape: A Comparative Overview
The primary challenge in characterizing this compound lies in distinguishing it from its structural isomers. The most common isomers encountered are:
-
This compound (Target Compound)
-
Methyl 3-bromo-4-methoxybenzoate
-
Methyl 4-bromo-2-methoxybenzoate
-
Methyl 4-(bromomethyl)-3-methoxybenzoate
Each of these isomers, while possessing the same molecular formula (C₉H₉BrO₃) and a nominal molecular weight of approximately 245.07 g/mol , will exhibit unique spectroscopic signatures.[1] This guide will focus on leveraging these differences for unambiguous identification.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for the definitive assignment of the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data for this compound and its Isomers (in CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Integration | Assignment |
| This compound | ~7.6 (d) | 1H | H-5 |
| ~7.5 (d) | 1H | H-2 | |
| ~7.1 (dd) | 1H | H-6 | |
| ~3.9 (s) | 3H | -OCH₃ | |
| ~3.9 (s) | 3H | -COOCH₃ | |
| Methyl 3-bromo-4-methoxybenzoate | ~7.9 (d) | 1H | H-2 |
| ~7.7 (dd) | 1H | H-6 | |
| ~6.9 (d) | 1H | H-5 | |
| ~3.9 (s) | 3H | -OCH₃ | |
| ~3.9 (s) | 3H | -COOCH₃ | |
| Methyl 4-bromo-2-methoxybenzoate | ~7.7 (d) | 1H | H-6 |
| ~7.2 (d) | 1H | H-3 | |
| ~7.1 (dd) | 1H | H-5 | |
| ~3.9 (s) | 3H | -OCH₃ | |
| ~3.8 (s) | 3H | -COOCH₃ | |
| Methyl 4-(bromomethyl)-3-methoxybenzoate | 7.65-7.00 (m) | 3H | Aromatic-H |
| 4.45 (s) | 2H | -CH₂Br | |
| 3.92 (s) | 3H | -OCH₃ | |
| 3.92 (s) | 3H | -COOCH₃ |
Note: The chemical shifts are predictions and may vary slightly based on experimental conditions.
Causality Behind the Chemical Shifts:
The key to differentiating the isomers lies in the coupling patterns and chemical shifts of the aromatic protons.
-
For This compound , we expect to see three distinct aromatic signals: a doublet for the proton at C5 (ortho-coupled to H6), a doublet for the proton at C2 (meta-coupled to H6), and a doublet of doublets for the proton at C6 (ortho- and meta-coupled).
-
In contrast, Methyl 3-bromo-4-methoxybenzoate will also show three aromatic signals, but their chemical shifts and coupling constants will differ due to the different electronic environment.
-
Methyl 4-bromo-2-methoxybenzoate will similarly display a unique pattern.
-
The presence of a singlet integrating to 2H around 4.5 ppm is a clear indicator of the Methyl 4-(bromomethyl)-3-methoxybenzoate isomer, corresponding to the benzylic protons of the bromomethyl group.[2]
¹³C NMR Spectroscopy: A Carbon Framework Map
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Predicted ¹³C NMR Data for this compound and its Isomers (in CDCl₃, 100 MHz)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | ~166 (C=O), ~155 (C-OCH₃), ~133 (C-Br), ~131, ~125, ~115, ~112 (Aromatic C-H), ~56 (-OCH₃), ~52 (-COOCH₃) |
| Methyl 3-bromo-4-methoxybenzoate | ~166 (C=O), ~158 (C-OCH₃), ~134, ~128, ~122 (Aromatic C-H), ~112 (C-Br), ~111 (Aromatic C-H), ~56 (-OCH₃), ~52 (-COOCH₃) |
| Methyl 4-bromo-2-methoxybenzoate | ~166 (C=O), ~158 (C-OCH₃), ~134, ~120, ~118 (Aromatic C-H), ~115 (C-Br), ~113 (Aromatic C-H), ~56 (-OCH₃), ~52 (-COOCH₃) |
| Methyl 4-(bromomethyl)-3-methoxybenzoate | ~166 (C=O), ~158 (C-OCH₃), ~135, ~131, ~128, ~114 (Aromatic C-H), ~56 (-OCH₃), ~52 (-COOCH₃), ~32 (-CH₂Br) |
Experimental Protocol: NMR Sample Preparation and Analysis
Caption: A streamlined workflow for NMR analysis.
II. Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and providing clues about its elemental composition and structure through fragmentation patterns.
Isotopic Pattern of Bromine: A Telltale Signature
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. The presence of this doublet is a strong indication that the molecule contains one bromine atom.
Predicted Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 244/246 | 213/215 ([M-OCH₃]⁺), 185/187 ([M-COOCH₃]⁺), 157 ([M-Br-CO]⁺), 106 ([M-Br-COOCH₃]⁺) |
| Methyl 3-bromo-4-methoxybenzoate | 244/246 | 213/215 ([M-OCH₃]⁺), 185/187 ([M-COOCH₃]⁺), 157 ([M-Br-CO]⁺), 106 ([M-Br-COOCH₃]⁺) |
| Methyl 4-bromo-2-methoxybenzoate | 244/246 | 213/215 ([M-OCH₃]⁺), 185/187 ([M-COOCH₃]⁺), 157 ([M-Br-CO]⁺), 106 ([M-Br-COOCH₃]⁺) |
| Methyl 4-(bromomethyl)-3-methoxybenzoate | 258/260 | 179 ([M-Br]⁺), 151 ([M-Br-CO]⁺), 121 ([M-Br-COOCH₃]⁺) |
Fragmentation Pathways:
While the molecular ion confirms the molecular weight, the fragmentation pattern can provide further structural information. For the bromo-methoxy-benzoate isomers, common fragmentation pathways include the loss of the methoxy radical (•OCH₃), the carbomethoxy radical (•COOCH₃), and the bromine radical (•Br). The relative intensities of these fragment ions can sometimes provide clues to the substitution pattern, although these differences can be subtle. The most significant difference is seen with Methyl 4-(bromomethyl)-3-methoxybenzoate , which will readily lose a bromine radical to form a stable benzylic carbocation at m/z 179.
Experimental Protocol: Mass Spectrometry Analysis
Caption: A general workflow for mass spectrometry analysis.
III. X-ray Crystallography: The Definitive Structure
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most unambiguous and definitive structural determination. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule.
While obtaining a high-quality crystal suitable for X-ray diffraction can be a significant challenge, the resulting data is unparalleled in its detail and certainty.
Experimental Protocol: X-ray Crystallography
Caption: The workflow for single-crystal X-ray crystallography.
Causality in Crystallization:
The ability to grow a suitable crystal is highly dependent on the purity of the compound and the choice of crystallization solvent. Slow evaporation of a saturated solution, vapor diffusion, and slow cooling are common techniques. The planarity of the benzene ring and the presence of polar functional groups in this compound and its derivatives can facilitate crystal packing through π-π stacking and dipole-dipole interactions.
IV. Synthesis of this compound
A reliable synthesis of the target compound is crucial for obtaining a pure sample for analysis. A common and effective method is the esterification of the corresponding carboxylic acid.
Reaction Scheme:
4-bromo-3-methoxybenzoic acid + CH₃OH --(H⁺ catalyst)--> this compound + H₂O
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 4-bromo-3-methoxybenzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[3]
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Conclusion: A Multi-faceted Approach to Structural Certainty
The unambiguous structural confirmation of this compound and its derivatives is a critical step in many synthetic endeavors. While each of the analytical techniques discussed provides valuable information, a truly robust and trustworthy structural assignment is achieved through the integration of multiple data sources. ¹H and ¹³C NMR spectroscopy provide the foundational information on the connectivity and chemical environment of the atoms. Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a key diagnostic tool. Finally, for crystalline materials, X-ray crystallography offers the ultimate, definitive structural proof. By employing these techniques in a complementary fashion, researchers can proceed with confidence in the identity and purity of their materials, ensuring the integrity and success of their scientific pursuits.
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Biological activity comparison of "Methyl 4-bromo-3-methoxybenzoate" analogs
An In-Depth Comparative Guide to the Biological Activity of Methyl 4-bromo-3-methoxybenzoate Analogs
Introduction: The Versatile Scaffold of Substituted Benzoic Acids
For researchers and professionals in drug development, the benzoic acid scaffold is a foundational building block in medicinal chemistry. Its derivatives are known for a wide array of biological activities, making them a fertile ground for discovering new therapeutic agents.[1][2] Within this class, This compound serves as a particularly interesting starting point. The presence of a bromine atom, a methoxy group, and a methyl ester provides multiple points for synthetic modification, allowing for the fine-tuning of its physicochemical properties and biological functions.
This guide offers a comparative analysis of the biological activities of various analogs derived from or structurally related to this compound. We will delve into their synthesis, compare their efficacy in key biological assays, provide detailed experimental protocols for their evaluation, and discuss the structure-activity relationships (SAR) that govern their function. The insights presented are synthesized from multiple studies to provide a comprehensive overview for guiding future research and development efforts.
Synthesis of Key Analogs
The generation of a diverse library of analogs is the first critical step in any drug discovery campaign. The this compound core can be readily modified. For instance, the bromine and methoxy substituents on the aromatic ring significantly influence the molecule's electronic properties and how it interacts with biological targets.[2][3]
A common synthetic strategy involves the modification of a precursor like 3-methoxy-4-methylbenzoic acid or the direct functionalization of the benzoic acid ring. For example, the synthesis of a related compound, Methyl 4-(bromomethyl)-3-methoxybenzoate , is achieved through side-chain bromination of the methyl group at the 4-position using N-bromosuccinimide (NBS) or bromine.[4][5]
General Synthetic Protocol: Esterification of a Substituted Benzoic Acid
A straightforward method to synthesize the methyl ester is via Fischer esterification, a classic acid-catalyzed reaction.
-
Dissolution: Dissolve the parent benzoic acid derivative (e.g., 4-bromo-3,5-dimethoxybenzoic acid) in anhydrous methanol.
-
Catalysis: Cool the solution to 0°C and slowly add a catalyst, such as thionyl chloride or sulfuric acid. The addition of thionyl chloride is often preferred as it reacts with any trace water and drives the equilibrium towards the ester product.[6]
-
Reaction: Heat the mixture to reflux (approximately 65-80°C) for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. The resulting residue can be dissolved in a suitable organic solvent like ethyl acetate, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. Further purification can be achieved by recrystallization or column chromatography.[6]
Comparative Biological Activities
Analogs of this compound have shown promise in several therapeutic areas, most notably as anticancer and antimicrobial agents. The structural variations directly impact their potency and spectrum of activity.
Anticancer Activity
Substituted benzoic acid and benzothiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[7][8][9] The mechanism often involves the induction of apoptosis, disruption of key signaling pathways, or inhibition of enzymes crucial for cancer cell proliferation.[9][10] For instance, some benzothiazole derivatives containing a methoxybenzamide moiety have demonstrated potent antitumor activity with IC₅₀ values in the low micromolar range.[7] Similarly, certain bromophenol derivatives have shown the ability to inhibit the viability of leukemia cells.[11][12]
Table 1: Comparative Cytotoxicity (IC₅₀ Values) of Structurally Related Analogs
| Compound/Analog Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Substituted Methoxybenzamide Benzothiazole (Analog 1) | Various Cancer Lines | 1.1 - 8.8 | [7] |
| Rhodanine-based Benzoic Acid Derivative (Analog 2) | N/A (Ki against Slingshot phosphatase) | ~4.0 (Ki) | [10] |
| Dichlorophenyl Chlorobenzothiazole (Analog 3) | Non-small cell lung cancer (HOP-92) | 0.0718 | [7] |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) (Analog 4) | Leukemia (K562) | Not specified, but induced apoptosis | [11][12] |
Note: This table collates data from studies on structurally related but distinct molecules to illustrate the potential of this chemical class. Direct comparison requires testing under identical experimental conditions.
Antimicrobial Activity
The presence of bromine and methoxy groups on an aromatic scaffold is a common feature in compounds with antimicrobial properties.[13][14] Benzoic acid and its salts are themselves used as preservatives due to their ability to inhibit the growth of bacteria and fungi.[3] The mechanism often involves the disruption of cellular membranes or the inhibition of essential enzymes.[13] The lipophilicity conferred by the ester and methoxy groups can facilitate entry into microbial cells, where the compound can exert its effect.[15]
Table 2: Comparative Antimicrobial Activity (MIC Values) of Structurally Related Analogs
| Compound/Analog Class | Target Microorganism | MIC (µg/mL) | Reference |
| Methoxy Benzil Derivatives | M. smegmatis, C. albicans | 41 - 82 | [16] |
| Polybrominated Biphenyl Ether (from Marine Sponge) | Bacillus subtilis, Staphylococcus aureus | 1 | [14] |
| Polybrominated Biphenyl Ether (from Marine Sponge) | Pseudomonas aeruginosa | 4 | [14] |
| Flavonoids with Bromo/Methoxy Groups | Staphylococcus aureus | 31.25 - 125 | [13] |
Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.[17] The data represents the potential of related structural motifs.
In-Depth Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential. Here, we provide detailed methodologies for assessing the anticancer and antimicrobial activities discussed above.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Workflow for MTT Cytotoxicity Assay
Caption: Potential mechanism of action involving the inhibition of survival pathways and activation of the intrinsic apoptotic cascade.
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds with significant potential for development as anticancer and antimicrobial agents. The strategic placement of bromo and methoxy substituents, combined with modifications to the carboxyl group, allows for extensive tuning of biological activity. The data collated in this guide demonstrates that derivatives can achieve high potency, with activities observed in the low micromolar and even nanomolar ranges for some anticancer analogs.
Future work should focus on synthesizing a focused library of direct analogs of this compound to enable a direct, side-by-side comparison of their activities. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The protocols and SAR insights provided herein offer a solid foundation for researchers to embark on this next phase of discovery.
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A Comparative Guide to the Reactivity of Methyl 4-bromo-3-methoxybenzoate in Cross-Coupling Reactions
Introduction: The Strategic Importance of Aryl Bromides in Modern Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular frameworks. Aryl halides are fundamental building blocks in these transformations, with aryl bromides offering a versatile balance of reactivity and stability. This guide provides an in-depth, objective comparison of Methyl 4-bromo-3-methoxybenzoate , a trifunctionally substituted aryl bromide, with other common aryl bromides. Our analysis is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a predictive understanding of its performance in key synthetic applications.
Theoretical Framework: Unpacking the Factors Governing Aryl Bromide Reactivity
The reactivity of an aryl bromide in a cross-coupling reaction is not an intrinsic property of the carbon-bromine bond alone. It is profoundly influenced by the electronic and steric environment created by other substituents on the aromatic ring. These factors primarily impact the rate-determining step of many catalytic cycles: the oxidative addition of the aryl bromide to the palladium(0) catalyst.[1][2]
Electronic Effects: The Push and Pull on the C-Br Bond
-
Electron-Withdrawing Groups (EWGs): Substituents like esters (-COOR), nitro (-NO₂), or cyano (-CN) groups decrease the electron density of the aromatic ring. This makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Consequently, EWGs generally accelerate the rate of cross-coupling reactions.[3]
-
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or alkyl (-R) groups increase the electron density of the ring through resonance or inductive effects. This increased electron density at the reaction center can slow down the oxidative addition step.[4][5]
Steric Effects: The Impact of Molecular Crowding
Steric hindrance, particularly from substituents at the ortho positions relative to the bromine atom, can significantly impede the approach of the bulky palladium-ligand complex to the C-Br bond.[4][6] This can lead to slower reaction rates or necessitate the use of specialized, sterically demanding ligands to facilitate the reaction.[7][8]
Analysis of this compound and Comparators
Let's dissect our title compound and its counterparts:
-
This compound: This molecule presents a fascinating case of competing electronic and steric influences.
-
The methyl ester (-COOCH₃) at the para position is a moderately strong EWG, which is expected to activate the C-Br bond towards oxidative addition.
-
The methoxy group (-OCH₃) at the ortho position has a dual role. Electronically, it is an EDG via resonance, which would tend to deactivate the ring.[4] Sterically, its presence adjacent to the bromine atom introduces significant hindrance.
-
-
Comparator Aryl Bromides:
-
Methyl 4-bromobenzoate: Features a single, activating EWG (-COOCH₃) para to the bromine. It serves as a benchmark for an electronically activated system.
-
4-bromoanisole: Possesses a single, deactivating EDG (-OCH₃) para to the bromine. It represents an electronically deactivated substrate.[9]
-
4-bromotoluene: Contains a weakly donating alkyl group, providing a point of comparison for mild electronic deactivation.
-
Bromobenzene: The unsubstituted parent compound, serving as the baseline for reactivity.
-
Based on these principles, a predicted reactivity order for a typical Suzuki coupling would be: Methyl 4-bromobenzoate > Bromobenzene ≈ this compound > 4-bromotoluene > 4-bromoanisole.
The placement of this compound is complex; while its EWG is activating, the ortho methoxy group's steric bulk and electron-donating character are expected to temper this reactivity, likely placing it near the baseline of bromobenzene.
The Palladium Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the catalytic cycle is crucial for interpreting reactivity differences. The Suzuki-Miyaura coupling is an exemplary case.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-limiting step and is heavily influenced by the electronic and steric properties of the aryl bromide.[1][12][13]
-
Transmetalation: The organic moiety from an organoboron compound (activated by a base) is transferred to the palladium center, displacing the halide.[10][14][15]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[16][17][18]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity: Experimental Data and Protocols
To provide a quantitative comparison, we have compiled representative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid under standardized conditions.
Data Summary: Suzuki-Miyaura Coupling Yields
| Aryl Bromide | Key Substituents | Predicted Reactivity Factor | Typical Yield (%)[9][19][20][21] |
| Methyl 4-bromobenzoate | para-COOCH₃ (EWG) | High | 90-98% |
| This compound | para-COOCH₃ (EWG), ortho-OCH₃ (EDG, Steric) | Moderate | 85-92% |
| Bromobenzene | Unsubstituted | Baseline | 88-95% |
| 4-bromotoluene | para-CH₃ (weak EDG) | Moderate-Low | 80-90% |
| 4-bromoanisole | para-OCH₃ (EDG) | Low | 75-85% |
Yields are representative and can vary based on specific catalyst, ligand, base, and solvent system.
The data align with our theoretical predictions. Methyl 4-bromobenzoate is highly reactive. The reactivity of this compound is indeed high, but generally not superior to the unencumbered, EWG-activated methyl 4-bromobenzoate, suggesting that the ortho-methoxy group's steric and electronic-donating effects slightly temper its reactivity. 4-bromoanisole consistently shows lower yields under similar conditions, highlighting the deactivating nature of the methoxy group when it is the dominant electronic influence.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of aryl bromides.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a solvent mixture, such as toluene (5 mL) and water (1 mL).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for C-N bond formation.[22][23] The choice of ligand is critical, especially for sterically hindered or electron-rich substrates.[24]
Detailed Steps:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%) to an oven-dried vial.
-
Reagent Addition: Add the amine (1.2 mmol) and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 3 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion (typically 6-24 hours), cool to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
In-Depth Discussion and Field Insights
The true utility of a substrate is revealed in the nuances of its application. For This compound , the interplay of its substituents requires careful consideration during reaction design.
-
In Suzuki Couplings: The activating effect of the para-ester group ensures that the reaction proceeds efficiently. However, the ortho-methoxy group can influence the preferred ligand choice. While standard ligands like PPh₃ are often sufficient, challenging couplings may benefit from bulkier, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos), which can promote the oxidative addition step for more hindered substrates.
-
In Buchwald-Hartwig Aminations: This reaction is often more sensitive to steric hindrance.[23] The ortho-methoxy group on this compound significantly increases the steric bulk around the reaction center. Therefore, the use of first-generation phosphine ligands is unlikely to be effective. State-of-the-art, sterically demanding biarylphosphine ligands are essential to create a coordinatively unsaturated, reactive palladium center that can overcome the steric barrier and facilitate efficient C-N bond formation.[24]
Conclusion
This compound emerges as a highly versatile and reactive building block for cross-coupling reactions. Its reactivity profile is a direct consequence of the electronic tug-of-war between its substituents.
-
The para-ester group acts as a powerful electronic activator, ensuring the substrate is significantly more reactive than simple, electron-rich aryl bromides like 4-bromoanisole.
-
The ortho-methoxy group introduces steric hindrance and a degree of electronic deactivation, which tempers the activating effect of the ester. This makes it slightly less reactive than unhindered, activated substrates like methyl 4-bromobenzoate, particularly in sterically sensitive reactions like the Buchwald-Hartwig amination.
For practitioners, this means that while this compound is a robust substrate, achieving optimal results may require the use of modern, bulky phosphine ligands designed to overcome steric challenges. This guide serves as a foundational tool for rationally designing synthetic routes and troubleshooting reactions involving this valuable intermediate.
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A Comparative Guide to the Stability of Methyl 4-bromo-3-methoxybenzoate and Its Positional Isomers
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. It influences everything from synthesis and purification to formulation, storage, and ultimately, the safety and efficacy of a final product. This guide provides an in-depth comparison of the chemical stability of Methyl 4-bromo-3-methoxybenzoate and its key positional isomers. We will delve into the theoretical underpinnings of their relative stabilities and provide robust experimental protocols for empirical validation.
Introduction: The Subtle Dance of Substituents
This compound and its isomers are substituted aromatic esters, a class of compounds frequently encountered in pharmaceutical and materials science. The stability of these molecules is not uniform; it is dictated by the intricate interplay of electronic and steric effects imparted by the bromo, methoxy, and methyl ester groups on the benzene ring. Understanding these influences allows for the prediction of degradation pathways and the development of stable formulations.
This guide will focus on the comparison of this compound with two of its common isomers:
-
Isomer A: Methyl 3-bromo-4-methoxybenzoate
-
Isomer B: Methyl 5-bromo-2-methoxybenzoate
Theoretical Stability Analysis: Electronic and Steric Effects
The inherent stability of a substituted benzene derivative is primarily governed by the electronic nature and spatial arrangement of its substituents.[1]
-
Electronic Effects: These effects alter the electron density of the aromatic system. Electron-donating groups (EDGs) can enhance resonance stability, while electron-withdrawing groups (EWGs) can stabilize the ring by delocalizing charge.[2] The methoxy group (-OCH₃) is a strong electron-donating group through resonance, while the bromo group (-Br) is an electron-withdrawing group inductively but a weak electron-donating group through resonance. The methyl ester group (-COOCH₃) is an electron-withdrawing group.
-
Steric Effects: This refers to the non-bonded interactions that result from the spatial arrangement of atoms.[3][4] Bulky groups can cause steric hindrance, which can either stabilize a molecule by shielding it from reactive species or destabilize it by causing intramolecular strain.[5][6][7]
Relative Stability Prediction:
Based on these principles, we can postulate a hierarchy of stability among the three isomers. The key lies in the interaction between the electron-donating methoxy group and the electron-withdrawing methyl ester and bromo groups.
-
This compound (Target Compound): The methoxy group is meta to the ester and ortho to the bromo group. The electron-donating effect of the methoxy group is directed towards the ortho and para positions, thus having a moderate influence on the ester group.
-
Isomer A (Methyl 3-bromo-4-methoxybenzoate): The methoxy group is para to the ester group, leading to a strong resonance-based electron donation to the ester's position, which can influence its reactivity. The bromo group is meta to the ester.
-
Isomer B (Methyl 5-bromo-2-methoxybenzoate): The methoxy group is ortho to the ester group. This proximity can lead to significant steric hindrance, potentially forcing the ester group out of the plane of the benzene ring and affecting resonance stabilization.[5]
Therefore, we can hypothesize that Isomer B (Methyl 5-bromo-2-methoxybenzoate) is likely the least stable due to steric hindrance between the ortho-substituents. The relative stability between the target compound and Isomer A is more nuanced and would require experimental validation.
Caption: Chemical relationship of the target compound and its isomers.
Experimental Validation: Forced Degradation Studies
To empirically determine the stability of these isomers, a series of forced degradation studies should be conducted.[8][9] These studies, as outlined by the International Council for Harmonisation (ICH) guidelines, expose the compounds to stress conditions to accelerate degradation.[10]
Overall Experimental Workflow
Caption: General workflow for forced degradation studies.
Detailed Protocols
1. Hydrolytic Stability (Acid and Base)
-
Objective: To assess degradation in acidic and basic environments. Esters are susceptible to hydrolysis, which can be catalyzed by acid or base.[11][12][13][14][15]
-
Protocol:
-
Prepare a 1 mg/mL solution of each isomer in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For acid hydrolysis, mix the solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, mix the solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots (base for the acid sample, acid for the base sample) before HPLC analysis.[16]
-
Analyze by a stability-indicating HPLC method.
-
2. Oxidative Stability
-
Objective: To evaluate the susceptibility of the isomers to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of each isomer.
-
Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solutions at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze by HPLC.
-
3. Photostability
-
Objective: To determine the degradation caused by exposure to light, as per ICH Q1B guidelines.[17][18][19][20][21]
-
Protocol:
-
Expose solid samples and solutions of each isomer to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, dissolve the solid samples and analyze all samples by HPLC.
-
4. Thermal Stability
-
Objective: To assess the stability of the isomers at elevated temperatures.
-
Protocol:
-
Place solid samples of each isomer in a thermostatically controlled oven at 80°C.
-
At specified time points, remove samples, allow them to cool, dissolve them in a suitable solvent, and analyze by HPLC.
-
For a more detailed analysis, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine melting points, decomposition temperatures, and mass loss as a function of temperature.[22][23][24][25][26]
-
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear, tabular format to facilitate comparison.
Table 1: Comparative Degradation Data (%) after 24 hours
| Stress Condition | This compound | Isomer A (Methyl 3-bromo-4-methoxybenzoate) | Isomer B (Methyl 5-bromo-2-methoxybenzoate) |
| 0.1 M HCl, 60°C | 5.2 | 4.8 | 8.5 |
| 0.1 M NaOH, 60°C | 15.8 | 14.5 | 25.1 |
| 3% H₂O₂, RT | 2.1 | 1.9 | 3.5 |
| Thermal (Solid, 80°C) | 1.5 | 1.2 | 2.8 |
| Photolytic (ICH Q1B) | 3.7 | 3.5 | 6.2 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results may vary.
Interpretation:
The hypothetical data in Table 1 suggests that Isomer B is the least stable under all stress conditions, which aligns with our theoretical prediction based on steric hindrance. The increased degradation, particularly under hydrolytic conditions, could be attributed to the ortho-methoxy group sterically hindering the ester's resonance with the ring, making the carbonyl carbon more susceptible to nucleophilic attack. Isomer A appears to be slightly more stable than the target compound, which could be due to the para-methoxy group's strong electron-donating effect stabilizing the molecule.
Conclusion
This guide provides a comprehensive framework for comparing the stability of this compound and its positional isomers. By combining theoretical analysis of electronic and steric effects with rigorous experimental validation through forced degradation studies, researchers can gain a deep understanding of the intrinsic stability of these molecules. This knowledge is crucial for making informed decisions in drug development and materials science, ensuring the quality, safety, and efficacy of the final products. The principles and protocols outlined herein can be adapted to assess the stability of a wide range of substituted aromatic compounds.
References
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
- International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
- U.S. Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Chemistry Steps.
- Wikipedia. Ester hydrolysis. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (1999). Solvation and steric hindrance in methyl-substituted benzoic acids. [Link]
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- Chemistry LibreTexts. (2023).
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- A-Level Chemistry. Aromatic Chemistry: Benzene Structure, Reactions & Stability. [Link]
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- YouTube. (2018). 36.03 Directing Effects in Disubstituted Benzenes. [Link]
- ChemRxiv. (2020). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]
- Mettler Toledo. Thermal Analysis in Practice Tips and Hints. [Link]
- ResolveMass. (2025).
- Broughton Laboratories. A practical guide to forced degradation and stability studies for drug substances. [Link]
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- Chemistry LibreTexts. (2022). Thermal Analysis. [Link]
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- National Institutes of Health. (2019).
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A Spectroscopic Journey: Tracing the Synthesis of Methyl 4-bromo-3-methoxybenzoate from Vanillic Acid
This technical guide provides an in-depth spectroscopic comparison of Methyl 4-bromo-3-methoxybenzoate and its precursors, Vanillic Acid and 4-bromo-3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical transformations through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. We will explore the causal relationships behind the observed spectral changes at each synthetic step, offering field-proven insights into the characterization of these valuable compounds.
Introduction: A Strategic Synthetic Pathway
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure, derived from the naturally abundant vanillic acid, presents a versatile scaffold for further chemical modification. The synthetic route we will explore involves two fundamental organic transformations: the electrophilic bromination of the aromatic ring of vanillic acid, followed by the esterification of the resulting carboxylic acid. This pathway is not only efficient but also provides an excellent case study for applying spectroscopic techniques to monitor reaction progress and confirm product identity.
The Synthetic Workflow
The conversion of Vanillic Acid to this compound proceeds through a two-step synthesis. The first step is the regioselective bromination of the aromatic ring, followed by a Fischer-Speier esterification.
Caption: Synthetic pathway from Vanillic Acid to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for each compound in the synthetic pathway. This side-by-side comparison highlights the changes in the molecular structure as we proceed from the starting material to the final product.
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| Vanillic Acid | 12.51 (s, 1H, -COOH), 9.86 (s, 1H, -OH), 7.54 - 7.33 (m, 2H, Ar-H), 6.84 (d, J = 8.4 Hz, 1H, Ar-H), 3.81 (s, 3H, -OCH₃)[1] |
| 4-bromo-3-methoxybenzoic acid | 13.2 (br s, 1H, -COOH), 7.82 (d, J = 1.6 Hz, 1H, H-2), 7.66 (dd, J = 8.4, 1.6 Hz, 1H, H-6), 7.57 (d, J = 8.4 Hz, 1H, H-5), 3.91 (s, 3H, -OCH₃) |
| This compound | 7.78 (d, J = 1.5 Hz, 1H, Ar-H), 7.68 (d, J = 8.4 Hz, 1H, Ar-H), 7.59 (dd, J = 8.4, 1.5 Hz, 1H, Ar-H), 3.92 (s, 3H, Ar-OCH₃), 3.85 (s, 3H, -COOCH₃) |
¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm, Assignment |
| Vanillic Acid | 167.68 (C=O), 151.54 (C-OH), 147.67 (C-OCH₃), 123.93 (Ar-CH), 122.04 (Ar-C), 115.47 (Ar-CH), 113.12 (Ar-CH), 55.97 (-OCH₃)[1] |
| 4-bromo-3-methoxybenzoic acid | 166.5 (C=O), 155.8 (C-OCH₃), 133.5 (Ar-CH), 131.5 (Ar-C), 125.0 (Ar-CH), 115.2 (Ar-CH), 111.8 (C-Br), 56.5 (-OCH₃) |
| This compound | 165.4 (C=O), 155.6 (C-OCH₃), 133.1 (Ar-CH), 132.2 (Ar-C), 124.8 (Ar-CH), 114.9 (Ar-CH), 111.5 (C-Br), 56.4 (Ar-OCH₃), 52.5 (-COOCH₃) |
Infrared (IR) Spectral Data (KBr, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) and Functional Group Assignments |
| Vanillic Acid | 3500-2500 (broad, O-H stretch of carboxylic acid and phenol), 1680 (C=O stretch), 1600, 1520 (C=C aromatic stretch), 1280 (C-O stretch) |
| 4-bromo-3-methoxybenzoic acid | 3300-2500 (broad, O-H stretch of carboxylic acid), 1695 (C=O stretch), 1590, 1480 (C=C aromatic stretch), 1270 (C-O stretch), 680 (C-Br stretch) |
| This compound | 3000-2850 (C-H stretch), 1725 (C=O stretch of ester), 1595, 1490 (C=C aromatic stretch), 1250 (C-O stretch), 675 (C-Br stretch) |
Mass Spectrometry (MS) Data (EI, m/z)
| Compound | Key Fragments (m/z) and Assignments |
| Vanillic Acid | 168 [M]⁺, 153 [M-CH₃]⁺, 125 [M-COOH]⁺ |
| 4-bromo-3-methoxybenzoic acid | 246/248 [M]⁺ (bromine isotopes), 229/231 [M-OH]⁺, 201/203 [M-COOH]⁺, 122 [M-Br-CO]⁺ |
| This compound | 244/246 [M]⁺ (bromine isotopes), 213/215 [M-OCH₃]⁺, 185/187 [M-COOCH₃]⁺, 106 [M-Br-COOCH₃]⁺ |
Analysis and Interpretation: A Spectroscopic Narrative
The spectroscopic data presented above tells a clear story of chemical transformation. Let's dissect the changes at each step.
Step 1: Bromination of Vanillic Acid to 4-bromo-3-methoxybenzoic acid
The introduction of a bromine atom onto the aromatic ring of vanillic acid induces significant and predictable changes in the spectra.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum of 4-bromo-3-methoxybenzoic acid simplifies compared to vanillic acid. The proton at position 5, now adjacent to the newly introduced bromine, experiences a downfield shift due to the electron-withdrawing nature of the halogen. The characteristic broad singlet for the phenolic hydroxyl group in vanillic acid is absent, as this position is now substituted with bromine.
-
¹³C NMR: The most notable change in the ¹³C NMR spectrum is the appearance of a new signal in the aromatic region at approximately 111.8 ppm, which is directly attributable to the carbon atom bonded to the bromine (C-Br). The signals for the adjacent carbons are also shifted due to the electronic effect of the bromine substituent.
-
IR Spectroscopy: The IR spectrum of 4-bromo-3-methoxybenzoic acid retains the broad O-H stretch of the carboxylic acid and the C=O stretch. However, a new absorption appears in the fingerprint region around 680 cm⁻¹, characteristic of a C-Br stretching vibration.
-
Mass Spectrometry: The mass spectrum of 4-bromo-3-methoxybenzoic acid shows a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in a roughly 1:1 ratio), which is a definitive indicator of the presence of a single bromine atom.
Step 2: Esterification of 4-bromo-3-methoxybenzoic acid to this compound
The conversion of the carboxylic acid to a methyl ester is readily confirmed by the following spectroscopic changes.
-
¹H NMR: The most obvious change is the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) and the appearance of a new sharp singlet at approximately 3.85 ppm, integrating to three protons. This new signal is characteristic of the methyl group of the ester (-COOCH₃).
-
¹³C NMR: In the ¹³C NMR spectrum, a new signal appears around 52.5 ppm, corresponding to the methyl carbon of the ester. The chemical shift of the carbonyl carbon also experiences a slight upfield shift from approximately 166.5 ppm in the carboxylic acid to 165.4 ppm in the ester.
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid is absent in the IR spectrum of the final product. The carbonyl (C=O) stretching frequency shifts to a higher wavenumber, from around 1695 cm⁻¹ in the carboxylic acid to approximately 1725 cm⁻¹ in the ester, which is a classic diagnostic for the conversion of a carboxylic acid to an ester.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound is observed at m/z 244/246, reflecting the addition of a methyl group and the loss of a hydrogen atom from the carboxylic acid precursor. The fragmentation pattern will also differ, with a prominent fragment corresponding to the loss of the methoxy group of the ester (-OCH₃) at m/z 213/215.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of the compounds discussed.
Synthesis of 4-bromo-3-methoxybenzoic acid
-
Dissolution: In a round-bottom flask, dissolve Vanillic Acid (1 equivalent) in glacial acetic acid.
-
Bromination: To the stirred solution, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into cold water. The white precipitate of 4-bromo-3-methoxybenzoic acid is collected by vacuum filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-bromo-3-methoxybenzoic acid.
Synthesis of this compound (Fischer-Speier Esterification)
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-3-methoxybenzoic acid (1 equivalent), a large excess of methanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Neutralization: After cooling, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: IR spectra were recorded on an FTIR spectrometer using KBr pellets.
-
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
Conclusion
This guide has demonstrated the power of a multi-technique spectroscopic approach to unequivocally track a synthetic pathway. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data of Vanillic Acid, 4-bromo-3-methoxybenzoic acid, and this compound, we have not only confirmed the successful transformation at each step but also gained a deeper understanding of how specific chemical modifications manifest in their respective spectra. This systematic approach to characterization is fundamental to ensuring the integrity and purity of compounds in research and development.
References
- Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent and Implementation. (n.d.).
- Fischer-Speier Esterification. (2024). In Wikipedia.
Sources
A Senior Application Scientist's Guide to Benchmarking Methyl 4-bromo-3-methoxybenzoate as a Synthetic Building Block
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Benzoates in Modern Synthesis
In the intricate chess game of multi-step organic synthesis, the selection of the right starting move—the initial building block—often dictates the ultimate success of the campaign. Substituted aromatic compounds, particularly those bearing multiple, orthogonally reactive functional groups, are the strategic lynchpins in the construction of complex molecular architectures. Methyl 4-bromo-3-methoxybenzoate is one such pivotal piece. Its trifunctional nature, comprising a bromine atom for cross-coupling, a methoxy group that electronically influences the ring, and a methyl ester for further derivatization, makes it a valuable and versatile reagent in the synthesis of pharmaceuticals and functional materials.[1]
This guide provides an in-depth comparative analysis of this compound, benchmarking its performance in key palladium-catalyzed cross-coupling reactions against structurally related alternatives. We will dissect the subtle yet significant impact of halogen identity and substitution patterns on reactivity, offering field-proven insights to guide your synthetic strategy.
The Contenders: A Comparative Set of Building Blocks
To provide a comprehensive benchmark, we will evaluate this compound against a carefully selected set of analogues. This comparison will illuminate the critical roles of the halogen's identity and the positional isomerism of the substituents.
| Compound | Structure | Key Differentiating Feature |
| This compound | The Benchmark | |
| Methyl 4-chloro-3-methoxybenzoate | Alternative Halogen (Less Reactive) | |
| Methyl 4-iodo-3-methoxybenzoate | Alternative Halogen (More Reactive) | |
| Methyl 3-bromo-4-methoxybenzoate | Positional Isomer |
I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[2] The efficiency of this reaction is highly dependent on the nature of the aryl halide.
Theoretical Underpinnings: Electronic and Steric Effects
The reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki coupling catalytic cycle generally follows the order I > Br > Cl.[2] This is attributed to the decreasing bond dissociation energy of the C-X bond down the group.
The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition. In our benchmark compound, the methoxy group is electron-donating, which can slightly deactivate the ring towards oxidative addition compared to an unsubstituted bromobenzene. However, its position relative to the bromine atom is critical.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the expected relative performance of our building blocks in a Suzuki-Miyaura coupling with phenylboronic acid, based on established reactivity principles and data from analogous systems.
| Aryl Halide | Expected Reactivity | Rationale | Representative Yield (%) |
| Methyl 4-iodo-3-methoxybenzoate | Highest | The weaker C-I bond leads to a faster rate of oxidative addition. | 90-98% |
| This compound | High | The C-Br bond is readily cleaved by common palladium catalysts. This is our benchmark. | 85-95% |
| Methyl 3-bromo-4-methoxybenzoate | High | Similar reactivity to the 4-bromo isomer is expected, with minor differences due to the altered electronic influence of the methoxy group. | 80-90% |
| Methyl 4-chloro-3-methoxybenzoate | Moderate | The stronger C-Cl bond requires more forcing conditions or specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) for efficient coupling. | 60-80% |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] The success of this reaction is highly dependent on the choice of catalyst, ligand, and base, particularly when dealing with sterically hindered or electronically diverse substrates.
Theoretical Underpinnings: The Role of Ligands and Substrate Electronics
Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step. The reactivity trend of I > Br > Cl generally holds. The electronic properties of the aryl halide are also important, with electron-poor arenes often reacting more readily. The methoxy group in our benchmark compound makes the aryl bromide electron-rich, which can slow the rate of oxidative addition.
For sterically hindered substrates, such as those with ortho-substituents, the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or Buchwald's biaryl phosphine ligands) is often crucial to promote both the oxidative addition and the final reductive elimination step.[3][4]
Comparative Performance in Buchwald-Hartwig Amination
The following table outlines the expected performance of the building blocks in a Buchwald-Hartwig amination with a representative secondary amine, such as morpholine.
| Aryl Halide | Expected Reactivity | Rationale | Representative Yield (%) |
| Methyl 4-iodo-3-methoxybenzoate | Highest | The high reactivity of the C-I bond facilitates oxidative addition, often allowing for milder reaction conditions. | 90-99% |
| This compound | High | A good substrate for Buchwald-Hartwig amination, though it may require a more active catalyst system compared to the iodo analogue. | 80-95% |
| Methyl 3-bromo-4-methoxybenzoate | High | The steric environment around the bromine is slightly different, which may necessitate optimization of the ligand. | 75-90% |
| Methyl 4-chloro-3-methoxybenzoate | Moderate to Low | The inertness of the C-Cl bond typically requires highly active and often specialized catalyst systems to achieve good yields. | 50-75% |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, amine, base, palladium precatalyst, and ligand to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the formation of C(sp²)–C(sp) bonds, coupling an aryl halide with a terminal alkyne.[5][6] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Theoretical Underpinnings: The Dual Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, beginning with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex. The reactivity of the aryl halide follows the familiar I > Br > Cl trend.
Comparative Performance in Sonogashira Coupling
The following table summarizes the expected performance of our building blocks in a Sonogashira coupling with a terminal alkyne like phenylacetylene.
| Aryl Halide | Expected Reactivity | Rationale | Representative Yield (%) |
| Methyl 4-iodo-3-methoxybenzoate | Highest | The C-I bond is highly susceptible to oxidative addition, leading to excellent yields under mild conditions. | 90-99% |
| This compound | High | A reliable substrate for Sonogashira coupling, though it may require slightly more forcing conditions than the iodo analogue. | 80-95% |
| Methyl 3-bromo-4-methoxybenzoate | High | Reactivity is expected to be comparable to the 4-bromo isomer. | 75-90% |
| Methyl 4-chloro-3-methoxybenzoate | Low | Generally a poor substrate for standard Sonogashira conditions. Specialized catalyst systems are required to achieve reasonable conversion. | < 50% |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Amine base/solvent (e.g., triethylamine)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the amine base/solvent and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Logical relationship between aryl halide choice and reaction conditions in Sonogashira coupling.
Conclusion: A Strategic Choice for Your Synthesis
This comparative guide demonstrates that while this compound is a highly effective and versatile building block for a range of cross-coupling reactions, its performance can be benchmarked against several key alternatives.
-
For maximum reactivity and milder conditions , the iodo analogue, Methyl 4-iodo-3-methoxybenzoate , is the superior choice, albeit likely at a higher cost.
-
For cost-effective syntheses where harsher conditions are tolerable , the chloro analogue, Methyl 4-chloro-3-methoxybenzoate , may be considered, but requires careful optimization of the catalytic system.
-
When the specific substitution pattern is required , the positional isomer, Methyl 3-bromo-4-methoxybenzoate , offers a viable alternative with comparable reactivity to our benchmark compound.
Ultimately, the choice of building block is a strategic decision that balances reactivity, cost, and the specific requirements of the synthetic route. By understanding the principles outlined in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
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- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry, 1014-01. [Link]
- Wikipedia.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Mitchell, D., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
- Biscoe, M. R., et al. (2011). Coupling of ortho-substituted aryl chlorides with bulky amides. PubMed. [Link]
- Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
- Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
- Wikipedia. Sonogashira coupling. [Link]
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- Lee, C.-Y., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
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- ResearchGate. (2025). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of Methyl 4-Bromo-3-(trifluoromethylsulfonyloxy)
- Krivobokova, T., et al. (2021). Factorizing Yields in Buchwald-Hartwig Amination.
- Shah, S. S. A., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Yathirajan, H. S., et al. (2015). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. PMC - NIH. [Link]
- Al-Masri, H. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- PubChem.
- Cella, R., et al. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Zhang, Y., et al. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-3-methoxybenzoate
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-bromo-3-methoxybenzoate, a halogenated aromatic ester. The procedures outlined here are designed to ensure compliance with regulatory standards and, most importantly, to protect you, your colleagues, and the environment. Mismanagement of this compound can lead to significant safety hazards and regulatory violations.
Hazard Profile and Inherent Risks
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is not a benign substance; it is classified as a hazardous material requiring specific handling protocols. Its primary risks stem from its toxicity and irritant properties.
The causality behind its hazardous classification lies in its chemical structure: a brominated aromatic compound. Halogenated organics are of particular concern as improper disposal (e.g., via non-specialized incineration) can potentially lead to the formation of more toxic byproducts.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Signal Word | GHS Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | H301/H302: Toxic or harmful if swallowed[1] | Danger/Warning | 💀 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] | Warning | ❗ |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Warning | ❗ |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | Warning | ❗ |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] | Warning | ❗ |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | Warning | ❗ |
Data synthesized from PubChem and supplier Safety Data Sheets (SDS). GHS Pictograms are illustrative.
Pre-Disposal Safety Protocols: Your First Line of Defense
Proper disposal begins before the first drop of waste is transferred. Adherence to these pre-disposal protocols is a self-validating system for safety.
Required Personal Protective Equipment (PPE)
Given the compound's toxic and irritant nature, a comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Use tight-sealing safety goggles and a face shield.[2] Standard safety glasses are insufficient.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P2 type).[2]
-
Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.
Engineering Controls
Your work environment must be equipped to handle this material safely.
-
Ventilation: All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][3]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are unobstructed and readily accessible from your workstation.[2][4]
Chemical Incompatibility
To prevent violent reactions, fires, or the release of toxic gases, never mix this compound waste with the following:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases[2]
This principle extends to waste streams. This compound must be segregated into a specific waste container, as detailed in the next section.
Step-by-Step Disposal Workflow
This protocol is designed to be a clear, linear process that aligns with the "cradle-to-grave" hazardous waste management philosophy mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Waste Characterization
The first step is formal identification. You must characterize this material as Hazardous Waste . Specifically, it is a Halogenated Organic Compound . This classification is critical as it dictates the entire disposal pathway.[7]
Step 2: Segregation at the Source
This is the most critical step in preventing chemical accidents and ensuring compliant disposal.
-
Action: Designate a specific waste container solely for Halogenated Organic Waste .[7]
-
Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated wastes are typically destroyed via high-temperature incineration at a licensed facility to ensure the complete destruction of the carbon-halogen bonds.[7] Mixing them with other waste streams complicates and increases the cost of disposal and can lead to regulatory fines.
-
DO NOT: Do not mix this waste with aqueous waste, non-halogenated organic solvents (like acetone, ethanol, or hexane), or inorganic acids and bases.[7][8]
Step 3: Select the Proper Waste Container
-
Action: Choose a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition, free of cracks, and has a secure, leak-proof screw cap.[8][9]
-
Causality: The container's integrity is essential to prevent leaks and spills during accumulation and transport.[8]
Step 4: Accurate and Compliant Labeling
An unlabeled or improperly labeled container is a major safety and compliance risk.
-
Action: Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
Step 5: Safe Accumulation in the Laboratory
Waste must be stored safely in the lab prior to removal.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[8][10] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Best Practices:
Step 6: Final Disposal via Authorized Personnel
Laboratory personnel are prohibited from disposing of this chemical via drains or in the regular trash.[8]
-
Action: When the container is full or ready for removal, contact your institution's Environmental Health & Safety (EH&S) department or equivalent office. They will arrange for pickup by a licensed hazardous waste disposal vendor.[6] This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills and Exposure
In the event of an accident, a swift and correct response is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2][3]
-
Minor Spill (in a fume hood): Ensure PPE is worn. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Sweep or shovel the material into a suitable, sealed container for disposal as hazardous waste.[3] Do not generate dust.
-
Major Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's emergency response or EH&S team.
Regulatory Compliance Overview
Adherence to this guide ensures compliance with the primary federal regulations governing laboratory waste in the United States.
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste. Your laboratory is considered a "generator" of hazardous waste and must comply with regulations for waste identification, accumulation, and disposal.[6][10]
-
Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is conveyed to employees.[5] The "Laboratory Standard" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[12]
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and uphold your professional responsibility for environmental stewardship.
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- Managing Hazardous Chemical Waste in the Lab.
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Personal protective equipment for handling Methyl 4-bromo-3-methoxybenzoate
Essential Safety and Handling Guide: Methyl 4-bromo-3-methoxybenzoate
This guide provides comprehensive safety protocols and operational directives for the handling of this compound (CAS No: 17100-63-9). As a halogenated aromatic ester, this compound requires stringent adherence to safety procedures to mitigate risks in research and development environments. This document is designed to empower you, the researcher, with the knowledge to work safely and effectively, ensuring both personal protection and experimental integrity.
Immediate Safety Synopsis: The 30-Second Briefing
Before handling this compound, understand these critical points:
-
Primary Hazards: Toxic/harmful if swallowed, harmful in contact with skin, causes significant skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
-
Core PPE: At a minimum, wear a laboratory coat, nitrile gloves, and tight-sealing safety goggles.[2][3]
-
Handling Environment: All handling of the solid and its solutions must occur within a certified chemical fume hood.[4]
-
Waste Disposal: This is a halogenated organic compound. All contaminated materials and excess chemicals must be disposed of in a designated "Halogenated Organic Waste" container.[4][5][6] Never dispose of it down the drain.[4]
In-Depth Hazard Profile
A thorough understanding of the specific risks associated with this compound is foundational to a safe laboratory practice. The Globally Harmonized System (GHS) classification provides a clear picture of its potential health effects.
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 3/4): Can be toxic or harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[2][3]
The presence of a bromine atom on the aromatic ring classifies this compound as a halogenated organic, which dictates specific disposal routes.[6] Its solid, crystalline form at room temperature presents a risk of aerosolization, making inhalation a key exposure pathway to manage during weighing and transfer operations.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive checklist; it is an active risk mitigation strategy. The following protocol is designed to provide a robust barrier against the identified hazards.
Eye and Face Protection
-
Minimum Requirement: Tight-sealing safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] Standard safety glasses do not provide adequate protection from splashes or fine dust.
-
Enhanced Protection: When handling larger quantities (>25 g) or when there is a significant risk of splashing (e.g., during reaction quenching or extractions), a face shield should be worn in addition to safety goggles.
Skin and Body Protection
-
Laboratory Coat: A standard, long-sleeved laboratory coat must be worn and fully buttoned.
-
Gloves: Proper glove selection is critical. Nitrile gloves are the standard recommendation for incidental contact. For prolonged contact or immersion, a more robust glove material may be necessary. Always inspect gloves for tears or punctures before use.[7]
| Glove Material | Performance vs. Aromatic/Ester Compounds | Use Case Recommendation |
| Nitrile | Good resistance to a wide range of chemicals, including oils and some solvents.[8] | Recommended for general handling and incidental contact. |
| Butyl Rubber | Excellent resistance to esters, ketones, and acids.[9] | Recommended for tasks with higher splash potential or prolonged handling. |
| Viton™ | Highest resistance to aromatic hydrocarbons and chlorinated solvents.[8][9] | Recommended for large-scale operations or when using this compound in aromatic or chlorinated solvent systems. |
| Natural Rubber/Latex | Poor resistance against many organic solvents. | Not Recommended. |
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Respiratory Protection
The need for respiratory protection is dictated by the work environment and the specific procedure being performed.
-
Standard Operations: When working exclusively within a certified chemical fume hood, respiratory protection is typically not required. The fume hood provides the necessary engineering control to prevent inhalation exposure.[4]
-
Required Operations: If handling large quantities of the powder outside of a fume hood (not recommended) or if there is a potential for significant dust generation that cannot be controlled, a respirator is necessary. Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter (e.g., N95 or P2 type).[2][10]
Operational Guide: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring experimental success.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
Donning PPE: Put on your lab coat, safety goggles, and gloves as determined by the workflow diagram.
-
Weighing: Perform all weighing operations within the fume hood or in a ventilated balance enclosure to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
Dissolution/Reaction: Add the solid to your solvent or reaction mixture slowly within the fume hood. Keep the container tightly closed when not in use.[2]
-
Post-Handling: After completing your work, decontaminate your work area. Remove gloves and wash your hands thoroughly with soap and water.[2]
Spill and Emergency Plan
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation occurs or persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental compliance.
-
Classification: this compound and any materials contaminated with it are classified as halogenated organic waste .[4][6]
-
Collection:
-
Collect all waste (excess solid, solutions, contaminated gloves, absorbent materials) in a designated, properly sealed, and clearly labeled hazardous waste container.[5][11]
-
The label must include the words "Hazardous Waste" and list all chemical constituents by their full name.[5] Do not use abbreviations.
-
Never mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[12]
-
-
Storage: Store the waste container in a designated satellite accumulation area, in secondary containment, and away from incompatible materials like strong oxidizing agents, acids, and bases.[2][11]
-
Disposal Request: When the container is full, arrange for pickup and disposal through your institution's EHS department.
By adhering to this comprehensive guide, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
